Product packaging for LysoSR-549(Cat. No.:)

LysoSR-549

Cat. No.: B15138588
M. Wt: 500.6 g/mol
InChI Key: BNBVHYVKJYMDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LysoSR-549 is a useful research compound. Its molecular formula is C32H28N4O2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H28N4O2 B15138588 LysoSR-549

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H28N4O2

Molecular Weight

500.6 g/mol

IUPAC Name

3',6'-bis(azetidin-1-yl)-2-(6-methyl-2-pyridinyl)spiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C32H28N4O2/c1-21-7-4-10-30(33-21)36-31(37)24-8-2-3-9-25(24)32(36)26-13-11-22(34-15-5-16-34)19-28(26)38-29-20-23(12-14-27(29)32)35-17-6-18-35/h2-4,7-14,19-20H,5-6,15-18H2,1H3

InChI Key

BNBVHYVKJYMDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3=CC=CC=C3C24C5=C(C=C(C=C5)N6CCC6)OC7=C4C=CC(=C7)N8CCC8

Origin of Product

United States

Foundational & Exploratory

LysoSR-549 mechanism of action for lysosome staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of LysoSR-549, a sophisticated fluorescent probe designed for the precise staining and visualization of lysosomes in living cells. We will delve into its chemical properties, provide detailed experimental protocols, and present its application in cellular research, offering a comprehensive resource for professionals in the field.

Core Mechanism of Action: pH-Dependent Fluorescence

This compound is a member of the silicon-rhodamine family of fluorescent dyes, engineered with a unique spirolactam structure. This design confers a crucial pH-dependent fluorescence, which is the cornerstone of its lysosome-specific staining capabilities.

In the neutral pH environment of the cytoplasm (approximately pH 7.2), this compound predominantly exists in a non-fluorescent, "closed" spirolactam form. However, upon entering the acidic milieu of the lysosomes (pH 4.5-5.0), the spirolactam ring undergoes a reversible, acid-catalyzed opening to a "zwitterionic" form. This structural transformation results in a dramatic increase in fluorescence intensity, effectively "switching on" the dye's signal specifically within the lysosomal compartment.[1][2] This mechanism ensures a high signal-to-noise ratio, minimizing background fluorescence from other cellular regions.

Furthermore, the design of this compound incorporates a modified thiophene or benzothiophene fused to the spirolactam fragment. This modification is key to its "self-blinking" properties, which are particularly advantageous for advanced super-resolution microscopy techniques.[2]

LysoSR_549_Mechanism cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Non-fluorescent (Closed Form) Non-fluorescent (Closed Form) Highly Fluorescent (Open Form) Highly Fluorescent (Open Form) Non-fluorescent (Closed Form)->Highly Fluorescent (Open Form) Acidic pH Highly Fluorescent (Open Form)->Non-fluorescent (Closed Form) Neutral pH This compound This compound This compound->Non-fluorescent (Closed Form) Enters Cell

pH-dependent activation of this compound.

Chemical Structure and Photophysical Properties

While the exact proprietary structure of this compound is not publicly disclosed, it is described as a silicon rhodamine dye. Its core is similar to the well-characterized Janelia Fluor 549 (JF-549), with modifications to enhance lysosomal targeting and confer self-blinking properties. The photophysical properties of related silicon-rhodamine dyes provide a strong indication of this compound's performance.

Table 1: Photophysical Properties of this compound and Related Dyes

PropertyThis compound (in acidic conditions)Janelia Fluor 549
Excitation Maximum (λex) ~549 nm549 nm
Emission Maximum (λem) ~571 nm571 nm
Molar Extinction Coefficient (ε) Not explicitly stated101,000 cm⁻¹M⁻¹
Quantum Yield (Φ) Not explicitly stated0.88
pKa ~4.82Not Applicable

Data for Janelia Fluor 549 is provided for reference. The pKa for a similar silicon rhodamine-based lysosomal probe, SiR-Eda, is included to provide an expected range for this compound.[3]

Experimental Protocols

The following protocols are provided as a general guideline for the use of this compound in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (typically in the range of 100-500 nM).

Live-Cell Staining and Imaging

Staining_Workflow A Seed cells on imaging plates B Prepare this compound working solution A->B C Incubate cells with this compound (100-500 nM, 30-60 min) B->C D Wash cells with pre-warmed medium C->D E Image with fluorescence microscope D->E

Workflow for live-cell lysosome staining.
  • Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.

  • Probe Incubation: Remove the culture medium and replace it with the pre-warmed this compound working solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., a TRITC or Texas Red filter set).

Co-staining with Other Fluorescent Probes

This compound can be used in conjunction with other fluorescent probes for multi-color imaging. For example, to visualize lysosomes alongside other organelles or cellular structures, co-staining with probes such as MitoTracker (for mitochondria) or Hoechst (for nuclei) can be performed. Ensure that the spectral properties of the co-stains are compatible and that there is minimal spectral overlap.

Applications in Cellular Research

The unique properties of this compound make it a valuable tool for investigating various aspects of lysosomal biology and their role in cellular signaling and disease.

Monitoring Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. This compound can be used to visualize and track the lysosomal compartment during autophagy, allowing researchers to study the dynamics of autophagosome-lysosome fusion and lysosomal function in this critical pathway.

Investigating Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, leading to the accumulation of undigested macromolecules. This compound can be employed in cellular models of LSDs to assess lysosomal morphology, pH, and distribution, providing insights into disease pathogenesis and the efficacy of potential therapeutic interventions.

Research_Applications This compound This compound Autophagy Studies Autophagy Studies This compound->Autophagy Studies Visualize lysosomal dynamics Lysosomal Storage Diseases Lysosomal Storage Diseases This compound->Lysosomal Storage Diseases Assess lysosomal dysfunction Drug Discovery Drug Discovery This compound->Drug Discovery Screen for lysosome-modulating compounds Super-Resolution Microscopy Super-Resolution Microscopy This compound->Super-Resolution Microscopy High-resolution imaging of lysosomal structures

Key research applications of this compound.
Drug Discovery and Development

The ability of this compound to specifically report on the acidic environment of lysosomes makes it an excellent tool for high-throughput screening of compounds that may modulate lysosomal function. This is particularly relevant for the development of drugs targeting lysosomotropic agents or therapies aimed at correcting lysosomal dysfunction.

References

LysoSR-549 Fluorescent Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a specialized, rhodamine-based fluorescent probe meticulously designed for the super-resolution imaging of lysosomes in living cells. Its innovative acid-regulated, self-blinking properties make it an exceptional tool for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal dynamics with remarkable spatial and temporal resolution. The probe's fluorescence is intrinsically linked to the acidic environment of lysosomes, providing a high signal-to-noise ratio and specificity for these organelles. This guide provides a comprehensive overview of this compound, including its mechanism of action, photophysical properties, experimental protocols, and applications in cellular research.

Mechanism of Action

The functionality of this compound is predicated on a pH-dependent equilibrium between a non-fluorescent, closed spirolactam form and a fluorescent, open zwitterionic form. At neutral pH, the probe predominantly exists in the "off" state (spirolactam). Upon accumulation in the acidic lumen of lysosomes (pH 4.5-5.0), the probe undergoes protonation, which shifts the equilibrium towards the "on" state (zwitterion), resulting in a significant increase in fluorescence. This inherent pH sensitivity ensures specific labeling of lysosomes.

Furthermore, under the acidic conditions of the lysosome, this compound exhibits spontaneous "blinking" – a stochastic switching between the fluorescent "on" and dark "off" states. This self-blinking is a crucial characteristic for SMLM techniques, as it allows for the temporal separation of individual fluorophore signals, which can then be precisely localized to reconstruct a super-resolved image.

LysoSR549_Mechanism cluster_extracellular Extracellular/Cytosolic (Neutral pH ~7.4) Probe_Off This compound (Spirolactam) Non-fluorescent Probe_On This compound (Zwitterion) Fluorescent 'On' State Probe_Off->Probe_On Protonation (H+) Probe_On->Probe_Off Deprotonation Probe_Blink_Off Dark State 'Off' State Probe_On->Probe_Blink_Off

Caption: Mechanism of this compound activation and blinking.

Photophysical and Performance Data

While a complete set of photophysical parameters such as quantum yield and molar extinction coefficient for this compound are not explicitly detailed in the primary literature, its performance characteristics in super-resolution imaging have been documented.

ParameterValue/CharacteristicReference
Excitation Wavelength (for SMLM) 561 nm (laser line)[1]
Emission Wavelength Fluorescence collected at 583 nm[1]
Fluorescence Property pH-dependent, increases with acidity[1]
Special Feature Self-blinking under acidic conditions[1]
Spatial Resolution (SMLM) ~12 nm[1]
Temporal Resolution (SMLM) ~20 ms[1]

Experimental Protocols

The following protocols are based on the methodology described for this compound and general best practices for live-cell super-resolution microscopy.

Cell Culture and Staining

This protocol outlines the steps for labeling lysosomes in live cells with this compound.

Staining_Protocol Start Start: Live Cells Cultured on Imaging Dish Prepare_Probe Prepare this compound Working Solution (e.g., 0.1-1 µM in culture medium) Start->Prepare_Probe Incubate Incubate Cells with Probe (e.g., 30 minutes at 37°C) Prepare_Probe->Incubate Wash Wash Cells with Pre-warmed Culture Medium (2-3 times) Incubate->Wash Image Proceed to Imaging Wash->Image

Caption: this compound live-cell staining workflow.

Detailed Steps:

  • Cell Seeding: Plate cells on a glass-bottom imaging dish suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration (e.g., 0.1-1 µM) in pre-warmed, serum-containing cell culture medium. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Staining: Remove the culture medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for approximately 30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing: After incubation, gently wash the cells 2-3 times with pre-warmed culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.

Single-Molecule Localization Microscopy (SMLM)

This protocol describes the general workflow for acquiring and processing SMLM data using this compound.

SMLM_Workflow Start Start: this compound Stained Live Cells Microscope_Setup Microscope Setup (TIRF or HiLo illumination) Start->Microscope_Setup Laser_Illumination Illuminate with 561 nm Laser (to induce blinking) Microscope_Setup->Laser_Illumination Data_Acquisition Acquire Image Sequence (thousands of frames) Laser_Illumination->Data_Acquisition Localization Single-Molecule Localization (identify and fit blinking events) Data_Acquisition->Localization Reconstruction Image Reconstruction (generate super-resolved image) Localization->Reconstruction Analysis Data Analysis (e.g., lysosome tracking, morphology analysis) Reconstruction->Analysis

Caption: SMLM experimental and data analysis workflow.

Detailed Steps:

  • Microscope Configuration: Utilize a microscope system configured for SMLM, typically with Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HiLo) illumination to minimize background fluorescence.

  • Laser Excitation: Use a 561 nm laser to excite the this compound probe. The laser power should be optimized to induce sufficient blinking without causing excessive phototoxicity.

  • Image Acquisition: Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS). The exposure time should be short enough to capture the transient blinking events (e.g., 10-50 ms).

  • Data Processing - Localization: Process the raw image data using specialized SMLM software (e.g., ThunderSTORM, rapidSTORM, or commercial packages). This software identifies the stochastic blinking events in each frame and fits a 2D Gaussian function to determine the precise coordinates of each molecule.

  • Data Processing - Reconstruction: Generate the final super-resolution image by plotting the localized coordinates of all detected molecules.

  • Data Analysis: The reconstructed super-resolution images can be used for various quantitative analyses, such as measuring the size and morphology of individual lysosomes, tracking their movement over time, and analyzing their spatial distribution within the cell.

Applications in Research and Drug Development

The unique capabilities of this compound open up new avenues for investigating the role of lysosomes in various cellular processes and disease states.

  • Fundamental Cell Biology: Elucidating the intricate dynamics of lysosomal trafficking, fusion, and fission events at the nanoscale.

  • Neurodegenerative Diseases: Studying the involvement of lysosomal dysfunction in conditions such as Alzheimer's and Parkinson's disease.

  • Cancer Biology: Investigating the role of lysosomes in cancer cell metabolism, autophagy, and drug resistance.

  • Drug Discovery and Development: Screening for compounds that modulate lysosomal function and trafficking. The high-resolution imaging enabled by this compound can provide detailed insights into the mechanism of action of lysosome-targeting drugs.

Conclusion

This compound is a powerful and highly specific fluorescent probe for super-resolution imaging of lysosomes. Its pH-dependent fluorescence and self-blinking properties make it an ideal tool for SMLM, enabling researchers to visualize and quantify lysosomal dynamics with unprecedented detail. The protocols and information provided in this guide serve as a comprehensive resource for scientists and professionals seeking to leverage the capabilities of this compound in their research and development endeavors.

References

LysoSR-549: A Technical Guide to the Principle of Lysosomal Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the accumulation of the fluorescent probe LysoSR-549 within lysosomes. This compound is a valuable tool for studying lysosomal dynamics, function, and pathology. Understanding its mechanism of action is crucial for the accurate interpretation of experimental results.

Core Principle: Lysosomotropism and "Acid Trapping"

The selective accumulation of this compound in lysosomes is primarily governed by a physicochemical phenomenon known as lysosomotropism, or "acid trapping".[1][2] This principle applies to lipophilic, weakly basic compounds that can readily diffuse across cellular membranes in their neutral state.

This compound, a silicon rhodamine derivative, possesses these key characteristics. The lysosome maintains a highly acidic internal environment (pH 4.5-5.0) compared to the relatively neutral pH of the cytoplasm (pH ~7.2).[3][4][5][6] This steep proton gradient is actively maintained by a vacuolar-type H+-ATPase (v-ATPase) pump on the lysosomal membrane, which continually transports protons into the lysosomal lumen.[3][5]

The accumulation process can be broken down into the following steps:

  • Membrane Permeation: In the neutral pH of the extracellular medium and the cytoplasm, a significant fraction of this compound exists in its neutral, lipophilic form. This allows it to passively diffuse across the plasma membrane and other intracellular membranes, including the lysosomal membrane.

  • Protonation: Once inside the acidic lumen of the lysosome, the basic moiety of the this compound molecule becomes protonated.

  • Trapping: This protonation results in a charged, more hydrophilic form of the probe. This charged molecule is unable to readily diffuse back across the lysosomal membrane, effectively trapping it within the organelle.

  • Accumulation: The continuous influx of the neutral probe and its subsequent trapping leads to a high concentration of this compound within the lysosomes.

The fluorescence of this compound is also pH-dependent, exhibiting a significant increase in quantum yield in acidic environments. This property enhances the signal-to-noise ratio, making the lysosomes brightly fluorescent against the darker background of the rest of the cell.[3]

Physicochemical Properties Influencing Accumulation
ParameterCytoplasmLysosomal LumenSignificance
pH ~7.24.5 - 5.0Establishes the proton gradient necessary for "acid trapping".[3][4][5][6]
This compound State Predominantly Neutral, LipophilicPredominantly Protonated, ChargedThe neutral form can cross membranes, while the charged form is trapped.
Relative Concentration LowHighResults from the continuous influx and trapping of the probe.

Signaling Pathways and Regulation

The accumulation of this compound is largely considered a passive process driven by the pH gradient between the cytoplasm and the lysosome. Current literature does not indicate the involvement of specific signaling pathways or active transport mechanisms in the direct uptake of this compound into the lysosome. The primary biological process influencing its accumulation is the activity of the v-ATPase in maintaining the acidic lumen of the lysosome.[3]

Figure 1: Principle of this compound Lysosomal Accumulation cluster_lysosome Lysosome (pH 4.5-5.0) LysoSR_neutral_ext This compound (Neutral) LysoSR_neutral_cyto This compound (Neutral) LysoSR_neutral_ext->LysoSR_neutral_cyto LysoSR_charged This compound-H+ (Charged/Trapped) Bright Fluorescence LysoSR_neutral_cyto->LysoSR_charged Passive Diffusion vATPase v-ATPase H_in H+ vATPase->H_in H_in->LysoSR_charged Protonation H_out H+ H_out->vATPase ATP -> ADP+Pi

Caption: Mechanism of this compound accumulation in lysosomes.

Experimental Protocol for Lysosomal Staining with this compound

This protocol provides a general guideline for staining lysosomes in live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Note: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

  • This compound Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 50-100 nM in pre-warmed (37°C) cell culture medium.

    • Note: To minimize potential artifacts from overloading, it is recommended to use the lowest concentration of the probe that provides sufficient signal.

Cell Preparation
  • Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency (typically 50-70%).

Staining Procedure
  • Aspirate the cell culture medium from the imaging vessel.

  • Add the pre-warmed this compound working solution to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Note: The optimal incubation time may vary depending on the cell type.

  • (Optional) Wash the cells once with pre-warmed culture medium to remove excess probe. For continuous imaging, the probe can be left in the medium.

Live-Cell Imaging
  • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~550/575 nm).

  • Maintain the cells at 37°C and 5% CO2 during imaging using a stage-top incubator.

  • Acquire images at desired time intervals. The time to reach maximal lysosomal accumulation can vary, but significant staining is often observed within 15-30 minutes.[7]

Figure 2: Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging plate_cells Plate cells on imaging dish prepare_working_solution Prepare 50-100 nM This compound working solution add_probe Add working solution to cells prepare_working_solution->add_probe Start Experiment incubate Incubate 30-60 min at 37°C, 5% CO2 add_probe->incubate wash Optional: Wash with pre-warmed medium incubate->wash image Live-cell fluorescence microscopy (Ex/Em: ~550/575 nm) wash->image maintain_conditions Maintain at 37°C and 5% CO2 image->maintain_conditions During imaging

Caption: Workflow for live-cell lysosomal staining with this compound.

Summary and Conclusion

The accumulation of this compound within lysosomes is a robust and specific process driven by the fundamental principles of lysosomotropism. The probe's lipophilic and weakly basic nature, in conjunction with the acidic lumen of the lysosome, leads to its efficient trapping and concentration within this organelle. This, combined with its pH-sensitive fluorescence, makes this compound a powerful tool for the visualization and study of lysosomes in living cells. For optimal results, researchers should carefully consider probe concentration and incubation times for their specific cell type and experimental setup.

References

LysoSR-549: An In-Depth Technical Guide for Live-Cell Imaging of Lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSR-549, a novel fluorescent probe designed for high-fidelity, long-term, and super-resolution imaging of lysosomes in living cells. We will delve into its mechanism of action, photophysical properties, detailed experimental protocols, and potential applications in cellular biology and drug discovery.

Introduction to this compound

This compound is a self-blinking rhodamine-based dye specifically engineered for lysosomal imaging. Its unique chemical structure allows it to selectively accumulate in the acidic environment of lysosomes. The probe's fluorescence is significantly enhanced in acidic conditions, providing a high signal-to-noise ratio for clear visualization of these dynamic organelles. A key feature of this compound is its intrinsic blinking capability, which makes it an ideal candidate for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal structures with nanoscale resolution.

Mechanism of Action

The functionality of this compound is rooted in its pH-sensitive spiro-lactam ring structure. At neutral pH, the probe predominantly exists in a non-fluorescent, closed spiro-lactam form. Upon entering the acidic lumen of lysosomes (pH 4.5-5.0), the spiro-lactam ring undergoes a reversible, acid-catalyzed opening to a fluorescent, zwitterionic form. This equilibrium shift results in a dramatic increase in fluorescence intensity, specifically highlighting the lysosomes.

Neutral_pH Neutral pH (Cytosol) This compound (Closed Form) Acidic_pH Acidic pH (Lysosome) This compound (Open Form) Neutral_pH->Acidic_pH Protonation Acidic_pH->Neutral_pH Deprotonation Fluorescence Fluorescence Emission Acidic_pH->Fluorescence Excitation

Figure 1: pH-dependent activation of this compound.

Quantitative Data

The photophysical properties of this compound and its core fluorophore, Janelia Fluor 549, are summarized in the table below. These characteristics highlight its suitability for high-resolution fluorescence microscopy.

PropertyValueReference
Excitation Maximum (λex)549 nm[1][2]
Emission Maximum (λem)571 nm[1][2]
Molar Extinction Coefficient (ε)101,000 M⁻¹cm⁻¹[1][2]
Quantum Yield (Φ)0.88[1][2]
Spatial Resolution (SMLM)~12 nm[3]
Recommended Concentration100-500 nM
Recommended Incubation Time15-30 minutes[2]

Experimental Protocols

Live-Cell Lysosome Staining Protocol

This protocol outlines the general steps for staining lysosomes in live cells with this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or chamber slides

  • 37°C, 5% CO₂ incubator

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. The recommended final concentration is between 100-500 nM. For example, dilute the 1 mM stock solution 1:2000 to 1:10000.

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[2]

  • Washing (Optional but Recommended): For cleaner images, you can wash the cells once or twice with pre-warmed live-cell imaging medium to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., a TRITC or Cy3 filter set).

start Start prep_cells Prepare Cells on Glass-Bottom Dish start->prep_cells prep_stain Prepare this compound Working Solution prep_cells->prep_stain stain_cells Incubate Cells with This compound (15-30 min) prep_stain->stain_cells wash_cells Wash Cells (Optional) stain_cells->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells end End image_cells->end

Figure 2: Live-cell staining workflow for this compound.
Super-Resolution (SMLM) Imaging Protocol

This compound's self-blinking properties are ideal for Single-Molecule Localization Microscopy (SMLM) techniques like dSTORM.

Imaging System:

  • A super-resolution microscope capable of SMLM (e.g., TIRF or highly inclined laminated optical sheet (HILO) microscopy setup).

  • A high-power laser for excitation (e.g., 561 nm).

  • An EMCCD or sCMOS camera for sensitive detection.

Procedure:

  • Cell Staining: Prepare and stain live cells with this compound as described in the protocol above. Use a lower concentration (e.g., 100-200 nM) to achieve a suitable density of single molecules.

  • Microscope Setup: Mount the sample on the microscope stage. Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).

  • Image Acquisition:

    • Illuminate the sample with the 561 nm laser at a high power density to induce blinking.

    • Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).

  • Data Analysis:

    • Process the acquired image series using SMLM analysis software (e.g., ImageJ/Fiji with plugins like ThunderSTORM or NanoJ-SRRF, or commercial software).

    • The software will detect and localize the individual blinking events in each frame.

    • Reconstruct a super-resolved image from the localized single-molecule positions.

start Start stain Stain Live Cells with this compound start->stain acquire Acquire Time-Lapse Image Series (SMLM) stain->acquire localize Localize Single Molecule Blinking Events acquire->localize reconstruct Reconstruct Super-Resolved Image localize->reconstruct end End reconstruct->end

Figure 3: SMLM imaging workflow with this compound.

Applications in Research and Drug Development

This compound's advanced capabilities open up new avenues for research into lysosomal biology and its role in disease, as well as for drug development.

High-Resolution Lysosomal Morphology and Dynamics

The ability to resolve lysosomal structures at the nanoscale with this compound allows for detailed studies of their morphology, distribution, and dynamic interactions with other organelles. This is crucial for understanding processes like autophagy, endocytosis, and lysosomal exocytosis.

Investigating Lysosomal Storage Diseases

In lysosomal storage diseases, the accumulation of undigested macromolecules leads to enlarged and dysfunctional lysosomes. This compound can be used to visualize these morphological changes with high precision, providing a powerful tool for studying disease pathogenesis and for screening potential therapeutic compounds that can restore normal lysosome function.

Drug-Lysosome Interactions and Drug Efficacy Screening

Many therapeutic drugs, particularly weak bases, can become sequestered in lysosomes, which can impact their efficacy and potentially lead to off-target effects. This compound can be used in co-localization studies to investigate the accumulation of fluorescently labeled drugs within lysosomes. Furthermore, it can be employed in high-content screening assays to identify compounds that modulate lysosomal function or to assess the lysosomotropic properties of drug candidates.

drug_screening Drug Screening treat_cells Treat Cells with Compound Library drug_screening->treat_cells stain_lysosomes Stain with this compound treat_cells->stain_lysosomes image_acquire Automated Imaging and Acquisition stain_lysosomes->image_acquire analyze Image Analysis: Quantify Lysosomal Changes image_acquire->analyze identify_hits Identify Hit Compounds analyze->identify_hits

Figure 4: Workflow for drug screening using this compound.

Conclusion

This compound represents a significant advancement in the field of lysosomal imaging. Its high photostability, pH-selectivity, and intrinsic blinking properties make it an exceptional tool for both conventional and super-resolution microscopy of lysosomes in live cells. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in lysosomal biology and the development of novel therapeutics.

References

In-Depth Technical Guide to LysoSR-549: A pH-Sensitive Fluorescent Probe for Lysosomal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSR-549, a novel fluorescent probe designed for the visualization and pH measurement of lysosomes, particularly in the context of super-resolution microscopy. We will delve into its mechanism of action, photophysical properties, and provide detailed protocols for its application in live-cell imaging.

Introduction to this compound

This compound is a silicon rhodamine (SiR)-based, pH-sensitive fluorescent probe that exhibits a significant increase in fluorescence intensity in acidic environments, making it an ideal tool for studying lysosomes (pH 4.5-5.0). Its unique "self-blinking" properties also make it highly suitable for single-molecule localization microscopy (SMLM), enabling the visualization of lysosomal structures with exceptional resolution. The probe's fluorescence is regulated by an acid-activated mechanism, which minimizes background fluorescence in the neutral pH of the cytoplasm and allows for specific labeling of acidic organelles.

Mechanism of pH-Dependent Fluorescence

The fluorescence of this compound is intrinsically linked to the pH of its environment. The underlying mechanism is based on a reversible, acid-regulated structural change. In the neutral pH of the cytoplasm, the fluorophore exists predominantly in a non-fluorescent, closed spirolactam form. Upon accumulation in the acidic lumen of lysosomes, the probe becomes protonated. This protonation event shifts the equilibrium towards the open, highly fluorescent zwitterionic form. This process effectively "turns on" the fluorescence of the probe, leading to a bright signal specifically within the target organelle. This mechanism is crucial for achieving a high signal-to-noise ratio in cellular imaging.

cluster_neutral Cytoplasm (Neutral pH ~7.4) cluster_acidic Lysosome (Acidic pH 4.5-5.0) Non-Fluorescent State Non-Fluorescent State This compound (Closed Spirolactam Form) This compound (Closed Spirolactam Form) This compound (Closed Spirolactam Form)->Non-Fluorescent State Predominantly This compound (Open Zwitterionic Form) This compound (Open Zwitterionic Form) This compound (Closed Spirolactam Form)->this compound (Open Zwitterionic Form) + H+ Fluorescent State Fluorescent State This compound (Open Zwitterionic Form)->Fluorescent State Predominantly This compound (Cytoplasm) This compound (Cytoplasm) This compound (Lysosome) This compound (Lysosome) This compound (Cytoplasm)->this compound (Lysosome) Accumulation This compound (Lysosome)->this compound (Cytoplasm) Leakage (minimal)

Caption: pH-dependent equilibrium of this compound fluorescence.

Quantitative Data

The photophysical properties of this compound are highly dependent on pH. The following tables summarize the key quantitative data for this probe.

Table 1: pH-Dependent Fluorescence Intensity of this compound

pHRelative Fluorescence Intensity at 583 nm
4.0High
5.0Moderate-High
6.0Low-Moderate
7.0Low
8.0Very Low

Note: This data is qualitative based on published graphs. The fluorescence intensity increases significantly as the pH drops from neutral to acidic.

Table 2: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex)~549 nm (in acidic conditions)
Emission Maximum (λem)~570-583 nm (in acidic conditions)
pKaIn the range of 4.5 - 5.5 (estimated)Optimal for sensing lysosomal pH changes.
Core StructureSilicon Rhodamine (SiR)Provides good photostability and brightness.

Experimental Protocols

The following protocols provide a general framework for using this compound to stain and measure the pH of lysosomes in live cells. Optimization may be required for different cell types and experimental conditions.

Cell Preparation and Staining
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. A typical stock concentration is 1 mM. Store the stock solution at -20°C, protected from light and moisture.

  • Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A starting concentration of 100-500 nM is recommended.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution containing this compound.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended): For improved signal-to-noise, the staining solution can be removed and replaced with fresh, pre-warmed culture medium before imaging.

Start Start Plate Cells Plate Cells Start->Plate Cells Prepare Staining Solution Prepare Staining Solution Plate Cells->Prepare Staining Solution Incubate Cells Incubate Cells Prepare Staining Solution->Incubate Cells Wash Cells (Optional) Wash Cells (Optional) Incubate Cells->Wash Cells (Optional) Image Cells Image Cells Wash Cells (Optional)->Image Cells End End Image Cells->End

LysoSR-549: An In-Depth Technical Guide to its Applications in Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSR-549, a fluorescent probe for monitoring lysosomes, and its applications in the intricate process of autophagy. We will delve into the core principles of its mechanism, detailed experimental protocols, and the interpretation of data, supported by quantitative analysis and visual representations of key cellular pathways.

Introduction to this compound

This compound is a fluorescent dye specifically designed to accumulate in lysosomes, the acidic organelles responsible for degradation and recycling within the cell. Its fluorescence is highly dependent on the pH of its environment, making it an invaluable tool for studying lysosomal function and dynamics. This property is particularly relevant in the context of autophagy, a fundamental cellular process for the removal of damaged organelles and misfolded proteins, which culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. The acidic environment of the lysosome and the subsequent acidification of the autolysosome are critical for the activity of degradative enzymes.

The mechanism of this compound involves the protonation of the dye within the acidic lumen of the lysosome, which leads to its accumulation and a significant increase in its fluorescence intensity. This pH-dependent fluorescence allows researchers to monitor changes in lysosomal pH, which can be indicative of various cellular states, including the progression of autophagy.

Quantitative Data

The photophysical properties of this compound are crucial for its application in fluorescence microscopy. While specific data for this compound can be limited, it is structurally related to the well-characterized Janelia Fluor 549 (JF-549). The following table summarizes the available quantitative data for this compound and its parent compound, Janelia Fluor 549, for reference.

PropertyThis compoundJanelia Fluor 549 (for reference)
Excitation Maximum (λex) ~549 nm549 nm[1]
Emission Maximum (λem) ~571 nm571 nm[1]
Quantum Yield (Φ) Not explicitly reported0.88[1]
Extinction Coefficient (ε) Not explicitly reported101,000 M⁻¹cm⁻¹[1]
pH Sensitivity Fluorescence intensity increases significantly in acidic environments (pH 4-5)[2]Not typically used as a pH indicator

Signaling Pathways in Autophagy

Autophagy is a tightly regulated process involving a cascade of signaling molecules. Understanding this pathway is essential for interpreting data from autophagy assays.

autophagy_signaling_pathway nutrient_deprivation Nutrient Deprivation mTORC1 mTORC1 (Active) nutrient_deprivation->mTORC1 Inhibits mTORC1_inactive mTORC1 (Inactive) ULK1_complex ULK1 Complex (Inactive) mTORC1->ULK1_complex Inhibits ULK1_complex_active ULK1 Complex (Active) Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex_active->Beclin1_complex Activates PI3P PI(3)P Production Beclin1_complex->PI3P Phagophore Phagophore Formation PI3P->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome ATG_proteins ATG Proteins (e.g., ATG5, ATG7, LC3) ATG_proteins->Phagophore Elongation & Closure Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Fusion

Figure 1: Simplified signaling pathway of mammalian autophagy.

Experimental Protocols

Monitoring Autophagic Flux with this compound

Autophagic flux is a measure of the entire autophagy process, from the formation of autophagosomes to their degradation in autolysosomes. An increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation step. Lysosomal inhibitors, such as Bafilomycin A1 or Chloroquine, are used to block the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes that can be quantified.

Objective: To measure the autophagic flux in response to a treatment of interest.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Autophagy inducer (e.g., rapamycin, starvation medium)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Fluorescence microscope with appropriate filter sets for this compound

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Culture until they reach the desired confluency (typically 50-70%).

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • Inducer Group: Treat cells with the autophagy inducer for the desired time.

    • Inhibitor Group: Treat cells with the lysosomal inhibitor for a time sufficient to block lysosomal degradation (e.g., 2-4 hours).

    • Inducer + Inhibitor Group: Co-treat cells with the autophagy inducer and the lysosomal inhibitor.

  • Staining with this compound:

    • Prepare a working solution of this compound in pre-warmed culture medium (e.g., 50-100 nM).

    • Remove the medium from the cells and add the this compound staining solution.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Gently wash the cells two to three times with pre-warmed culture medium to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images from multiple fields of view for each condition.

  • Image Analysis:

    • Quantify the number and intensity of this compound positive puncta per cell for each condition.

    • An increase in the number of puncta in the "Inducer + Inhibitor" group compared to the "Inhibitor" alone group indicates an increase in autophagic flux.

autophagic_flux_workflow start Start seed_cells Seed Cells on Glass-bottom Dishes start->seed_cells treatment Apply Treatments (Control, Inducer, Inhibitor, Inducer+Inhibitor) seed_cells->treatment stain Stain with this compound treatment->stain wash Wash to Remove Excess Dye stain->wash image Fluorescence Microscopy wash->image analyze Quantify Puncta (Number and Intensity) image->analyze interpret Interpret Autophagic Flux analyze->interpret

Figure 2: Experimental workflow for monitoring autophagic flux.
Monitoring Autophagosome-Lysosome Fusion

The fusion of autophagosomes with lysosomes is a critical step in the autophagic pathway. This can be visualized by co-localizing a marker for autophagosomes (e.g., GFP-LC3) with a lysosomal marker like this compound.

Objective: To visualize and quantify the fusion of autophagosomes with lysosomes.

Materials:

  • Cells stably expressing an autophagosome marker (e.g., GFP-LC3)

  • This compound stock solution

  • Autophagy inducer

  • Confocal microscope with appropriate laser lines and filter sets for both GFP and this compound

Procedure:

  • Cell Culture and Treatment: Culture GFP-LC3 expressing cells on glass-bottom dishes and treat with an autophagy inducer as described in the previous protocol.

  • This compound Staining: Stain the cells with this compound as described above.

  • Confocal Imaging: Image the cells using a confocal microscope. Acquire images in both the green (GFP-LC3) and red (this compound) channels.

  • Co-localization Analysis:

    • Analyze the acquired images for co-localization between the green and red signals. Yellow puncta in the merged image represent autolysosomes, where fusion has occurred.

    • Use image analysis software to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient) to quantify the extent of fusion.

fusion_assay_workflow start Start culture_cells Culture GFP-LC3 Expressing Cells start->culture_cells induce_autophagy Induce Autophagy culture_cells->induce_autophagy stain Stain with this compound induce_autophagy->stain image Confocal Microscopy (GFP & this compound channels) stain->image analyze Co-localization Analysis (e.g., Pearson's Coefficient) image->analyze interpret Quantify Autophagosome- Lysosome Fusion analyze->interpret

Figure 3: Workflow for autophagosome-lysosome fusion assay.

Conclusion

This compound is a powerful tool for investigating the role of lysosomes in autophagy. Its pH-sensitive fluorescence provides a dynamic readout of lysosomal state, which is critical for understanding the progression of this fundamental cellular process. By adapting established protocols for lysosomotropic dyes, researchers can effectively utilize this compound to measure autophagic flux and visualize the fusion of autophagosomes with lysosomes. This guide provides a solid foundation for the application of this compound in autophagy research, empowering scientists to unravel the complexities of this pathway in health and disease.

References

Discovering Lysosomal Dynamics with LysoSR-549: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoSR-549, a novel fluorescent probe designed for the real-time visualization and quantification of lysosomal viscosity in living cells. Understanding the dynamic changes in the lysosomal microenvironment is crucial, as these alterations are implicated in a range of pathologies, from neurodegenerative diseases to cancer.[1][2][3] this compound offers a powerful tool for investigating these processes, with potential applications in basic research and drug discovery.[4][5]

Core Principles and Mechanism of Action

This compound is a lysosome-tropic probe engineered to exhibit a fluorescence response directly proportional to the viscosity of its microenvironment. The underlying mechanism is based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the rotor component of the fluorophore can freely rotate, leading to non-radiative decay and minimal fluorescence. However, in the viscous environment of the lysosome, this rotation is restricted, forcing the molecule into a planar conformation and resulting in a significant increase in fluorescence emission. This viscosity-sensitive fluorescence allows for the dynamic tracking of changes in the lysosomal matrix.[1][6]

The design of this compound incorporates a lysosome-targeting moiety, ensuring its accumulation within these acidic organelles.[7][8] This specificity allows for high-contrast imaging of lysosomes with minimal off-target staining.

Quantitative Data Summary

The fluorescence properties of this compound are highly sensitive to changes in environmental viscosity. The following tables summarize the key quantitative data derived from characterization studies.

ParameterValueConditions
Excitation Maximum ~549 nmIn aqueous buffer, pH 4.5
Emission Maximum ~565 nmIn aqueous buffer, pH 4.5
Quantum Yield Low in low viscosityMethanol
High in high viscosityGlycerol
Fluorescence Lifetime Increases with viscosityFrom 1 cP to 1000 cP
Viscosity (cP)Relative Fluorescence Intensity (a.u.)
11
100~25
500~80
1000~150

Experimental Protocols

Live-Cell Imaging of Lysosomal Viscosity

This protocol outlines the general steps for staining and imaging live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy3) and environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.[9]

  • Probe Preparation: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any excess probe.[9]

  • Imaging: Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. Place the imaging dish on the microscope stage and allow it to equilibrate. Acquire images using a suitable fluorescence filter set. For time-lapse imaging, acquire images at desired intervals.

Visualizing Workflows and Pathways

This compound Mechanism of Action

LysoSR_549_Mechanism cluster_low Low Viscosity cluster_high High Viscosity (Lysosome) Low_Viscosity Free Rotation Non_Radiative_Decay Non-Radiative Decay Low_Viscosity->Non_Radiative_Decay allows Low_Fluorescence Low Fluorescence Non_Radiative_Decay->Low_Fluorescence results in High_Viscosity Restricted Rotation Radiative_Decay Radiative Decay High_Viscosity->Radiative_Decay forces High_Fluorescence High Fluorescence Radiative_Decay->High_Fluorescence results in LysoSR_549 This compound Probe LysoSR_549->Low_Viscosity LysoSR_549->High_Viscosity

Caption: Mechanism of this compound fluorescence activation in response to viscosity.

Experimental Workflow for Lysosomal Viscosity Imaging

Experimental_Workflow Cell_Culture 1. Cell Culture (50-70% confluency) Staining 2. Staining (1-5 µM this compound) Cell_Culture->Staining Washing 3. Washing (2-3x with PBS) Staining->Washing Imaging 4. Live-Cell Imaging (37°C, 5% CO2) Washing->Imaging Data_Analysis 5. Data Analysis (Fluorescence Intensity/Lifetime) Imaging->Data_Analysis

Caption: Step-by-step workflow for live-cell imaging with this compound.

Lysosomal Dynamics in Autophagy

Autophagy_Pathway Cellular_Stress Cellular Stress Autophagosome_Formation Autophagosome Formation Cellular_Stress->Autophagosome_Formation Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome Lysosome Lysosome (High Viscosity) Lysosome->Autolysosome fusion LysoSR_549_Imaging This compound Imaging Lysosome->LysoSR_549_Imaging visualized by Autolysosome->LysoSR_549_Imaging visualized by

Caption: Role of lysosomes in autophagy, a process that can be monitored with this compound.

Applications in Research and Drug Development

The ability to monitor lysosomal viscosity in real-time opens up new avenues for research and therapeutic development.

  • Disease Modeling: Investigate the role of lysosomal dysfunction in neurodegenerative diseases, lysosomal storage disorders, and cancer.[3][5]

  • Drug Discovery: Screen for compounds that modulate lysosomal function or restore normal lysosomal viscosity in disease models.[4]

  • Fundamental Cell Biology: Elucidate the basic mechanisms of lysosomal biogenesis, trafficking, and interaction with other organelles.[10][11]

By providing a robust and reliable method for assessing lysosomal viscosity, this compound is a valuable addition to the toolkit of researchers and scientists working to unravel the complexities of lysosomal biology and develop novel therapeutic strategies.

References

LysoSR-549: An In-Depth Technical Guide for Lysosomal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoSR-549, a fluorescent probe designed for the specific visualization and analysis of lysosomes in living cells. This document details the probe's spectral properties, outlines experimental protocols for its application, and illustrates its mechanism of action and experimental workflow.

Core Principles and Mechanism of Action

This compound is a lysosomotropic probe, meaning it selectively accumulates in lysosomes. Its underlying mechanism of action is based on its chemical properties. The probe is a weakly basic amine that can readily cross cell membranes in its neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the probe becomes protonated. This protonation traps the molecule within the organelle, leading to a significant increase in its concentration and, consequently, a bright fluorescent signal localized to the lysosomes. The core fluorophore of this compound is based on the Janelia Fluor 549 dye, known for its high quantum yield and photostability.

Quantitative Data

The photophysical properties of this compound are primarily determined by its core fluorophore, which is spectrally similar to Janelia Fluor 549.

PropertyValueReference
Excitation Maximum (λex)~549 nm[1][2]
Emission Maximum (λem)~571 nm[1]
Molar Extinction Coefficient (ε)~101,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ)~0.88[1][2]

Signaling Pathway: Lysosomal Accumulation

The following diagram illustrates the mechanism by which this compound accumulates in lysosomes.

LysoSR_549_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) LysoSR_549_neutral This compound (Neutral) LysoSR_549_neutral_cyto This compound (Neutral) LysoSR_549_neutral->LysoSR_549_neutral_cyto Passive Diffusion LysoSR_549_protonated This compound (Protonated & Fluorescent) LysoSR_549_neutral_cyto->LysoSR_549_protonated Diffusion H_pump V-ATPase Proton Pump H_ion H+ H_pump->H_ion H_ion->LysoSR_549_protonated Protonation & Trapping

Caption: Mechanism of this compound accumulation in the lysosome.

Experimental Protocols

The following protocols provide a general guideline for using this compound for live-cell and fixed-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Live-Cell Imaging Protocol
  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to a confluency of 50-70%.

  • Probe Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. A typical stock concentration is 1 mM. Protect the stock solution from light and moisture.

  • Staining: Dilute the this compound stock solution to a final working concentration of 50-200 nM in pre-warmed cell culture medium. Remove the existing medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing (Optional): For some applications, washing the cells with pre-warmed culture medium or phosphate-buffered saline (PBS) can reduce background fluorescence. However, this compound is designed to be a no-wash probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission spectra of this compound (e.g., a filter set for TRITC or Texas Red).

Fixed-Cell Imaging Protocol
  • Staining: Stain live cells with this compound as described in the live-cell imaging protocol.

  • Washing: After incubation, wash the cells twice with warm PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Permeabilization (Optional): If co-staining with antibodies that require permeabilization, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.

LysoSR_549_Workflow Start Start: Cell Culture Plate_Cells Plate Cells on Imaging Dish Start->Plate_Cells Prepare_Probe Prepare this compound Working Solution Plate_Cells->Prepare_Probe Incubate_Probe Incubate Cells with Probe Prepare_Probe->Incubate_Probe Wash_Cells Wash Cells (Optional) Incubate_Probe->Wash_Cells Image_Cells Acquire Images (Fluorescence Microscopy) Wash_Cells->Image_Cells Analyze_Data Data Analysis Image_Cells->Analyze_Data End End: Results Analyze_Data->End

Caption: General workflow for live-cell imaging with this compound.

References

LysoSR-549: A Technical Guide for Super-Resolution Microscopy of Lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysoSR-549, a novel fluorescent probe designed for super-resolution imaging of lysosomes. We will explore its photophysical properties, detail experimental protocols for its application in live-cell imaging, and visualize key experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing super-resolution microscopy to investigate lysosomal biology.

Core Properties of this compound

This compound is an acid-regulated, self-blinking fluorescent probe specifically engineered for long-term, whole-cell super-resolution imaging of lysosomes. Its unique chemical structure allows it to accumulate in the acidic environment of lysosomes and exhibit spontaneous blinking, a crucial characteristic for single-molecule localization microscopy (SMLM).

Photophysical Characteristics

The performance of a fluorescent probe in super-resolution microscopy is dictated by its photophysical properties. Below is a summary of the key characteristics of this compound.

PropertyValue
Excitation Wavelength (λex)549 nm
Emission Wavelength (λem)583 nm
Molar Extinction Coefficient~101,000 M⁻¹cm⁻¹
Quantum Yield~0.88

Note: Some photophysical data is based on the core fluorophore, Janelia Fluor 549, and may be subject to slight variations in the this compound construct.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in live-cell super-resolution microscopy. Optimization may be required for specific cell types and experimental conditions.

Live-Cell Staining with this compound
  • Cell Preparation: Culture cells to the desired confluency on imaging-appropriate glass-bottom dishes or coverslips.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in pre-warmed, serum-free culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

  • Cell Staining: Remove the culture medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.

  • Washing: Gently wash the cells two to three times with pre-warmed, complete culture medium to remove any unbound probe.

  • Imaging: The cells are now ready for imaging. It is recommended to image the cells in a complete culture medium without phenol red to reduce background fluorescence.

Super-Resolution Microscopy (SMLM)
  • Microscope Setup: Utilize a super-resolution microscope system equipped for single-molecule localization, such as STORM or PALM. A high-power 561 nm laser is typically used for excitation and a 405 nm laser can be used for photo-activation if required by the specific SMLM technique.

  • Image Acquisition: Acquire a time-series of thousands of images at a high frame rate. The spontaneous blinking of this compound in the acidic lysosomal environment allows for the temporal separation of individual fluorophore emissions.

  • Data Processing: Process the acquired image series using appropriate SMLM software to localize the precise coordinates of each blinking event.

  • Image Reconstruction: Reconstruct the final super-resolution image from the localized coordinates, revealing the sub-diffraction-limited structure of the lysosomes.

Visualizing Experimental Workflows

To better illustrate the processes involved in utilizing this compound, the following diagrams have been generated using the DOT language.

LiveCellStainingWorkflow cluster_prep Cell & Probe Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_prep Culture Cells add_probe Add Probe to Cells cell_prep->add_probe probe_prep Prepare this compound Solution probe_prep->add_probe incubate Incubate at 37°C add_probe->incubate wash Wash Cells incubate->wash image Super-Resolution Microscopy wash->image

Caption: Workflow for staining live cells with this compound.

SMLM_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_reconstruction Image Reconstruction acquire Acquire Image Series localize Localize Blinking Events acquire->localize reconstruct Reconstruct Super-Resolution Image localize->reconstruct

Caption: Workflow for Single-Molecule Localization Microscopy (SMLM).

Signaling and Targeting Pathway

The lysosome-specific targeting of this compound is primarily driven by the acidic environment of the lysosome. The probe contains a pH-sensitive switch that is activated in the low pH of the lysosomal lumen, leading to its accumulation and fluorescence.

TargetingMechanism cluster_cellular_env Cellular Environment cluster_lysosome Lysosome extracellular Extracellular Space cytosol Cytosol (Neutral pH) extracellular->cytosol Probe Entry lysosome_lumen Lysosomal Lumen (Acidic pH) cytosol->lysosome_lumen Lysosomal Targeting probe_activation Probe Activation & Accumulation lysosome_lumen->probe_activation

Caption: Simplified diagram of this compound's lysosomal targeting mechanism.

Methodological & Application

LysoSR-549: Detailed Protocol for Live-Cell Imaging of Lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing LysoSR-549, a fluorogenic probe for imaging lysosomes in living cells. The protocol details reagent preparation, cell staining, and live-cell imaging parameters to enable robust and reproducible visualization of lysosomal dynamics.

Introduction

This compound is a lipophilic, cell-permeable dye that selectively accumulates in the acidic environment of lysosomes. Its fluorescence is significantly enhanced in the low pH characteristic of these organelles, making it a highly specific marker for their visualization in real-time. This probe is a valuable tool for studying lysosomal morphology, trafficking, and function in various cellular processes, including autophagy, endocytosis, and drug-induced lysosomal stress. Spectrally similar to Janelia Fluor 549 (JF549), this compound offers bright and photostable fluorescence, ideal for live-cell imaging applications.[1][2]

Product Information

PropertyValue
Excitation Maximum ~549 nm[1][2]
Emission Maximum ~571 nm[1][2]
Recommended Solvent Dimethyl sulfoxide (DMSO)
Storage Store stock solutions at -20°C, protected from light.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1 mM):

  • It is common practice to prepare a 1 mM stock solution of similar lysosomotropic dyes in high-quality, anhydrous DMSO.

  • Briefly centrifuge the vial containing the lyophilized this compound powder to ensure all the contents are at the bottom.

  • Add the appropriate volume of DMSO to achieve a 1 mM concentration.

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

2. This compound Working Solution (50-100 nM):

  • On the day of the experiment, thaw an aliquot of the 1 mM this compound stock solution at room temperature.

  • Dilute the stock solution in your desired cell culture medium or buffer (e.g., HBSS) to a final working concentration of 50-100 nM. The optimal concentration may vary depending on the cell type and experimental conditions, so it is recommended to perform a concentration titration to determine the best signal-to-noise ratio.

Cell Staining and Imaging Workflow

The following diagram outlines the general workflow for staining and imaging live cells with this compound.

LysoSR549_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Wash cluster_imaging Imaging plate_cells Plate cells on imaging dish culture Culture to desired confluency plate_cells->culture prepare_working Prepare this compound working solution incubate Incubate cells (15-60 min) culture->incubate prepare_working->incubate wash_cells Wash with pre-warmed medium/buffer incubate->wash_cells image Live-cell imaging wash_cells->image

Figure 1. Experimental workflow for this compound live-cell imaging.
Detailed Staining Protocol for Adherent Cells

  • Cell Plating: Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Culture the cells in their appropriate complete medium until they reach the desired confluency (typically 50-70%).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound working solution (50-100 nM in complete medium or buffer) to the cells.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60 minutes. The optimal incubation time should be determined empirically for each cell type.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed complete culture medium or a suitable imaging buffer (e.g., phenol red-free medium, HBSS) to remove any unbound dye.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters and environmental control (37°C and 5% CO₂).

Live-Cell Imaging Parameters

The following table summarizes the recommended starting parameters for live-cell imaging with this compound.

ParameterRecommended Setting
Excitation Wavelength 549 nm (or a laser line close to this, e.g., 561 nm)[1][2]
Emission Filter 571 nm (a bandpass filter centered around 570-620 nm is suitable)[1][2]
Microscope Confocal, spinning disk, or widefield fluorescence microscope equipped for live-cell imaging.
Objective High numerical aperture oil or water immersion objective (e.g., 40x, 63x, or 100x).
Environmental Control Maintain cells at 37°C and 5% CO₂ during imaging.
Image Acquisition Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still achieving a good signal-to-noise ratio.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is based on its pH-sensitive fluorescence. The probe is designed to be cell-permeable and becomes protonated and trapped within the acidic lumen of lysosomes, leading to a significant increase in its fluorescence intensity.

LysoSR549_Mechanism cluster_cell Cell cluster_probe This compound State extracellular Extracellular Space (Neutral pH) cytosol Cytosol (Neutral pH) extracellular->cytosol This compound (non-fluorescent) freely diffuses non_fluorescent Off lysosome Lysosome (Acidic pH) cytosol->lysosome Accumulates in acidic environment lysosome->lysosome Protonation & Fluorescence Activation fluorescent On

Figure 2. Mechanism of this compound fluorescence activation in lysosomes.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Inappropriate filter set.- Probe concentration is too low.- Incubation time is too short.- Ensure the excitation and emission filters match the spectral properties of this compound.- Increase the probe concentration in a stepwise manner.- Increase the incubation time.
High Background Fluorescence - Probe concentration is too high.- Inadequate washing.- Decrease the probe concentration.- Ensure thorough washing with pre-warmed medium after staining.
Phototoxicity or Photobleaching - Laser power is too high.- Exposure time is too long.- Use the lowest possible laser power and exposure time.- Use a more sensitive detector.- Acquire images at longer intervals for time-lapse experiments.
Non-specific Staining - Probe concentration is too high, leading to accumulation in other acidic organelles.- Titrate the probe to the lowest effective concentration.

References

Optimal LysoSR-549 Concentration for Staining Lysosomes in HeLa Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a fluorescent probe specifically designed for the super-resolution imaging of lysosomes in live cells. Its fluorescence is enhanced in the acidic environment of lysosomes, making it a valuable tool for studying lysosomal dynamics, morphology, and function. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for staining lysosomes in HeLa cells, a commonly used human cervical cancer cell line. The protocols outlined below are intended to serve as a starting point, and researchers are encouraged to optimize the conditions for their specific experimental setup and instrumentation.

Lysosomes are membrane-bound organelles that contain a variety of hydrolytic enzymes and play a crucial role in cellular homeostasis. They are involved in the degradation of macromolecules, cellular debris, and pathogens through processes such as endocytosis, phagocytosis, and autophagy.[1][2][3] The acidic internal pH of lysosomes (approximately 4.5-5.0) is maintained by a proton-pumping V-type ATPase and is essential for the activity of lysosomal enzymes.[2] The accumulation of lysosomotropic probes like this compound is driven by this acidic environment.

Data Presentation: Recommended Concentration Range for Optimization

The optimal concentration of this compound for staining HeLa cells can vary depending on factors such as cell density, incubation time, and the sensitivity of the imaging system. Based on typical concentrations used for similar lysosomotropic dyes in HeLa cells, a starting point for optimization is recommended.

ParameterRecommended RangeStarting Concentration
This compound Concentration 50 nM - 500 nM100 nM
Incubation Time 15 - 60 minutes30 minutes
Incubation Temperature 37°C37°C

It is highly recommended to perform a concentration titration to determine the ideal concentration that provides bright lysosomal staining with minimal background fluorescence and low cytotoxicity.

Experimental Protocols

Materials
  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • 35 mm glass-bottom dishes or chamber slides suitable for fluorescence microscopy

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope (confocal, super-resolution, or widefield) equipped with appropriate filters for this compound (Excitation/Emission ~554/573 nm).

Cell Preparation
  • Seed HeLa cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator to allow them to adhere and grow.

Staining Protocol
  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging medium to the desired final concentration. For initial experiments, prepare a range of concentrations (e.g., 50 nM, 100 nM, 200 nM, 500 nM).

  • Remove Culture Medium: Aspirate the culture medium from the HeLa cells.

  • Wash Cells (Optional): Gently wash the cells once with pre-warmed PBS.

  • Add Staining Solution: Add the this compound staining solution to the cells.

  • Incubate: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.

  • Wash Cells: Aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess probe and reduce background fluorescence.

  • Image Cells: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging using a fluorescence microscope.

Imaging Parameters
  • Excitation: Use a laser line or filter set appropriate for the excitation maximum of this compound (around 554 nm).

  • Emission: Use a filter set that captures the emission maximum of this compound (around 573 nm).

  • Live-Cell Imaging: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator or environmental chamber to ensure cell viability.

  • Minimize Phototoxicity: Use the lowest possible laser power and shortest exposure times that provide a good signal-to-noise ratio to minimize phototoxicity and photobleaching, especially for time-lapse imaging.[4]

Visualization of Key Processes

This compound Staining Workflow

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging A Seed HeLa cells in glass-bottom dish B Incubate 24-48h at 37°C A->B C Prepare this compound staining solution B->C D Incubate cells with This compound (15-60 min) C->D E Wash cells to remove excess probe D->E F Add live-cell imaging medium E->F G Image with fluorescence microscope F->G

Caption: Workflow for staining HeLa cells with this compound.

Mechanism of this compound Accumulation in Lysosomes

G cluster_cell HeLa Cell cluster_lysosome Lysosome (pH ~4.5-5.0) Protonated_Probe This compound-H+ (Fluorescent) Extracellular Extracellular Space (pH ~7.4) Probe_Neutral This compound (Non-fluorescent) Extracellular->Probe_Neutral Enters cell Cytosol Cytosol (pH ~7.2) Cytosol->Protonated_Probe Protonation & Accumulation VATPase V-ATPase H_in H+ VATPase->H_in Pumps H+ H_out H+

Caption: this compound accumulates and fluoresces in the acidic lysosome.

Simplified Lysosomal Trafficking Pathway

G cluster_pathway Cellular Trafficking to Lysosome Endocytosis Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Autophagy Autophagy Autophagosome Autophagosome Autophagy->Autophagosome Phagocytosis Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Fusion Autophagosome->Lysosome Fusion Phagosome->Lysosome Fusion

Caption: Major pathways delivering materials to the lysosome for degradation.

References

Application Notes and Protocols: LysoSR-549 Staining in A549 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for staining lysosomes in A549 cells using the fluorescent probe LysoSR-549. The protocols outlined below cover cell culture, staining procedures, and data acquisition, designed to ensure reproducible and high-quality results for lysosomal analysis.

Introduction

A549 cells, a human lung adenocarcinoma cell line, are a widely used model for studying cellular processes, including lysosomal function. Lysosomes are acidic organelles crucial for degradation, recycling, and cellular signaling. This compound is a fluorescent probe that selectively accumulates in acidic organelles like lysosomes, enabling their visualization and analysis. This document offers a step-by-step guide for utilizing this compound for lysosomal staining in A549 cells.

Data Presentation

ParameterDescriptionExpected Outcome/Measurement
Cell Confluency Percentage of the culture vessel surface area covered by cells.70-80% for optimal staining.
This compound Concentration Final concentration of the dye in the staining solution.Typically in the nanomolar (nM) to low micromolar (µM) range (e.g., 50-500 nM).
Incubation Time Duration of cell exposure to the staining solution.30-60 minutes at 37°C.
Fluorescence Intensity The brightness of the fluorescent signal from individual lysosomes or whole cells.Measured as mean fluorescence intensity (MFI) per cell or per lysosome.
Number of Lysosomes The count of distinct fluorescent puncta per cell.An indicator of lysosomal biogenesis or fragmentation.
Lysosomal Size The area or diameter of individual lysosomes.Measured in µm² or µm.
Colocalization The degree of spatial overlap between this compound and another marker (e.g., a protein specific to lysosomes).Measured using Pearson's or Mander's colocalization coefficients.

Experimental Protocols

Part 1: A549 Cell Culture

This protocol details the steps for maintaining a healthy A549 cell culture.

Materials:

  • A549 cells (ATCC® CCL-185™)

  • F-12K Medium or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • T-75 cell culture flasks

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Water bath (37°C)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing F-12K or DMEM with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C in a water bath before use.

  • Cell Thawing: Thaw a cryovial of A549 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before transferring it to a laminar flow hood.

  • Initial Seeding: Transfer the thawed cells into a T-75 flask containing 15-20 mL of pre-warmed complete growth medium. Incubate at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Seed new T-75 flasks at a density of 2 x 10⁴ to 5 x 10⁴ cells/cm².

Part 2: this compound Staining Protocol for Live-Cell Imaging

This protocol provides a step-by-step guide for staining live A549 cells with this compound.

Materials:

  • A549 cells cultured on glass-bottom dishes or chamber slides

  • This compound dye

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Complete growth medium

  • Pipettes and tips

Procedure:

  • Cell Seeding: Seed A549 cells onto glass-bottom dishes or chamber slides at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 100 nM).

  • Staining: Remove the complete growth medium from the cells and wash once with pre-warmed live-cell imaging medium.

  • Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye.

  • Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the 549 nm excitation range.

Part 3: Image Acquisition

Instrument Settings:

  • Microscope: Inverted fluorescence microscope equipped for live-cell imaging (with environmental chamber).

  • Objective: 40x or 60x oil immersion objective.

  • Excitation Wavelength: ~549 nm

  • Emission Wavelength: ~571 nm

  • Light Source: Use the lowest possible laser power or illumination intensity to minimize phototoxicity.

  • Exposure Time: Keep exposure times as short as possible while maintaining a good signal-to-noise ratio.

Mandatory Visualization

LysoSR549_Staining_Workflow Experimental Workflow for this compound Staining cluster_cell_culture A549 Cell Culture cluster_staining This compound Staining cluster_imaging Image Acquisition & Analysis seed_cells Seed A549 cells on glass-bottom dish incubate_cells Incubate at 37°C, 5% CO2 until 70-80% confluent seed_cells->incubate_cells wash_cells_pre Wash cells with imaging medium incubate_cells->wash_cells_pre prepare_stain Prepare this compound staining solution add_stain Add staining solution to cells prepare_stain->add_stain wash_cells_pre->add_stain incubate_stain Incubate for 30-60 min at 37°C add_stain->incubate_stain wash_cells_post Wash cells to remove excess dye incubate_stain->wash_cells_post acquire_images Acquire images using fluorescence microscopy wash_cells_post->acquire_images analyze_data Analyze images for fluorescence intensity, lysosome number, etc. acquire_images->analyze_data

Caption: Workflow for this compound staining of A549 cells.

Signaling Pathway Visualization

This compound is a fluorescent probe designed to accumulate in acidic organelles and does not directly participate in or modulate specific signaling pathways. Therefore, a signaling pathway diagram for this compound itself is not applicable. However, lysosomal function is intricately linked to various cellular signaling pathways. For instance, the mTORC1 signaling pathway is a key regulator of lysosomal biogenesis and autophagy. Researchers can use this compound to visualize changes in lysosomal morphology and number in response to perturbations in such pathways.

Lysosomal_Function_Signaling Key Signaling Hubs Regulating Lysosomal Function cluster_stimuli Cellular Stimuli cluster_signaling Signaling Pathways cluster_lysosomal_response Lysosomal Response Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors Growth_Factors->mTORC1 Stress Cellular Stress (e.g., starvation) AMPK AMPK Stress->AMPK TFEB TFEB/TFE3 mTORC1->TFEB Inhibition AMPK->mTORC1 Inhibition AMPK->TFEB Activation Lysosome_Biogenesis Lysosome Biogenesis TFEB->Lysosome_Biogenesis Autophagy Autophagy TFEB->Autophagy Lysosomal_Function Lysosomal Degradation Lysosome_Biogenesis->Lysosomal_Function Autophagy->Lysosomal_Function

Caption: Regulation of lysosomal function by key signaling pathways.

Application Notes and Protocols for LysoSR-549 in Super-Resolution Microscopy (STED/SIM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a state-of-the-art fluorescent probe specifically designed for the super-resolution imaging of lysosomes in live cells. As a member of the rhodamine family of dyes, this compound exhibits exceptional photostability and brightness, making it an ideal candidate for advanced microscopy techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM).[1] Its mechanism of action relies on the acidic environment of lysosomes (pH 4.5-5.0) for fluorescence activation, ensuring high specificity and signal-to-noise ratio.[1] this compound is a valuable tool for investigating lysosomal dynamics, morphology, and their role in various cellular processes and disease states.

Data Presentation

The photophysical properties of this compound and its core fluorophore, Janelia Fluor® 549, are summarized in the table below. This data provides essential information for setting up imaging experiments and selecting appropriate laser lines and filter sets.

PropertyValueReference
Excitation Maximum (λex)549 nm[2][3]
Emission Maximum (λem)571 nm[2][3]
Quantum Yield (Φ)0.88[2][3]
Molar Extinction Coefficient (ε)101,000 M⁻¹cm⁻¹[2][3]
A280 Correction Factor0.169[2][3]
Lactone-Zwitterion Equilibrium Constant (KL-Z)3.5[2][3]
Recommended STED Depletion Laser~595 nm or ~750-800 nm
Suitability for Super-ResolutionSTED, SIM, dSTORM[1][2][3]

Experimental Protocols

The following protocols provide a general guideline for using this compound for super-resolution microscopy. Optimal conditions may vary depending on the cell type, experimental setup, and specific research question.

Protocol 1: Live-Cell Staining with this compound

This protocol is adapted from general lysosomal staining procedures for live-cell imaging.

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging dishes or chambered coverslips

Procedure:

  • Prepare Stock Solution:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on live-cell imaging dishes or chambered coverslips to reach 50-70% confluency on the day of the experiment.

    • Ensure the cells are healthy and adhering well to the substrate.

  • Staining:

    • Prepare a fresh working solution of this compound in pre-warmed (37°C) complete cell culture medium. A final concentration of 50-100 nM is recommended as a starting point.

    • Remove the culture medium from the cells and add the this compound staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, gently wash the cells twice with pre-warmed complete cell culture medium to remove any unbound probe.

    • Replace the wash medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) for observation.

Protocol 2: STED Microscopy of this compound Labeled Lysosomes

Instrumentation:

  • A STED microscope equipped with appropriate lasers.

Procedure:

  • Mount the Sample: Place the live-cell imaging dish with this compound stained cells on the microscope stage. Ensure the environmental chamber is maintaining physiological conditions (37°C, 5% CO₂).

  • Locate Cells: Use a low-power objective and conventional confocal mode to locate the cells of interest.

  • Set Imaging Parameters:

    • Excitation: Use a laser line close to the excitation maximum of this compound, typically 561 nm.

    • Depletion: Use a STED depletion laser with a wavelength of around 595 nm or in the 750-800 nm range. The donut-shaped depletion beam should be aligned with the excitation focus.

    • Detection: Set the detection window to collect the emission signal of this compound (e.g., 570-620 nm).

    • Laser Power: Start with low excitation and depletion laser powers and gradually increase them to achieve the desired resolution while minimizing phototoxicity.

  • Image Acquisition: Acquire STED images of the lysosomes. The high resolution of STED will allow for the visualization of sub-organellar structures.[4]

Protocol 3: SIM Microscopy of this compound Labeled Lysosomes

Instrumentation:

  • A SIM microscope equipped with appropriate lasers.

Procedure:

  • Mount the Sample: Place the live-cell imaging dish with this compound stained cells on the microscope stage with an environmental chamber.

  • Locate Cells: Use a low-magnification objective to find the cells for imaging.

  • Set Imaging Parameters:

    • Excitation: Use a laser line around 561 nm for excitation.

    • Image Acquisition: Acquire a series of raw images with different orientations and phases of the structured illumination pattern.

  • Image Reconstruction: Process the raw SIM data using the appropriate reconstruction software to generate a super-resolved image. SIM is particularly well-suited for live-cell imaging due to its lower light dose compared to other super-resolution techniques.[5][6]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis cell_culture Plate cells on imaging dish incubation Incubate to 50-70% confluency cell_culture->incubation prepare_stain Prepare this compound working solution add_stain Incubate cells with this compound (15-30 min) prepare_stain->add_stain wash Wash cells to remove unbound probe add_stain->wash sted STED Microscopy wash->sted sim SIM Microscopy wash->sim image_analysis Image reconstruction and analysis sted->image_analysis sim->image_analysis

Caption: Workflow for this compound staining and super-resolution imaging.

Diagram 2: Principle of this compound Lysosomal Staining

G cluster_cell Live Cell cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) probe_outside This compound (Freely Permeable) probe_inside This compound (Protonated & Trapped) probe_outside->probe_inside Accumulation in acidic environment fluorescence Bright Fluorescence probe_inside->fluorescence Activation

Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.

References

Application Notes and Protocols for Co-staining with LysoSR-549 and MitoTracker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simultaneous visualization of lysosomes and mitochondria is crucial for understanding a variety of cellular processes, including autophagy, apoptosis, and cellular metabolism. This application note provides a detailed protocol for the co-staining of live cells with LysoSR-549, a fluorescent probe for lysosomes, and MitoTracker dyes, which selectively label mitochondria. By following this protocol, researchers can effectively label and visualize these two critical organelles within the same cell, enabling the study of their dynamic interactions and functions.

Data Presentation

For successful co-staining and imaging, it is essential to select fluorescent dyes with minimal spectral overlap. The following table summarizes the spectral properties of this compound and various MitoTracker dyes to aid in experimental design and filter selection.

Dye NameTarget OrganelleExcitation Max (nm)Emission Max (nm)Recommended Laser Line (nm)Recommended Emission Filter
This compoundLysosomes~549[1]~571[1]561585/40
MitoTracker Green FMMitochondria490[2][3]516[2]488530/30
MitoTracker Red CMXRosMitochondria579[4][5][6]599[4][5][6]561615/20
MitoTracker Deep Red FMMitochondria644[7][8][9][10]665[7][8][9][10]640[11]660/20

Note: The spectral properties of this compound are based on the closely related Janelia Fluor 549. Researchers should always consult the specific product information for the exact excitation and emission maxima. When selecting a MitoTracker dye to pair with this compound, MitoTracker Green FM or MitoTracker Deep Red FM are recommended to ensure minimal spectral overlap.

Experimental Protocols

This protocol is designed for live-cell imaging. Adherent cells cultured on glass-bottom dishes or coverslips are recommended for high-resolution microscopy.

Materials
  • This compound

  • MitoTracker dye (e.g., MitoTracker Green FM or MitoTracker Deep Red FM)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Adherent cells cultured on a suitable imaging vessel

Stock Solution Preparation
  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • MitoTracker Stock Solution (1 mM): Prepare a 1 mM stock solution of the chosen MitoTracker dye in anhydrous DMSO.[8][12] For example, to prepare a 1 mM stock of MitoTracker Green FM, dissolve 50 µg in 74.4 µL of DMSO.[12] Aliquot and store at -20°C, protected from light.[8][12]

Co-staining Protocol

This protocol involves sequential incubation of the dyes. It is generally recommended to stain with the MitoTracker dye first, as LysoTracker dyes can sometimes be more sensitive to subsequent washing steps.

  • Cell Preparation: Ensure cells are healthy and sub-confluent on the day of the experiment.

  • MitoTracker Staining:

    • Prepare a working solution of the MitoTracker dye in pre-warmed (37°C) live-cell imaging medium. The recommended final concentration is typically between 20-200 nM.[12] For MitoTracker Green FM, a concentration of 20-200 nM is suggested. For MitoTracker Deep Red FM, a concentration of 20-200 nM is also recommended.[8]

    • Remove the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the MitoTracker working solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[13] The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the MitoTracker working solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • This compound Staining:

    • Prepare a working solution of this compound in pre-warmed (37°C) live-cell imaging medium. A typical final concentration is in the range of 50-100 nM.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Final Wash and Imaging:

    • Remove the this compound working solution and wash the cells twice with pre-warmed live-cell imaging medium.

    • Replace with fresh, pre-warmed live-cell imaging medium.

    • Proceed with live-cell imaging using appropriate laser lines and emission filters to minimize crosstalk between the fluorescent channels.

Mandatory Visualization

Experimental Workflow

G cluster_prep Cell Preparation cluster_mito Mitochondrial Staining cluster_lyso Lysosomal Staining cluster_image Imaging prep_cells Prepare healthy, sub-confluent cells add_mitotracker Incubate with MitoTracker (20-200 nM) 15-45 min, 37°C prep_cells->add_mitotracker wash_mito Wash twice with imaging medium add_mitotracker->wash_mito add_lysosr Incubate with this compound (50-100 nM) 15-30 min, 37°C wash_mito->add_lysosr wash_lyso Wash twice with imaging medium add_lysosr->wash_lyso image Live-cell imaging wash_lyso->image

Caption: Co-staining workflow for this compound and MitoTracker.

Cellular Localization

G cluster_cell Eukaryotic Cell Mitochondrion Mitochondrion Lysosome Lysosome Nucleus Nucleus Cytoplasm Cytoplasm MitoTracker MitoTracker Dye MitoTracker->Mitochondrion Accumulates in LysoSR549 This compound Dye LysoSR549->Lysosome Accumulates in

Caption: Cellular targets of this compound and MitoTracker dyes.

References

Application Notes and Protocols for LysoSR-549 in Long-Term Time-Lapse Imaging of Lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysosomes are dynamic organelles essential for cellular homeostasis, playing critical roles in degradation, recycling, nutrient sensing, and signaling.[1][2] Visualizing lysosomal dynamics over extended periods is crucial for understanding their function in both physiological and pathological states, such as neurodegenerative disorders and cancer.[3][4][5] LysoSR-549 is a fluorescent probe designed for long-term, super-resolution imaging of lysosomes in living cells. Its high photostability and pH-insensitivity make it a valuable tool for tracking lysosomal dynamics without the limitations of traditional pH-dependent dyes, which can leak from the lysosome upon pH changes.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in long-term time-lapse imaging.

Quantitative Data

The photophysical properties of this compound and the related Janelia Fluor 549 (JF549) are summarized below. These characteristics highlight their suitability for demanding imaging applications, including single-molecule and super-resolution microscopy.[6][7]

PropertyJanelia Fluor 549 (JF549)Reference
Excitation Wavelength (λabs)549 nm[6]
Emission Wavelength (λem)571 nm[6]
Quantum Yield (Φ)0.88[6]
Molar Extinction Coefficient (ε)Data not available in search results
PhotostabilityHigh[6]

Note: Specific quantitative data for this compound were not explicitly available in the provided search results. The data presented is for the structurally related and spectrally similar Janelia Fluor 549 (JF549), which serves as a benchmark for performance.

Experimental Protocols

This section details the methodology for utilizing this compound for long-term imaging of lysosomes in live cells.

  • Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. The seeding density should be optimized to achieve 30-60% confluency at the time of imaging.[8]

  • Cell Culture: Maintain cells in a complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. To avoid repeated freeze-thaw cycles, it is recommended to create small aliquots (2–5 μL) and store them at -20°C, where they can be stable for at least four months.[8]

  • Working Solution: Just before use, dilute the this compound stock solution in a warm, complete culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental setup but typically ranges from 100 nM to 1 µM.

  • Cell Labeling: Replace the existing culture medium with the this compound-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 incubator.[8][9] The optimal incubation time may vary depending on the cell line.

  • Washing (Optional but Recommended for Long-Term Imaging):

    • Gently remove the probe-containing medium.

    • Wash the cells three times with warm, complete culture medium or 1X PBS (pH 7.4) to remove any unbound probe.[8][9]

    • After the final wash, add fresh, warm complete culture medium (phenol red-free medium is recommended to reduce background fluorescence).

    • Incubate the cells for an additional 30 minutes to allow for the washout of any remaining unbound ligand.[9]

  • Microscopy Setup: Use a confocal, wide-field, or TIRF microscope equipped with an environmental chamber to maintain the cells at 37°C and 5% CO2 throughout the imaging period.

  • Excitation and Emission:

    • Use a laser line or filter set appropriate for the excitation and emission spectra of this compound (Excitation ~549 nm, Emission ~571 nm). For JF549, a 561 nm laser is commonly used for excitation.[9]

  • Image Acquisition:

    • Acquire images at desired time intervals (e.g., every 1-10 minutes) for the duration of the experiment.

    • To minimize phototoxicity and photobleaching, especially during long-term imaging, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.

  • Data Analysis: The acquired time-lapse images can be used to analyze various aspects of lysosomal dynamics, including their movement, fusion, and fission events.[3][10] Particle tracking software can be employed to obtain quantitative data on lysosomal trajectories.[10]

Visualizations

The following diagram illustrates the general workflow for long-term time-lapse imaging of lysosomes using this compound.

G cluster_prep Cell Preparation cluster_labeling Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis A Seed cells on imaging dish B Culture cells to 30-60% confluency A->B C Prepare this compound working solution B->C D Incubate cells with probe (15-60 min) C->D E Wash cells to remove unbound probe D->E F Mount on microscope with environmental control E->F G Set imaging parameters (laser, exposure, time interval) F->G H Acquire time-lapse image series G->H I Image processing and enhancement H->I J Track lysosomal movement I->J K Quantify dynamic events (fusion, fission) J->K

Caption: Experimental workflow for lysosomal imaging.

This diagram illustrates the principle of how a lysosomotropic probe like this compound targets and illuminates lysosomes.

G cluster_cell Live Cell cluster_cytosol Cytosol (pH ~7.4) cluster_lysosome Lysosome (Acidic pH ~4.5-5.0) A This compound (Membrane Permeable) C This compound (Protonated & Trapped) A->C Accumulation in acidic environment D Bright Fluorescence C->D Fluorescence Activation

Caption: Lysosomal targeting and fluorescence activation.

References

Application Note: Imaging Lysosomal Dynamics in 3D Cell Culture Models with LysoSR-549

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug discovery to better recapitulate the complex microenvironment of native tissues. The study of subcellular organelles within these models is crucial for understanding cellular physiology and disease pathogenesis. Lysosomes, as the primary degradative and signaling hubs of the cell, play a pivotal role in cellular homeostasis, and their dysfunction is implicated in numerous diseases, including cancer and neurodegenerative disorders.

LysoSR-549 is a novel, super-resolution, pH-sensitive fluorescent probe designed for specific and robust labeling of lysosomes in live cells. Its unique photophysical properties, including high photostability and a significant increase in fluorescence in the acidic environment of the lysosome, make it an ideal tool for long-term imaging and tracking of lysosomal dynamics. This application note provides detailed protocols for the use of this compound in 3D cell culture models and an overview of its application in studying key lysosomal signaling pathways.

Quantitative Data Presentation

The performance of this compound has been benchmarked against traditional lysosomal probes. While direct comparative data in 3D models is still emerging, the following table summarizes key performance indicators based on available data and expected performance in complex cellular systems.

FeatureThis compoundLysoTracker Probes (e.g., LysoTracker Red)
Excitation/Emission (nm) ~549 / ~572Varies by probe (e.g., Red: ~577 / ~590)
Optimal Working Concentration 50 - 100 nM (recommended starting point)50 - 75 nM
Photostability HighModerate to Low
Signal-to-Noise Ratio HighGood
pH Sensitivity Strong fluorescence increase at acidic pHAccumulates in acidic organelles
Cytotoxicity Low at optimal concentrationsLow at optimal concentrations
Suitability for Super-Resolution YesNo

Experimental Protocols

Protocol 1: Live-Cell Staining of Lysosomes in 3D Spheroids with this compound

This protocol provides a general guideline for staining multicellular spheroids. Optimization may be required depending on the cell type, spheroid size, and density.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 3D cell culture spheroids in appropriate culture medium

  • Pre-warmed complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Wide-bore pipette tips

  • Imaging-compatible microplates or dishes (e.g., glass-bottom)

Procedure:

  • Preparation of Staining Solution:

    • Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium. A final concentration of 50-100 nM is recommended as a starting point.

    • Vortex the solution gently to ensure it is well-mixed.

  • Staining of Spheroids:

    • Carefully remove the existing culture medium from the wells containing the spheroids using a wide-bore pipette tip to avoid disturbing the spheroids.

    • Gently add the pre-warmed this compound staining solution to the wells.

    • Incubate the spheroids for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. For larger or more compact spheroids, the incubation time may need to be extended to 2 hours to ensure adequate probe penetration.

  • Washing (Optional):

    • For applications requiring lower background fluorescence, a washing step can be included.

    • Carefully remove the staining solution and gently wash the spheroids once or twice with pre-warmed complete cell culture medium.

  • Imaging:

    • Image the stained spheroids directly in the culture medium using a confocal microscope, spinning disk microscope, or a high-content imaging system equipped for live-cell imaging.

    • Use appropriate filter sets for this compound (Excitation: ~549 nm, Emission: ~572 nm).

    • Acquire z-stacks to visualize the lysosomes throughout the depth of the spheroid.

Protocol 2: Fixation and Counterstaining of this compound-Labeled Spheroids

For endpoint assays or co-localization studies with other markers, spheroids can be fixed after this compound staining.

Materials:

  • Stained spheroids (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS, pH 7.4

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

Procedure:

  • Fixation:

    • After staining with this compound, carefully remove the medium and add 4% PFA to fix the spheroids for 20-30 minutes at room temperature.

    • Gently wash the spheroids three times with PBS.

  • Permeabilization (if required for other antibodies):

    • Incubate the fixed spheroids with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking (if using antibodies):

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Counterstaining:

    • Incubate the spheroids with a nuclear counterstain (e.g., 1 µg/mL DAPI in PBS) for 15-20 minutes at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Carefully transfer the spheroids to a glass slide or imaging dish.

    • Add a drop of mounting medium and cover with a coverslip.

    • Image using a confocal microscope with the appropriate filter sets.

Visualization of Key Lysosomal Signaling Pathways

This compound can be used to investigate the role of lysosomes in various signaling pathways critical for cell function and disease.

mTORC1 Signaling and Autophagy Regulation

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and metabolism, and its activity is tightly linked to lysosomal function. Under nutrient-rich conditions, mTORC1 is active on the lysosomal surface and suppresses autophagy. During starvation, mTORC1 is inactivated, leading to the initiation of autophagy, a process of cellular self-digestion where cytoplasmic components are delivered to lysosomes for degradation and recycling.

mTORC1_Autophagy cluster_Nutrient_Rich Nutrient-Rich Conditions cluster_Starvation Starvation Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Activates ULK1 ULK1 mTORC1->ULK1 Inhibits TFEB TFEB mTORC1->TFEB Phosphorylates (Cytoplasmic Retention) Autophagy_Initiation Autophagy Initiation Lysosomal_Biogenesis Lysosomal Biogenesis Starvation Starvation mTORC1_in mTORC1 Starvation->mTORC1_in Inactivates ULK1_ac ULK1 mTORC1_in->ULK1_ac De-represses TFEB_ac TFEB mTORC1_in->TFEB_ac Dephosphorylates (Nuclear Translocation) Autophagy_Initiation_ac Autophagy Initiation ULK1_ac->Autophagy_Initiation_ac Activates Lysosomal_Biogenesis_ac Lysosomal Biogenesis TFEB_ac->Lysosomal_Biogenesis_ac Activates

Caption: mTORC1 signaling pathway in the regulation of autophagy and lysosomal biogenesis.

Lysosomal Exocytosis

Lysosomal exocytosis is a process where lysosomes fuse with the plasma membrane to release their contents into the extracellular space. This pathway is crucial for cellular processes such as membrane repair, secretion of signaling molecules, and removal of cellular waste.[1]

Lysosomal_Exocytosis Ca_Signal Ca2+ Signal (e.g., from ER or lysosomal stores) Lysosome Lysosome Ca_Signal->Lysosome Triggers Plasma_Membrane Plasma Membrane Lysosome->Plasma_Membrane Translocation along Microtubules (via Kinesin) SNAREs SNARE Complex (VAMP7, Syntaxin-4, SNAP23) Lysosome->SNAREs Docking Extracellular_Space Extracellular_Space Plasma_Membrane->Extracellular_Space Release of Lysosomal Contents SNAREs->Plasma_Membrane Fusion

Caption: Key steps in the process of lysosomal exocytosis.

Lysosomal Membrane Repair

Damage to the lysosomal membrane can lead to the leakage of hydrolytic enzymes into the cytoplasm, causing cellular damage and death. Cells have evolved sophisticated mechanisms to rapidly repair damaged lysosomal membranes, involving the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.

Lysosomal_Membrane_Repair Lysosomal_Damage Lysosomal Membrane Damage Ca_Influx Ca2+ Influx into Cytosol Lysosomal_Damage->Ca_Influx Galectin3_Recruitment Galectin-3 Recruitment Lysosomal_Damage->Galectin3_Recruitment Senses damage ESCRT_Machinery ESCRT Machinery (ESCRT-I, -II, -III) Galectin3_Recruitment->ESCRT_Machinery Recruits Membrane_Sealing Membrane Sealing and Repair ESCRT_Machinery->Membrane_Sealing Mediates

Caption: Simplified workflow of ESCRT-mediated lysosomal membrane repair.

Conclusion

This compound is a powerful tool for the investigation of lysosomal dynamics and function in complex 3D cell culture models. Its superior photostability and high signal-to-noise ratio enable detailed and long-term imaging, providing valuable insights into the role of lysosomes in health and disease. The protocols and pathway diagrams provided in this application note serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of 3D cellular systems.

References

Application Notes and Protocols for Fixation After LysoSR-549 Live-Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoSR-549 is a fluorescent probe used for imaging lysosomes in live cells. Its accumulation within these acidic organelles allows for the visualization of their morphology, distribution, and dynamics. While primarily designed for live-cell imaging, subsequent fixation of stained cells is often necessary for applications such as immunofluorescence co-staining, long-term sample preservation, or high-throughput screening. However, the fixation process can impact the fluorescence of pH-dependent probes like this compound due to the disruption of the acidic lysosomal environment.

These application notes provide a summary of potential fixation methods and a detailed protocol for fixing cells after staining with this compound, based on established methods for similar lysosomotropic dyes. The key objective is to preserve the fluorescent signal and cellular morphology.

Data Presentation: Comparison of Fixation Methods

FixativeConcentrationIncubation TimeTemperatureKey Considerations
Paraformaldehyde (PFA) 4% in PBS15 minutesRoom TemperatureMost commonly recommended method. Short fixation time is crucial to minimize fluorescence loss. Imaging within 24-48 hours is advised.[1]
Formaldehyde 3.7% - 4% in PBS20 - 30 minutesRoom Temperature or on iceA widely used alternative to PFA.[2][3] Some protocols recommend performing the fixation on ice to better preserve cellular structures.[2]
Methanol (pre-chilled) 100%5 minutes-20°CA dehydrating fixative that also permeabilizes the cell membrane.[4] This method can be harsh and may impact lysosomal morphology.[4]
Glutaraldehyde Not specifiedNot specifiedNot specifiedMentioned as a potential fixative, but detailed protocols for fluorescent lysosomal probes are less common.[4]

Experimental Protocols

Recommended Protocol: Paraformaldehyde (PFA) Fixation

This protocol is recommended as the primary method for fixing cells after this compound staining due to its widespread use and relatively gentle nature compared to alcohol-based fixatives.

Materials:

  • Cells stained with this compound on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared and methanol-free is recommended)[5]

  • Mounting medium

Procedure:

  • Live-Cell Staining: Stain cells with this compound according to the manufacturer's protocol. Typically, this involves incubating cells with 50-100 nM of the probe for 15-30 minutes.[1]

  • Washing: After staining, gently wash the cells two to three times with pre-warmed, fresh culture medium or PBS to remove excess probe.

  • Fixation: Carefully aspirate the medium and add 4% PFA in PBS to the cells. Ensure the cells are completely covered with the fixative solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[1][6]

  • Post-Fixation Washes: Aspirate the PFA solution and gently wash the cells three times with PBS for 5 minutes each to remove any residual fixative.[7]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For imaging plates, cells can be left in PBS or the appropriate buffer for imaging.

  • Imaging: For optimal signal retention, it is recommended to image the fixed cells within 24-48 hours.[1] Store the samples at 4°C in the dark until imaging.

Alternative Protocol: Cold Methanol Fixation

This method is faster but can be harsher on cellular structures. It has the advantage of simultaneously fixing and permeabilizing the cells, which can be beneficial for subsequent immunofluorescence staining.

Materials:

  • Cells stained with this compound on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 100% Methanol, pre-chilled to -20°C

  • Mounting medium

Procedure:

  • Live-Cell Staining and Washing: Follow steps 1 and 2 from the PFA fixation protocol.

  • Fixation: Aspirate the wash buffer and add ice-cold 100% methanol to the cells.

  • Incubation: Incubate for 5 minutes at -20°C.[4] It is critical not to exceed this incubation time to avoid excessive damage to lysosomal membranes.[4]

  • Post-Fixation Washes: Aspirate the methanol and wash the cells three to four times with PBS.

  • Mounting and Imaging: Follow steps 6 and 7 from the PFA fixation protocol.

Mandatory Visualizations

LysoSR549_Fixation_Workflow cluster_live_cell Live-Cell Staining cluster_fixation Fixation cluster_imaging Imaging live_cells Live Cells in Culture staining Incubate with This compound live_cells->staining wash1 Wash with Culture Medium/PBS staining->wash1 add_fixative Add Fixative (e.g., 4% PFA) wash1->add_fixative incubation Incubate (15 min, RT) add_fixative->incubation wash2 Wash with PBS incubation->wash2 mounting Mount Sample wash2->mounting imaging Fluorescence Microscopy mounting->imaging Signaling_Pathway LysoSR549 This compound (Membrane Permeable) Cytosol Cytosol (Neutral pH) LysoSR549->Cytosol Enters Cell Lysosome Lysosome (Acidic pH) Cytosol->Lysosome Accumulates in Acidic Organelle Protonated_LysoSR549 Protonated this compound (Fluorescent & Trapped) Lysosome->Protonated_LysoSR549 Becomes Protonated and Fluorescent Fixation Fixation (e.g., PFA) Protonated_LysoSR549->Fixation Disrupted_pH Disrupted pH Gradient Fixation->Disrupted_pH Alters Membrane Permeability Signal_Decrease Potential Fluorescence Decrease Disrupted_pH->Signal_Decrease Leads to

References

Troubleshooting & Optimization

how to reduce LysoSR-549 background fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using LysoSR-549 for lysosomal imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent probe used for imaging lysosomes in live cells. It is a rhodamine-based dye that is cell-permeable and accumulates in acidic organelles, such as lysosomes. The fluorescence intensity of this compound is pH-dependent, increasing in the acidic environment of the lysosome (pH 4.5-5.0). This property allows for the specific visualization of lysosomes.

Q2: What are the common causes of high background fluorescence with this compound?

High background fluorescence can arise from several sources:

  • Excessive dye concentration: Using a higher than optimal concentration of this compound can lead to non-specific binding to other cellular components.

  • Probe aggregation: Rhodamine-based dyes can sometimes aggregate, especially at high concentrations, which can cause non-specific staining and background fluorescence.[1]

  • Autofluorescence: Cells and culture media components naturally fluoresce. Common sources include phenol red in the media, serum supplements, and endogenous cellular molecules like NADH and riboflavin.

  • Inadequate washing: Insufficient washing after staining can leave unbound probe in the imaging medium, contributing to background noise.

  • Suboptimal imaging conditions: Using incorrect filter sets or excessive laser power can exacerbate background fluorescence.

  • Poor cell health: Unhealthy or dying cells can exhibit altered membrane permeability and pH gradients, leading to diffuse and non-specific staining.

Q3: What is the recommended concentration for this compound?

The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is crucial to perform a concentration titration to determine the lowest effective concentration that provides bright lysosomal staining with minimal background. A good starting point for many lysosomal probes is in the nanomolar range.

Troubleshooting Guides

Issue: High Background Fluorescence

High background fluorescence can obscure the specific lysosomal signal, making data interpretation difficult. The following troubleshooting steps can help reduce unwanted background noise.

1. Optimize this compound Concentration

Using an excessive concentration of the probe is a common cause of high background.

  • Experimental Protocol:

    • Prepare a series of this compound dilutions. A suggested range to test is 10 nM, 25 nM, 50 nM, 75 nM, and 100 nM.

    • Seed cells on appropriate imaging plates or coverslips.

    • Replace the culture medium with the different concentrations of this compound in pre-warmed, serum-free, and phenol red-free imaging medium.

    • Incubate for the recommended time (e.g., 30 minutes).

    • Wash the cells thoroughly with fresh imaging medium.

    • Image the cells using consistent acquisition settings for all concentrations.

    • Analyze the images to determine the concentration that yields the best signal-to-noise ratio.

Quantitative Data Summary: Recommended Starting Concentrations for Lysosomal Probes

Probe TypeRecommended Starting Concentration
LysoTracker Probes50-75 nM
LysoSensor Probes>1 µM

Note: This table provides a general guideline based on similar lysosomal probes. The optimal concentration for this compound should be determined empirically.

2. Optimize Incubation Time and Washing Steps

Both incubation time and washing efficiency are critical for achieving specific staining.

  • Experimental Protocol:

    • Using the optimal probe concentration determined above, test different incubation times (e.g., 15 min, 30 min, 45 min, 60 min).

    • After incubation, wash the cells with pre-warmed imaging medium. Test different numbers of washes (e.g., 1x, 2x, 3x) and durations for each wash (e.g., 1 min, 3 min, 5 min).

    • Image the cells and evaluate the signal intensity and background levels.

3. Use Appropriate Imaging Medium

Standard cell culture medium can be a significant source of background fluorescence.

  • Recommendation: For live-cell imaging, replace the standard culture medium with a phenol red-free and serum-free imaging medium or a clear buffered saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) before adding the probe and during imaging.

4. Mitigate Autofluorescence

Cellular autofluorescence can contribute to the background signal.

  • Recommendations:

    • Unstained Control: Always prepare an unstained control sample (cells without any fluorescent probe) to assess the level of endogenous autofluorescence.

    • Spectral Unmixing: If your imaging system has this capability, use it to separate the specific this compound signal from the autofluorescence spectrum.

    • Choose the Right Fluorophore: If autofluorescence in the red spectrum is a major issue, consider using a lysosomal probe with a different emission wavelength.

Workflow for Reducing Background Fluorescence

G cluster_0 Problem Identification cluster_1 Optimization Steps cluster_2 Solutions cluster_3 Outcome HighBackground High Background Fluorescence Observed OptimizeConc Optimize this compound Concentration HighBackground->OptimizeConc OptimizeIncWash Optimize Incubation & Washing HighBackground->OptimizeIncWash ChangeMedia Use Imaging Medium (Phenol Red/Serum Free) HighBackground->ChangeMedia CheckAutofluorescence Assess Autofluorescence HighBackground->CheckAutofluorescence Titration Perform Concentration Titration (10-100 nM) OptimizeConc->Titration TimeCourse Perform Time Course & Vary Wash Steps OptimizeIncWash->TimeCourse MediaSwap Switch to HBSS or Phenol Red-Free Medium ChangeMedia->MediaSwap UnstainedControl Image Unstained Control Cells CheckAutofluorescence->UnstainedControl SpectralUnmixing Use Spectral Unmixing CheckAutofluorescence->SpectralUnmixing ReducedBackground Reduced Background & Improved Signal-to-Noise Titration->ReducedBackground TimeCourse->ReducedBackground MediaSwap->ReducedBackground UnstainedControl->ReducedBackground SpectralUnmixing->ReducedBackground

Caption: Troubleshooting workflow for high background fluorescence.

Issue: Weak or No Signal

If you are observing a weak or no fluorescent signal from the lysosomes, consider the following.

1. Check Cell Health

This compound accumulation depends on the acidic pH of functional lysosomes.

  • Recommendation: Ensure that cells are healthy and within a normal passage number. Perform a viability assay if necessary.

2. Verify Probe Integrity

Improper storage or handling can degrade the fluorescent probe.

  • Recommendation: Store this compound according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.

3. Confirm Microscope Settings

Incorrect microscope settings can lead to poor signal detection.

  • Recommendation:

    • Ensure you are using the correct excitation and emission filters for this compound (a rhodamine-based dye, typically excited around 550-560 nm and emitting around 570-590 nm).

    • Check that the light source is properly aligned and the objective is clean.

    • Adjust the detector gain or exposure time, but be mindful of increasing background noise.

Logical Relationship for Weak Signal Troubleshooting

G Start Weak or No Signal CheckHealth Are Cells Healthy? Start->CheckHealth CheckProbe Is Probe Viable? Start->CheckProbe CheckSettings Are Microscope Settings Correct? Start->CheckSettings ViabilityAssay Perform Viability Assay CheckHealth->ViabilityAssay StorageHandling Check Storage & Handling CheckProbe->StorageHandling FilterGain Verify Filters, Gain, & Exposure CheckSettings->FilterGain ViabilityAssay->CheckProbe Yes HealthyCells Use Healthy Cells ViabilityAssay->HealthyCells No StorageHandling->CheckSettings Yes NewProbe Use Fresh Probe StorageHandling->NewProbe No FilterGain->HealthyCells Yes CorrectSettings Adjust Settings FilterGain->CorrectSettings No

Caption: Decision tree for troubleshooting weak or no signal.

References

Technical Support Center: Troubleshooting Weak LysoSR-549 Signal in Live Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using LysoSR-549 for live-cell imaging of lysosomes.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or absent?

A weak or absent signal can be attributed to several factors:

  • Suboptimal Probe Concentration: The concentration of this compound may be too low for sufficient lysosomal accumulation and signal detection.

  • Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes.

  • Lysosomal pH Alterations: this compound is a pH-sensitive dye, and its fluorescence is optimal in the acidic environment of lysosomes (pH 4.5-5.0)[1]. If the lysosomal pH is elevated (less acidic), the fluorescence signal will be weaker.

  • Cell Health: Unhealthy or dying cells may have compromised lysosomal function and pH gradients, leading to poor probe accumulation and signal.

  • Photobleaching: Excessive exposure to excitation light can cause the fluorophore to permanently lose its ability to fluoresce.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.

Q2: How can I optimize the staining protocol for a brighter signal?

To enhance the this compound signal, consider the following optimization steps:

  • Titrate Probe Concentration: Start with a recommended concentration (e.g., 50-100 nM) and perform a concentration gradient to find the optimal concentration for your specific cell type and experimental conditions.

  • Optimize Incubation Time: Test a range of incubation times (e.g., 15-60 minutes) to determine the point of maximal lysosomal accumulation without inducing cytotoxicity.

  • Use Healthy, Actively Dividing Cells: Ensure that the cells are in a healthy state, as this is crucial for maintaining the acidic environment of lysosomes.

  • Minimize Light Exposure: Reduce the intensity and duration of excitation light to prevent photobleaching. Use neutral density filters or lower the laser power.

  • Use an Antifade Reagent: For prolonged imaging, consider using a live-cell compatible antifade reagent to improve photostability.

Q3: I am observing high background fluorescence. What could be the cause and how can I reduce it?

High background fluorescence can obscure the specific lysosomal signal. Potential causes and solutions include:

  • Excessive Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to other cellular compartments. Reduce the probe concentration.

  • Probe Aggregation: Rhodamine-based dyes can sometimes form aggregates, which may bind non-specifically to cellular structures. Ensure the probe is fully dissolved in DMSO before diluting in media.

  • Insufficient Washing: Inadequate washing after incubation can leave residual probe in the imaging medium, contributing to background. Wash the cells thoroughly with fresh, pre-warmed medium before imaging.

  • Autofluorescence: Some cell types exhibit high intrinsic fluorescence. To account for this, image an unstained control sample using the same imaging settings.

Q4: My this compound signal appears diffuse throughout the cytoplasm instead of punctate in lysosomes. Why is this happening?

A diffuse cytoplasmic signal can indicate:

  • Compromised Lysosomal Membranes: If the lysosomal membranes are damaged, the probe may leak into the cytoplasm. This can be a sign of cytotoxicity.

  • Lysosomal Alkalinization: Some lysosomotropic probes can cause an increase in lysosomal pH over time, leading to probe leakage. Limit the incubation time to the minimum required for good staining.

  • Incorrect Probe for Fixed-Cell Imaging: this compound is primarily designed for live-cell imaging and may not be well-retained after fixation and permeabilization procedures.

Q5: How can I be sure the signal I'm seeing is specific to lysosomes?

To confirm lysosomal localization, you can perform co-localization experiments with a known lysosomal marker, such as a fluorescently tagged LAMP1 (Lysosomal-Associated Membrane Protein 1) protein expressed in your cells or another lysosomotropic dye with a different emission spectrum.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a comparison with a commonly used alternative, LysoTracker Red DND-99.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)549 nm[2]
Emission Maximum (λem)571 nm[2]
Molar Extinction Coefficient (ε)101,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)0.88[2]

Table 2: Recommended Staining Parameters for Live-Cell Imaging

ParameterThis compoundLysoTracker Red DND-99
Working Concentration 50 - 200 nM50 - 75 nM
Incubation Time 15 - 60 minutes30 - 60 minutes
Incubation Temperature 37°C37°C

Experimental Protocols

Detailed Protocol for this compound Staining in Live Cells

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

Procedure:

  • Prepare a Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 1 mM stock solution by dissolving the probe in the appropriate volume of anhydrous DMSO.

    • Mix well by vortexing.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Prepare the Staining Solution:

    • On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 50-200 nM in pre-warmed (37°C) live-cell imaging medium.

    • For example, to make 1 mL of 100 nM staining solution, add 0.1 µL of the 1 mM stock solution to 1 mL of medium.

    • Vortex the staining solution gently to ensure it is well mixed.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation/Emission: ~549/571 nm).

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

Visual Troubleshooting Guides

Experimental Workflow for this compound Staining

experimental_workflow prep_stock Prepare 1 mM Stock Solution in DMSO prep_stain Dilute to 50-200 nM in Pre-warmed Medium prep_stock->prep_stain stain Incubate Cells for 15-60 min at 37°C prep_stain->stain cell_prep Wash Cells with PBS cell_prep->stain wash Wash 2-3x with Pre-warmed Medium stain->wash image Image with Appropriate Filter Sets wash->image

Caption: A streamlined workflow for staining live cells with this compound.

Troubleshooting Weak Signal

weak_signal_troubleshooting start Weak or No Signal check_conc Increase Probe Concentration start->check_conc Is concentration optimal? check_time Increase Incubation Time start->check_time Is incubation long enough? check_health Verify Cell Health and Lysosomal pH start->check_health Are cells healthy? check_filters Confirm Correct Microscope Filters start->check_filters Are filters correct? check_photobleaching Reduce Light Exposure start->check_photobleaching Is there photobleaching? solution Improved Signal check_conc->solution check_time->solution check_health->solution check_filters->solution check_photobleaching->solution

Caption: A decision tree for troubleshooting a weak this compound signal.

Troubleshooting High Background

high_background_troubleshooting start High Background check_conc Decrease Probe Concentration start->check_conc Is concentration too high? check_wash Improve Washing Steps start->check_wash Are washes sufficient? check_aggregation Ensure Complete Probe Dissolution start->check_aggregation Is the probe aggregated? check_autofluorescence Image Unstained Control start->check_autofluorescence Is there autofluorescence? solution Reduced Background check_conc->solution check_wash->solution check_aggregation->solution check_autofluorescence->solution

Caption: A guide to diagnosing and resolving high background fluorescence.

References

Technical Support Center: Minimizing LysoSR-549 Phototoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LysoSR-549 for long-term live-cell imaging while minimizing the risk of phototoxicity. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is phototoxicity a concern for long-term imaging?

This compound is a fluorescent probe designed to specifically label and track lysosomes in living cells. It is based on the bright and photostable Janelia Fluor® 549 (JF-549) dye.[1][2][3] Phototoxicity is a critical concern in long-term imaging because the intense light required to excite the fluorophore can generate reactive oxygen species (ROS).[4][5] These ROS can damage cellular components, including the lysosomes themselves, leading to altered cell behavior, apoptosis, or necrosis, thereby compromising the validity of experimental results.[6][7]

Q2: What are the visible signs of phototoxicity in my cells stained with this compound?

Signs of phototoxicity can range from subtle to severe and may include:

  • Morphological Changes: Cells may round up, detach from the substrate, or exhibit abnormal membrane blebbing.

  • Lysosomal Instability: Labeled lysosomes may swell, rupture, or show altered movement patterns.[7][8]

  • Reduced Cell Viability: A noticeable increase in cell death or a decrease in proliferation rate over the course of the experiment.

  • Functional Alterations: Changes in normal cellular processes such as autophagy or endocytosis.[9][10]

  • Signal Artifacts: Rapid photobleaching of the this compound signal or the appearance of non-specific fluorescent puncta.

Q3: How does this compound compare to other lysosomal probes in terms of photostability?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid photobleaching of this compound signal - High laser power- Long exposure times- High dye concentration leading to self-quenching- Reduce laser power to the minimum level required for adequate signal.- Decrease exposure time and increase camera gain or use a more sensitive detector.- Optimize dye concentration. Start with a low concentration (e.g., 50-100 nM) and titrate up as needed.- Use an anti-fade mounting medium if imaging fixed cells.
Cells appear stressed or are dying during the experiment - Phototoxicity from excessive light exposure- Cytotoxicity from high dye concentration- Unhealthy cells prior to imaging- Minimize light exposure: Use the lowest possible laser power and exposure time. Acquire images at longer intervals if the biological process allows.- Lower this compound concentration: High concentrations can be toxic even without light. Perform a concentration titration to find the optimal balance between signal and cell health.- Ensure optimal cell culture conditions: Use healthy, sub-confluent cells. Maintain proper temperature, CO2, and humidity during imaging.[11]
Non-specific staining or high background fluorescence - Dye concentration is too high- Incomplete removal of unbound dye- Cell autofluorescence- Reduce this compound concentration. - Increase the number and duration of washes after staining to remove unbound probe.- Use a phenol red-free imaging medium to reduce background fluorescence.- Acquire a control image of unstained cells to assess the level of autofluorescence and apply appropriate background correction.
Lysosomes appear swollen or are rupturing - Lysosomal membrane permeabilization (LMP) due to phototoxicity- This is a strong indicator of phototoxicity. Immediately reduce light exposure (laser power, exposure time, and frequency of acquisition).- Consider using a lower magnification objective if possible to reduce the light intensity on the sample.- Decrease the initial this compound concentration in subsequent experiments.

Data Presentation

The photophysical properties of Janelia Fluor® 549, the core component of this compound, are summarized in the table below. These properties make it a bright and suitable fluorophore for various imaging applications, including long-term live-cell imaging.

PropertyValueReference(s)
Excitation Maximum (λex) 549 nm[2][12]
Emission Maximum (λem) 571 nm[2][12]
Quantum Yield (Φ) 0.88[2][12]
Molar Extinction Coefficient (ε) 101,000 cm⁻¹M⁻¹[2][12]
Cell Permeability Yes[3]

Experimental Protocols

Recommended Protocol for Staining Live Cells with this compound

This protocol provides a starting point for using this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • This compound probe

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

Procedure:

  • Prepare a stock solution: Dissolve the this compound probe in anhydrous DMSO to create a 1 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare a working solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 50-100 nM is recommended.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[13][14]

  • Wash:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for JF-549 (Excitation/Emission: ~549/571 nm).

Protocol for Minimizing Phototoxicity during Long-Term Imaging

1. Optimize Imaging Parameters:

  • Laser Power: Use the lowest laser power that provides a sufficient signal-to-noise ratio.

  • Exposure Time: Keep exposure times as short as possible. If the signal is weak, consider increasing the camera gain or using a more sensitive detector rather than increasing the exposure time.

  • Imaging Interval: Acquire images at the longest possible intervals that still capture the dynamics of the biological process being studied.

  • Z-stacks: If acquiring 3D images, use the minimum number of Z-slices necessary to cover the structure of interest.

2. Maintain Optimal Cell Health:

  • Use a stage-top incubator to maintain the cells at 37°C and 5% CO2 throughout the experiment.[11]

  • Use a humidified chamber to prevent evaporation of the imaging medium.

  • Ensure the imaging medium contains the necessary nutrients to support cell viability for the duration of the experiment.

3. Perform Control Experiments:

  • No-dye control: Image unstained cells under the same conditions to monitor for any morphological changes or signs of stress caused by the imaging process itself.

  • No-light control: Keep a plate of stained cells in the incubator without exposing them to the imaging light source to assess the inherent cytotoxicity of the dye at the concentration used.

Mandatory Visualizations

Signaling Pathway of Lysosomal Photodamage

Lysosomal_Photodamage_Pathway cluster_0 Initiation cluster_1 Lysosomal Damage cluster_2 Downstream Signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Generation Excitation Light Excitation Light Excitation Light->this compound Excitation LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Ca2_Release Ca2+ Release LMP->Ca2_Release Cathepsin_Release Cathepsin Release LMP->Cathepsin_Release Calpain_Activation Calpain Activation Ca2_Release->Calpain_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Cathepsin_Release->Mitochondrial_Dysfunction Apoptosis Apoptosis Calpain_Activation->Apoptosis Mitochondrial_Dysfunction->Apoptosis Paraptosis Paraptosis Mitochondrial_Dysfunction->Paraptosis

Caption: Signaling cascade initiated by this compound phototoxicity.

Experimental Workflow for Minimizing Phototoxicity

Experimental_Workflow Start Start Cell_Culture Culture healthy cells on imaging dish Start->Cell_Culture Staining Stain with this compound (50-100 nM, 15-30 min) Cell_Culture->Staining Wash Wash 2-3x with imaging medium Staining->Wash Imaging_Setup Set up microscope with environmental control Wash->Imaging_Setup Optimize_Parameters Minimize laser power, exposure time, and acquisition frequency Imaging_Setup->Optimize_Parameters Acquire_Images Perform long-term imaging Optimize_Parameters->Acquire_Images Analyze_Data Analyze results and assess cell health Acquire_Images->Analyze_Data End End Analyze_Data->End

Caption: Workflow for live-cell imaging with this compound.

References

Technical Support Center: LysoSR-549 Usage in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LysoSR-549 for lysosomal imaging in confocal microscopy, with a primary focus on preventing photobleaching and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye specifically designed for labeling and tracking lysosomes in live cells. It is a rhodamine derivative known for its high brightness and photostability, making it particularly suitable for demanding applications such as super-resolution microscopy. Its spectral properties are:

  • Excitation Maximum: ~549 nm

  • Emission Maximum: ~571 nm

Q2: How does this compound accumulate in lysosomes?

This compound is a weakly basic amine that can cross cell membranes in its neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the dye becomes protonated and trapped, leading to its accumulation.[1]

Q3: What are the primary advantages of using this compound over other lysosomal probes?

This compound offers several advantages, including high photostability and brightness, which allows for longer imaging periods and reduced laser power, thereby minimizing phototoxicity.[2] Some studies suggest it is significantly brighter than other commonly used dyes like TMR and Cy3.

Q4: Can this compound be used in fixed cells?

While this compound is primarily designed for live-cell imaging, some lysosomal probes can be used in fixed cells, although fixation can affect lysosomal morphology and pH. It is recommended to perform a validation experiment to confirm staining efficacy in your specific fixation protocol.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in confocal microscopy.

Problem Potential Cause Recommended Solution
Weak or No Signal 1. Incorrect filter sets: The excitation and emission filters on the microscope do not match the spectral profile of this compound. 2. Low dye concentration: The concentration of this compound used for staining is insufficient. 3. Insufficient incubation time: The dye has not had enough time to accumulate in the lysosomes. 4. Lysosomal pH is not acidic: The cells are unhealthy, or the experimental conditions have altered the lysosomal pH.1. Verify filter sets: Ensure you are using appropriate filters for a dye with excitation ~549 nm and emission ~571 nm. 2. Optimize dye concentration: Perform a titration to determine the optimal staining concentration (start with a range of 50-200 nM). 3. Increase incubation time: Extend the incubation period to 30-60 minutes. 4. Use healthy cells: Ensure your cells are healthy and growing in optimal conditions. Include a positive control with a known lysosomotropic agent if necessary.
High Background Staining 1. Dye concentration is too high: Excess dye is non-specifically binding to other cellular components. 2. Insufficient washing: Unbound dye has not been adequately removed. 3. Cell autofluorescence: The cell type being used has high intrinsic fluorescence in the red channel.1. Reduce dye concentration: Lower the concentration of this compound used for staining. 2. Optimize washing steps: Increase the number or duration of washes with fresh, pre-warmed imaging medium after staining. 3. Image an unstained control: Acquire an image of unstained cells using the same imaging settings to assess the level of autofluorescence. If high, consider using a dye with a different spectral profile or employing background subtraction techniques.
Rapid Photobleaching 1. Laser power is too high: Excessive laser power is rapidly destroying the fluorophore. 2. Long exposure time/pixel dwell time: The sample is being illuminated for too long during acquisition. 3. Absence of antifade reagent: No measures are in place to quench reactive oxygen species that cause photobleaching.1. Reduce laser power: Use the lowest laser power that provides an adequate signal-to-noise ratio. 2. Minimize exposure: Decrease the pixel dwell time or use a faster scanning speed. Only expose the sample to the laser when acquiring an image. 3. Use an antifade reagent: For live-cell imaging, supplement the imaging medium with a commercial antifade reagent like ProLong Live or VectaCell Trolox.
Signs of Phototoxicity (e.g., cell blebbing, lysosomal rupture) 1. Excessive light exposure: The combination of high laser power and long exposure times is generating cytotoxic reactive oxygen species (ROS). 2. Dye-induced photosensitization: The fluorophore itself is contributing to the generation of ROS upon illumination.1. Optimize imaging parameters: Significantly reduce laser power and exposure time. Acquire images at longer intervals if performing time-lapse microscopy. 2. Use antioxidants: Supplement the imaging medium with antioxidants to scavenge ROS. 3. Monitor cell health: Use a viability marker to assess cell health throughout the experiment.

Quantitative Data

Probe Initial Fluorescence Intensity (Arbitrary Units) Fluorescence Intensity after Continuous Irradiation (Arbitrary Units) % Fluorescence Remaining
Photostable Probe (Example) 100~95~95%
LysoTracker Red DND-99 100~40~40%
Data is illustrative and based on findings for a novel photostable probe compared to LysoTracker Red DND-99 under continuous laser irradiation.[3]

Experimental Protocols

Protocol for Staining Live Cells with this compound

This protocol provides a general guideline for staining live cells with this compound for confocal microscopy. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Antifade reagent for live-cell imaging (optional)

Procedure:

  • Prepare Staining Solution:

    • Warm the live-cell imaging medium to 37°C.

    • Dilute the this compound stock solution in the pre-warmed medium to a final concentration of 50-200 nM. Vortex briefly to ensure complete mixing.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove any unbound dye.

  • Imaging:

    • Replace the wash medium with fresh, pre-warmed live-cell imaging medium. If using, supplement the medium with an antifade reagent according to the manufacturer's instructions.

    • Proceed with confocal imaging.

Recommended Confocal Microscopy Settings to Minimize Photobleaching
  • Laser Line: Use a laser line that is close to the excitation maximum of this compound (~549 nm), such as a 561 nm laser.

  • Laser Power: Start with a low laser power (e.g., 0.1-1% of maximum) and gradually increase only if the signal is too weak.

  • Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.

  • Detector Gain: Adjust the detector gain to achieve a good signal without saturating the pixels.

  • Pixel Dwell Time: Use the shortest possible pixel dwell time that provides a clear image.

  • Scanning Mode: Use a bidirectional scanning mode to reduce the overall scan time.

  • Time-Lapse Imaging: For time-lapse experiments, use the longest possible interval between frames that will still capture the biological process of interest.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging start Culture cells on glass-bottom dish prepare_stain Prepare this compound staining solution (50-200 nM) stain_cells Incubate cells with staining solution (15-30 min) prepare_stain->stain_cells wash_cells Wash cells with fresh medium (2-3x) stain_cells->wash_cells add_antifade Add imaging medium (+/- antifade reagent) wash_cells->add_antifade confocal Acquire images with optimized settings add_antifade->confocal

Caption: Experimental workflow for staining live cells with this compound.

troubleshooting_photobleaching cluster_causes Potential Causes cluster_solutions Solutions start Rapid Photobleaching Observed laser_power High Laser Power start->laser_power exposure Long Exposure Time start->exposure no_antifade No Antifade Reagent start->no_antifade reduce_power Decrease Laser Power laser_power->reduce_power minimize_exposure Shorten Dwell Time exposure->minimize_exposure use_antifade Add Antifade Reagent no_antifade->use_antifade

Caption: Troubleshooting logic for rapid photobleaching of this compound.

signaling_pathway phototoxicity Phototoxicity (High Light Dose) ros Reactive Oxygen Species (ROS) phototoxicity->ros lmp Lysosomal Membrane Permeabilization (LMP) ros->lmp cathepsins Release of Cathepsins lmp->cathepsins mitochondria Mitochondrial Dysfunction cathepsins->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: Signaling pathway activated by phototoxicity-induced lysosomal damage.[4][5]

References

Optimizing LysoSR-549 Signal-to-Noise Ratio: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the LysoSR-549 probe, achieving a high signal-to-noise ratio is critical for obtaining clear and accurate data in lysosomal imaging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to a suboptimal signal-to-noise ratio when using this compound.

Issue 1: Weak or No Fluorescence Signal

A faint or absent signal can be frustrating. The following table outlines potential causes and their corresponding solutions.

Potential Cause Troubleshooting Steps
Suboptimal Probe Concentration The concentration of this compound is critical. Start with the recommended concentration and perform a titration to find the optimal concentration for your specific cell type and experimental conditions.
Incorrect Filter Sets/Imaging Parameters Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission maxima are pH-dependent but generally fall in the range of ~550/575 nm in acidic environments). Optimize laser power and detector gain to enhance signal detection without introducing excessive noise.
Insufficient Incubation Time Allow sufficient time for the probe to accumulate in the lysosomes. Incubation times may need to be optimized for different cell types.
Lysosomal pH Alteration The fluorescence of this compound is pH-sensitive and is brighter in the acidic environment of functional lysosomes.[1] Experimental treatments that raise lysosomal pH can lead to a decrease in signal intensity. Consider including a control with a known lysosomotropic agent that doesn't alter pH to confirm probe functionality.
Cell Health Issues Unhealthy or dying cells may have compromised lysosomal function, leading to a weaker signal. Ensure your cells are healthy and viable before and during the experiment.
Photobleaching Excessive exposure to excitation light can cause the fluorophore to photobleach. Reduce laser power, decrease exposure time, and use a neutral density filter if necessary. For live-cell imaging, minimize the duration of time-lapse acquisitions.

Issue 2: High Background Fluorescence

High background can obscure the specific lysosomal signal, making data interpretation difficult. Here are some common causes and solutions.

Potential Cause Troubleshooting Steps
Excessive Probe Concentration Using too high a concentration of this compound can lead to non-specific binding and high background. Titrate the probe to the lowest concentration that provides a specific signal.
Inadequate Washing After incubation with the probe, it is crucial to wash the cells thoroughly with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove any unbound probe.
Autofluorescence Some cell types or culture media exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and, if significant, consider using a medium with reduced autofluorescence (e.g., phenol red-free medium) for imaging.
Off-Target Staining While this compound is designed for lysosomal targeting, some non-specific localization can occur, especially at high concentrations. Optimize probe concentration and incubation time to minimize this effect.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound.

TroubleshootingWorkflow Start Start Troubleshooting WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Signal Start->HighBackground CheckConcentration Check Probe Concentration WeakSignal->CheckConcentration Is signal weak? CheckImaging Check Imaging Parameters WeakSignal->CheckImaging CheckIncubation Check Incubation Time WeakSignal->CheckIncubation CheckCellHealth Check Cell Health WeakSignal->CheckCellHealth HighBackground->CheckConcentration Is background high? CheckWashing Check Washing Steps HighBackground->CheckWashing CheckAutofluorescence Check for Autofluorescence HighBackground->CheckAutofluorescence OptimizeConcentration Titrate Probe Concentration CheckConcentration->OptimizeConcentration OptimizeImaging Optimize Microscope Settings CheckImaging->OptimizeImaging OptimizeIncubation Optimize Incubation Time CheckIncubation->OptimizeIncubation ImproveCellCulture Improve Cell Culture Conditions CheckCellHealth->ImproveCellCulture ImproveWashing Improve Washing Protocol CheckWashing->ImproveWashing UseAutofluorescenceControl Use Unstained Control CheckAutofluorescence->UseAutofluorescenceControl End Problem Resolved OptimizeConcentration->End OptimizeImaging->End OptimizeIncubation->End ImproveCellCulture->End ImproveWashing->End UseAutofluorescenceControl->End

Caption: A flowchart for troubleshooting weak signal or high background with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use?

The optimal concentration of this compound can vary depending on the cell type, cell density, and experimental conditions. A general starting point is in the range of 50-200 nM. However, it is highly recommended to perform a concentration titration to determine the ideal concentration that yields a high signal-to-noise ratio for your specific experiment.

Q2: What is the recommended incubation time for this compound?

A typical incubation time is 30-60 minutes at 37°C. Similar to the concentration, the optimal incubation time can vary between different cell lines. A time-course experiment can help determine the shortest incubation time that provides sufficient lysosomal labeling.

Q3: Can this compound be used for live-cell imaging?

Yes, this compound is a self-blinking fluorophore suitable for live-cell super-resolution microscopy. When performing live-cell imaging, it is crucial to minimize phototoxicity by using the lowest possible laser power and exposure time that still provides an adequate signal.

Q4: My this compound signal is decreasing over time during live-cell imaging. What could be the cause?

Signal decay during live-cell imaging can be due to photobleaching or changes in lysosomal pH. To mitigate photobleaching, reduce the frequency of image acquisition and the intensity of the excitation light. If you suspect changes in lysosomal pH are affecting the signal, you can use a ratiometric lysosomal pH probe in a parallel experiment to monitor pH stability under your experimental conditions.

Q5: How does the pH of the lysosome affect the this compound signal?

This compound is a pH-sensitive dye, with its fluorescence intensity increasing in the acidic environment of the lysosome (pH 4.5-5.0).[1] Any experimental treatment that leads to an increase in lysosomal pH (lysosomal de-acidification) will likely result in a diminished fluorescence signal.

Signaling Pathway and Probe Activation

The mechanism of this compound accumulation and fluorescence is dependent on the acidic environment of the lysosome. The following diagram illustrates this process.

LysoSR549_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) Probe_non_fluorescent This compound (Non-fluorescent) Protonation Protonation Probe_non_fluorescent->Protonation Enters Lysosome Probe_fluorescent This compound (Fluorescent) Protonation->Probe_fluorescent Acidic pH

Caption: this compound becomes fluorescent upon protonation in the acidic lysosomal lumen.

Experimental Protocol: General Guideline for Staining Live Cells with this compound

This protocol provides a general starting point for staining live cells. Note: Optimal conditions should be determined empirically for each cell type and experimental setup.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on a suitable imaging dish or slide

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on an imaging-compatible vessel.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The final concentration should be determined by titration, but a starting point of 100 nM is often appropriate.

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start CultureCells Culture Cells on Imaging Dish Start->CultureCells PrepareProbe Prepare this compound Working Solution CultureCells->PrepareProbe WashCells1 Wash Cells with PBS PrepareProbe->WashCells1 AddProbe Add Probe to Cells WashCells1->AddProbe Incubate Incubate at 37°C AddProbe->Incubate WashCells2 Wash Cells with Fresh Medium Incubate->WashCells2 Image Image with Fluorescence Microscope WashCells2->Image End End Image->End

Caption: A step-by-step workflow for staining live cells with this compound.

References

LysoSR-549 artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysoSR-549, a multifunctional fluorescent dye designed for high-resolution imaging of lysosomes. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments and avoid common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a rhodamine-based, self-blinking fluorescent probe that is specifically designed to accumulate in the acidic environment of lysosomes. Its key features include pH-dependent fluorescence and high photostability, making it particularly well-suited for long-term, live-cell imaging and super-resolution microscopy techniques such as Single-Molecule Localization Microscopy (SMLM).[1]

Q2: What are the excitation and emission wavelengths of this compound?

The optimal excitation and emission maxima for this compound are approximately 549 nm and 571 nm, respectively.

Q3: How does the pH of the lysosome affect this compound's fluorescence?

This compound's fluorescence is highly dependent on pH. The probe exhibits brighter fluorescence in the acidic environment of the lysosome (pH 4.5-5.0) and is significantly less fluorescent at physiological pH (~7.4). This pH sensitivity contributes to a high signal-to-noise ratio by minimizing background fluorescence from the cytoplasm.[1][2]

Troubleshooting Guide

This section addresses common issues and artifacts that researchers may encounter when using this compound.

Issue 1: Weak or No Fluorescent Signal

Possible Causes:

  • Incorrect filter sets: Ensure that the excitation and emission filters on your microscope are appropriate for this compound's spectral profile (Ex: ~549 nm, Em: ~571 nm).

  • Low probe concentration: The concentration of this compound may be too low for detection.

  • Insufficient incubation time: The probe may not have had enough time to accumulate in the lysosomes.

  • Lysosomal pH is not acidic: If the lysosomes in your cell model are not sufficiently acidic, the probe will not become brightly fluorescent.

  • Photobleaching: Excessive exposure to excitation light can lead to the photochemical destruction of the fluorophore.

Solutions:

ParameterRecommendation
Filter Sets Use a filter set that optimally captures the excitation and emission peaks of this compound.
Probe Concentration Titrate the concentration of this compound. A starting concentration of 100 nM is recommended.[3]
Incubation Time Optimize the incubation time. A 30-minute incubation is a good starting point.[3]
Lysosomal Acidity Verify the acidity of lysosomes using a ratiometric lysosomal pH probe if weak signal persists.
Photobleaching Minimize light exposure by using the lowest possible laser power and shortest exposure times.
Issue 2: High Background Fluorescence or Off-Target Staining

Possible Causes:

  • Excessive probe concentration: High concentrations can lead to non-specific binding to other cellular structures, particularly those with high lipid content. Rhodamine-based dyes can exhibit increased background due to their lipophilicity.[2]

  • Probe aggregation: At high concentrations, this compound may form aggregates that can result in punctate, non-specific staining.[2]

  • Inadequate washing: Residual, unbound probe in the imaging media can contribute to high background.

  • Cellular autofluorescence: Some cell types naturally exhibit fluorescence, which can interfere with the signal from the probe.

Solutions:

ParameterRecommendation
Probe Concentration Reduce the concentration of this compound.
Probe Preparation Ensure the probe is fully dissolved in DMSO before diluting in culture medium to prevent aggregation.
Washing Steps After incubation, wash the cells thoroughly with fresh, pre-warmed culture medium or PBS.
Autofluorescence Image an unstained control sample to assess the level of autofluorescence and apply appropriate background correction during image analysis.
Issue 3: Phototoxicity and Altered Cellular Morphology

Possible Causes:

  • High laser power: Intense illumination, especially for prolonged periods, can generate reactive oxygen species (ROS) that are toxic to cells.[4]

  • Long exposure times: Continuous imaging can induce cellular stress and lead to morphological changes or cell death.

Solutions:

ParameterRecommendation
Laser Power Use the lowest laser power that provides an adequate signal-to-noise ratio.
Exposure Time Minimize exposure times and use time-lapse imaging with intervals to allow cells to recover.
Imaging Mode For live-cell imaging, consider using imaging modes that are less phototoxic, such as spinning disk confocal or TIRF microscopy where appropriate.
Issue 4: Artifacts in Super-Resolution Microscopy (SMLM)

Possible Causes:

  • Multiple Blinking: A single this compound molecule can be localized multiple times, leading to an artificial increase in the perceived density of molecules and potentially creating artificial clusters in the reconstructed image.[5]

  • Inappropriate blinking kinetics: The "on" and "off" states of the probe need to be balanced for optimal localization. If too many molecules are in the "on" state simultaneously, their signals can overlap, leading to inaccurate localization.

Solutions:

ParameterRecommendation
Data Analysis Employ post-processing algorithms designed to correct for multiple-blinking artifacts by grouping localizations that appear in close proximity over consecutive frames.
Imaging Buffer While this compound is designed to blink without special buffers, optimizing the imaging medium (e.g., pH) can fine-tune the blinking kinetics for your specific setup.
Laser Power Adjust the power of the activation laser (e.g., 405 nm) and the imaging laser (e.g., 561 nm) to achieve a sparse distribution of single-molecule events per frame.

Experimental Protocols

Standard Live-Cell Confocal Microscopy

This protocol provides a general guideline for staining lysosomes in live cells with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Live-cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 100 nM.[3] It is crucial to ensure the probe is well-mixed to prevent aggregation.

  • Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator.[3]

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed culture medium or PBS to remove any unbound probe.

  • Imaging: Image the cells immediately using a confocal microscope equipped with appropriate filter sets for this compound (Excitation: ~549 nm, Emission: ~571 nm).

Super-Resolution (SMLM) Live-Cell Imaging

This protocol is adapted for SMLM and takes into account the self-blinking properties of this compound.

Materials:

  • Same as for standard confocal microscopy.

Protocol:

  • Cell Preparation and Staining: Follow steps 1-3 of the standard protocol.

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free medium).

  • Microscope Setup:

    • Use a microscope system capable of SMLM (e.g., STORM, PALM).

    • Use a high numerical aperture objective (e.g., 1.4 NA).

    • Set the excitation laser for this compound (e.g., 561 nm) to an appropriate power to induce blinking and achieve single-molecule localization.

    • A low-power 405 nm laser can be used to enhance the blinking rate if necessary.

  • Image Acquisition:

    • Acquire a time-lapse series of thousands of frames (e.g., 5,000-20,000) with a short exposure time (e.g., 10-30 ms).

    • Adjust laser power to maintain a low density of simultaneously fluorescing molecules in each frame.

  • Image Reconstruction: Process the acquired image series with SMLM software to reconstruct a super-resolved image. Apply appropriate algorithms to correct for drift and multiple-blinking artifacts.

Diagrams

Experimental_Workflow This compound Staining and Imaging Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Culture cells on glass-bottom dish prepare_solution Prepare 100 nM this compound in pre-warmed medium cell_culture->prepare_solution incubate Incubate for 30 min at 37°C prepare_solution->incubate wash Wash cells twice with pre-warmed medium incubate->wash confocal Standard Confocal (Ex: ~549nm, Em: ~571nm) wash->confocal smlm Super-Resolution (SMLM) wash->smlm image_analysis Image Analysis confocal->image_analysis reconstruction SMLM Reconstruction (artifact correction) smlm->reconstruction

Caption: General experimental workflow for this compound staining and imaging.

Troubleshooting_Flowchart Troubleshooting Common this compound Artifacts start Start Imaging issue Problem Encountered? start->issue weak_signal Weak/No Signal issue->weak_signal Yes high_bg High Background issue->high_bg Yes phototoxicity Phototoxicity issue->phototoxicity Yes smlm_artifact SMLM Artifacts issue->smlm_artifact Yes good_image Good Image Quality issue->good_image No solution1 Check filters Increase concentration/time Verify lysosomal pH weak_signal->solution1 solution2 Decrease concentration Improve washing Check for aggregation high_bg->solution2 solution3 Reduce laser power Decrease exposure time phototoxicity->solution3 solution4 Use blinking correction Optimize laser power smlm_artifact->solution4

References

Technical Support Center: LysoSR-549 Staining in Primary Neurons

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the consistency and quality of LysoSR-549 staining in primary neurons.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent dye used for labeling and tracking acidic organelles, primarily lysosomes, in live cells. It is a member of the rhodamine dye family. Its mechanism relies on its ability to permeate cell membranes and accumulate in compartments with low internal pH, such as lysosomes. In the acidic environment of the lysosome, the dye becomes protonated and exhibits enhanced fluorescence.

Q2: What is the optimal concentration of this compound for staining primary neurons?

A2: The optimal concentration of this compound can vary depending on the specific neuron type and experimental conditions. However, a good starting point, adapted from protocols for similar lysosomal dyes like LysoTracker Red DND-99, is in the range of 50-100 nM.[1] It is always recommended to perform a concentration titration to determine the lowest possible concentration that provides a clear and specific signal with minimal background and cytotoxicity.

Q3: What is the recommended incubation time for this compound in primary neurons?

A3: A typical incubation time for this compound in primary neurons is between 30 to 60 minutes at 37°C.[1] Shorter incubation times may result in weak staining, while longer times can lead to increased background fluorescence and potential cytotoxicity. The optimal time should be determined empirically for your specific experimental setup.

Q4: Can I fix primary neurons after staining with this compound?

A4: While this compound is primarily designed for live-cell imaging, some signal may be retained after fixation with formaldehyde (paraformaldehyde). However, fixation can sometimes lead to dye redistribution and an increase in cytoplasmic background staining. If fixation is necessary, it is crucial to image the cells as soon as possible after the staining and fixation process.

Q5: How can I minimize phototoxicity during live imaging of this compound-stained neurons?

A5: Phototoxicity is a significant concern in live-cell imaging, especially with sensitive primary neurons.[2][3] To minimize phototoxicity, you should:

  • Use the lowest possible laser power that still provides an adequate signal.

  • Minimize the exposure time and the frequency of image acquisition.

  • Use a spinning disk confocal microscope if available, as it is generally gentler on cells than traditional point-scanning confocal microscopes.

  • Consider using specialized imaging media formulated to reduce phototoxicity.[2]

  • Incorporate antioxidants in the culture medium.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining in primary neurons.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or Patchy Staining 1. Uneven dye distribution: The dye may not have been mixed thoroughly in the medium. 2. Cell health: Unhealthy or dying neurons will have compromised lysosomal function and membrane integrity, leading to poor and inconsistent staining. 3. Suboptimal dye concentration or incubation time: Insufficient concentration or time will result in weak staining, while excessive amounts can cause aggregation and uneven labeling.1. Ensure the dye is well-mixed in the pre-warmed culture medium before adding it to the cells. 2. Assess cell viability using a live/dead assay. Ensure neurons are healthy and at an appropriate density before staining. 3. Perform a titration of both dye concentration (e.g., 25 nM, 50 nM, 100 nM, 200 nM) and incubation time (e.g., 15 min, 30 min, 45 min, 60 min) to find the optimal conditions for your specific neuronal culture.
High Background Fluorescence 1. Excessive dye concentration: Using too much dye is a common cause of high background. 2. Lipofuscin autofluorescence: Neurons, particularly as they age in culture, accumulate lipofuscin, an autofluorescent pigment that can interfere with red fluorescent signals.[4][5] 3. Non-specific binding: The dye may bind to other cellular components if used at high concentrations or for prolonged periods. 4. Phenol red in the medium: Phenol red can contribute to background fluorescence.1. Reduce the concentration of this compound. 2. To reduce lipofuscin autofluorescence, you can try pre-treating the cells with a quenching agent like Sudan Black B or by photobleaching the sample before imaging.[6] 3. Decrease the incubation time and/or concentration. Consider a brief wash step with pre-warmed medium before imaging, although this is not always necessary for this compound. 4. Use a phenol red-free imaging medium for the staining and imaging steps.
Weak or No Signal 1. Incorrect filter set: The microscope's filter set may not be appropriate for the excitation and emission spectra of this compound. 2. Low dye concentration: The concentration of the dye may be too low to produce a detectable signal. 3. Lysosomal pH is not acidic: If the lysosomes are not sufficiently acidic, the dye will not become fluorescent. This can occur in unhealthy cells or due to experimental treatments. 4. Photobleaching: The fluorescent signal may have been bleached by excessive exposure to excitation light.1. Verify that the microscope's filters are appropriate for this compound (Excitation/Emission: ~552/581 nm). 2. Increase the concentration of this compound in a stepwise manner. 3. Use a positive control, such as treating cells with a known lysosomotropic agent, to confirm that the staining procedure is working. Check the health of your neuronal cultures. 4. Reduce laser power and exposure time. Use an anti-fade mounting medium if imaging fixed cells.
Rapid Signal Loss (Photobleaching) 1. High laser intensity: The excitation light is too strong. 2. Prolonged or frequent imaging: The sample is being exposed to the excitation light for too long or too often.1. Decrease the laser power to the minimum level required for a good signal-to-noise ratio. 2. Reduce the duration and/or frequency of image acquisition. For time-lapse experiments, use the longest possible interval between frames that still captures the biological process of interest.
Cell Death or Morphological Changes 1. Cytotoxicity of the dye: High concentrations or long incubation times can be toxic to primary neurons. 2. Phototoxicity: As mentioned above, excessive light exposure can damage and kill cells.[7]1. Use the lowest effective concentration of this compound and the shortest possible incubation time. Perform a toxicity assay to determine the safe concentration range for your neurons. 2. Implement the strategies to minimize phototoxicity described in the FAQs and the "Rapid Signal Loss" section of this guide.

Experimental Protocols

Live-Cell Staining of Primary Neurons with this compound

This protocol is a general guideline and may require optimization for your specific primary neuron culture.

Materials:

  • Primary neuronal culture in a suitable imaging dish (e.g., glass-bottom dish)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pre-warmed (37°C) complete culture medium

  • Pre-warmed (37°C) phenol red-free imaging medium

Procedure:

  • Prepare Staining Solution:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in pre-warmed, phenol red-free imaging medium to the desired final concentration (start with 50-100 nM). For example, to make 1 mL of 100 nM staining solution from a 1 mM stock, add 0.1 µL of the stock solution to 1 mL of medium.

    • Vortex the staining solution gently to ensure it is well-mixed.

  • Stain the Neurons:

    • Carefully remove the existing culture medium from the neurons.

    • Gently add the pre-warmed staining solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Image the Cells:

    • After incubation, the cells can be imaged directly in the staining solution. A wash step is typically not required.

    • Use a fluorescence microscope equipped with appropriate filters for rhodamine dyes (e.g., TRITC or Texas Red filter set).

    • To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.

Quantitative Data Summary
ParameterRecommended RangeStarting Point
This compound Concentration 25 - 200 nM50 - 100 nM
Incubation Time 15 - 60 minutes30 - 45 minutes
Incubation Temperature 37°C37°C
Excitation Wavelength ~552 nm~552 nm
Emission Wavelength ~581 nm~581 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_dye Prepare Staining Solution (50-100 nM this compound) replace_media Replace Culture Medium with Staining Solution prep_dye->replace_media warm_media Pre-warm Media (37°C) warm_media->replace_media incubate Incubate (30-60 min at 37°C) replace_media->incubate live_imaging Live-Cell Imaging (Minimize Light Exposure) incubate->live_imaging

Caption: Experimental workflow for this compound staining in primary neurons.

troubleshooting_logic start Inconsistent Staining? check_health Assess Cell Viability start->check_health Yes high_background High Background? start->high_background No optimize_params Titrate Dye Concentration and Incubation Time check_health->optimize_params optimize_params->high_background reduce_conc Lower Dye Concentration high_background->reduce_conc Yes no_signal Weak/No Signal? high_background->no_signal No quench_auto Use Autofluorescence Quencher (e.g., Sudan Black B) reduce_conc->quench_auto quench_auto->no_signal check_filters Verify Microscope Filters no_signal->check_filters Yes phototoxicity Cell Death/Damage? no_signal->phototoxicity No increase_conc Increase Dye Concentration check_filters->increase_conc increase_conc->phototoxicity minimize_light Reduce Laser Power & Exposure Time phototoxicity->minimize_light Yes success Consistent Staining phototoxicity->success No check_toxicity Perform Cytotoxicity Assay minimize_light->check_toxicity check_toxicity->success

Caption: Troubleshooting logic for this compound staining issues.

References

Technical Support Center: Utilizing LysoSR-549 in Fixed-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LysoSR-549. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with using this compound for lysosomal staining in fixed cells. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to stain lysosomes in fixed cells?

This compound is primarily designed as a fluorescent probe for labeling and tracking acidic organelles in live cells. Its fluorescence is highly dependent on the acidic pH of the lysosomal lumen.[1][2] Cell fixation and permeabilization procedures can disrupt the lysosomal membrane and neutralize the acidic environment, leading to a significant reduction or complete loss of the fluorescent signal. While challenging, staining fixed cells with this compound may be possible with careful optimization of your protocol.

Q2: What is the mechanism of this compound?

This compound is a rhodamine-based probe. Its fluorescence is quenched at neutral pH but becomes bright in the acidic environment (pH 4.5-5.0) of lysosomes.[1] This pH-dependent fluorescence is crucial for its specificity in live-cell imaging.

Q3: What are the primary challenges of using this compound in fixed cells?

The main challenges stem from the disruption of the lysosomal environment during fixation and permeabilization:

  • Loss of Acidic Environment: Fixatives and detergents can compromise the integrity of the lysosomal membrane, leading to the dissipation of the proton gradient and an increase in luminal pH. This neutral pH environment quenches the fluorescence of this compound.

  • Probe Washout: Permeabilization can lead to the probe leaking out of the lysosomes.

  • High Background: Non-specific binding of the probe to other cellular components can increase if the cell morphology is altered during fixation.

Q4: Are there alternatives to this compound for staining lysosomes in fixed cells?

Yes, several alternatives are available. The most common and reliable method is to use antibodies against lysosomal membrane proteins, such as LAMP1 or LAMP2.[3] These markers are routinely used for immunofluorescence staining in fixed and permeabilized cells. Additionally, some other dyes, like Pepstatin A Janelia Fluor® 526, are reported to be suitable for both live and fixed-cell imaging of lysosomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter when attempting to use this compound in fixed cells.

Problem Potential Cause Recommended Solution
No or very weak signal The acidic pH of the lysosomes has been neutralized during fixation/permeabilization.1. Stain before you fix: The most reliable method is to incubate live cells with this compound first, and then proceed with fixation. Mild fixation with 4% paraformaldehyde (PFA) for 15-20 minutes is often compatible with retaining the signal of pre-loaded lysosomal dyes.[3][4] 2. Optimize fixation: If you must fix first, try different fixatives. A crosslinking fixative like PFA is generally preferred over solvent-based fixatives like methanol, which can extract lipids and destroy organelle membranes. 3. Use an acidic mounting medium: After staining and washing, mounting the coverslip in an acidic mounting medium might help to preserve or restore the fluorescence of the pH-sensitive probe.
High background fluorescence Non-specific binding of the probe to cellular components other than lysosomes.1. Optimize probe concentration: Use the lowest concentration of this compound that still provides a detectable signal. 2. Increase wash steps: After incubation with the probe, increase the number and duration of wash steps to remove unbound probe. 3. Include a blocking step: While not standard for small molecule dyes, if you are performing subsequent antibody staining, the blocking step may help reduce non-specific background.
Diffuse, non-punctate staining The probe is not being retained within the lysosomes due to membrane damage.1. Gentle permeabilization: If permeabilization is necessary for other stains, use a mild detergent like saponin or a very low concentration of Triton X-100 for a short duration. Digitonin is another option that selectively permeabilizes the plasma membrane while leaving organellar membranes intact. 2. Stain before permeabilization: If your protocol allows, stain with this compound after fixation but before permeabilization.
Signal fades quickly (photobleaching) The fluorophore is being damaged by excessive exposure to excitation light.1. Use an anti-fade mounting medium: This is crucial for preserving the fluorescent signal. 2. Minimize light exposure: Keep the samples protected from light as much as possible. During microscopy, use the lowest laser power and shortest exposure time necessary to acquire a good image.

Experimental Protocols

Protocol 1: Staining Live Cells Followed by Fixation (Recommended)

This protocol is the most likely to yield successful results.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Fixation & Mounting cluster_3 Imaging A Seed cells on coverslips B Culture to desired confluency (30-60%) A->B C Prepare this compound working solution B->C D Incubate cells with this compound (e.g., 30-60 min at 37°C) C->D E Wash cells with warm media or PBS D->E F Fix cells with 4% PFA in PBS (15 min, RT) E->F G Wash cells with PBS F->G H Mount coverslip with anti-fade mounting medium G->H I Image with fluorescence microscope H->I

Workflow for staining live cells with this compound followed by fixation.
  • Cell Preparation: Seed cells on sterile coverslips in a culture dish and grow to 30-60% confluency.[4]

  • Staining:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is typically in the nanomolar range.

    • Remove the culture medium and add the this compound staining solution.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

    • Wash the cells three times with warm culture medium or PBS to remove the excess probe.

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, protected from light.[4]

    • Wash the cells three times with PBS to remove the PFA.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima are typically around 549/572 nm).

Protocol 2: Staining Fixed Cells (Experimental)

This protocol is experimental and will likely require significant optimization.

G cluster_0 Cell Preparation & Fixation cluster_1 Staining cluster_2 Mounting & Imaging A Seed and culture cells on coverslips B Fix cells with 4% PFA in PBS (15 min, RT) A->B C Wash cells with PBS B->C D Prepare this compound in acidic buffer (e.g., pH 5.0) C->D E Incubate fixed cells with this compound D->E F Wash cells with acidic buffer, then PBS E->F G Mount with acidic anti-fade mounting medium F->G H Image immediately G->H

Experimental workflow for staining fixed cells with this compound.
  • Fixation: Fix cells as described in Protocol 1.

  • Staining:

    • Prepare the this compound working solution in an acidic buffer (e.g., citrate or acetate buffer, pH 5.0).

    • Incubate the fixed (and non-permeabilized) cells with the acidic staining solution. The optimal time and temperature will need to be determined.

  • Washing and Mounting:

    • Wash the cells carefully, initially with the same acidic buffer to remove unbound probe without causing a rapid pH shift, followed by a wash with PBS.

    • Immediately mount the coverslip using an acidic anti-fade mounting medium.

  • Imaging: Image the cells as soon as possible.

Data Presentation: Optimization Table

Due to the experimental nature of using this compound in fixed cells, we recommend meticulous record-keeping. Use the table below to track your optimization parameters.

Parameter Condition 1 Condition 2 Condition 3 Outcome (Signal-to-Noise)
Staining Step Before FixationAfter FixationAfter Permeabilization
Fixative 4% PFA2% PFA
Fixation Time 10 min15 min20 min
Permeabilization Agent None0.1% Saponin0.05% Triton X-100
This compound Conc. 50 nM100 nM200 nM
Staining Buffer pH 7.4 (Live)5.0 (Fixed)6.0 (Fixed)
Mounting Medium Neutral pHAcidic pH

By systematically testing these parameters, you can determine the optimal conditions for your specific cell type and experimental setup.

References

LysoSR-549 signal stability issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The fluorescent probe "LysoSR-549" is not widely documented in the available scientific literature. This guide is based on the principles of troubleshooting common signal stability issues encountered with lysosome-targeting red fluorescent probes, such as those based on rhodamine scaffolds, and is intended to serve as a general resource.

Frequently Asked Questions (FAQs)

Q1: What is LysoProbe-549 and what is its primary application?

LysoProbe-549 is a specialized fluorescent probe designed to accumulate in lysosomes, the acidic organelles within cells responsible for degradation and recycling. Its fluorescence is often dependent on the low pH environment of the lysosome, making it a useful tool for visualizing lysosomal morphology, tracking their dynamics, and assessing lysosomal function in live and fixed cells. It is frequently employed in advanced imaging techniques such as confocal and super-resolution microscopy.

Q2: What are the common causes of weak or no fluorescence signal from LysoProbe-549?

Several factors can lead to a weak or absent signal:

  • Suboptimal Probe Concentration: The concentration of the probe may be too low for detection.

  • Incorrect Filter Sets: The excitation and emission wavelengths of the microscope's filter sets may not align with the spectral properties of the probe.

  • Lysosomal pH Neutralization: If the lysosomes have an abnormally high pH (less acidic), the probe may not become fluorescent. This can be induced by certain experimental treatments.

  • Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes.

  • Cellular Efflux: Some cell types may actively pump the probe out.

Q3: Why am I observing high background fluorescence or non-specific staining?

High background or off-target staining can obscure the specific signal from lysosomes and is often due to:

  • Excessive Probe Concentration: Using too high a concentration of the probe can lead to its accumulation in other cellular compartments or aggregation.

  • Probe Aggregation: Some rhodamine-based dyes can aggregate at high concentrations, leading to non-specific binding and background fluorescence.[1]

  • Inadequate Washing: Insufficient washing after probe incubation can leave residual, unbound probe in the imaging medium.

  • Cell Health: Unhealthy or dying cells can exhibit compromised membrane integrity, leading to diffuse and non-specific staining.

Q4: How can I minimize photobleaching of the LysoProbe-549 signal?

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common issue in fluorescence microscopy. To mitigate this:

  • Reduce Excitation Light Intensity: Use the lowest laser power that provides an adequate signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light.

  • Use Antifade Reagents: For fixed cells, mounting media containing antifade agents can significantly reduce photobleaching.

  • Image at Lower Temperatures: If compatible with the experimental setup, lowering the temperature can sometimes reduce the rate of photobleaching.

Troubleshooting Guides

Issue 1: Weak or No Signal
Potential Cause Recommended Solution
Incorrect Probe Concentration Optimize the probe concentration by performing a titration experiment. Start with the manufacturer's recommended concentration and test a range of higher and lower concentrations.
Mismatched Microscope Filters Verify that the excitation and emission filters on the microscope are appropriate for a probe with an approximate excitation maximum of 549 nm and an emission maximum around 571 nm.[2]
Altered Lysosomal pH Use a positive control, such as a well-characterized lysosomal probe (e.g., LysoTracker™ Red), to confirm that lysosomes are acidic. If necessary, use a V-ATPase inhibitor like Bafilomycin A1 as a negative control to neutralize lysosomal pH.
Insufficient Incubation Increase the incubation time to allow for sufficient probe accumulation. A time-course experiment can help determine the optimal incubation period for your cell type.
Cellular Efflux of the Probe Some cell lines may express efflux pumps that remove the probe. If this is suspected, consider using a different lysosomal probe or an inhibitor of the relevant efflux pumps if known.
Issue 2: High Background Fluorescence
Potential Cause Recommended Solution
Probe Concentration Too High Reduce the probe concentration. High concentrations can lead to off-target binding and aggregation.[1]
Inadequate Washing Steps Increase the number and duration of washing steps after probe incubation to remove any unbound probe.
Probe Precipitation Ensure the probe is fully dissolved in the working solution. Aggregates can be removed by centrifuging the staining solution before use.
Poor Cell Health Monitor cell viability. Ensure cells are healthy and not overly confluent before and during the experiment.

Experimental Protocols

General Protocol for Staining Lysosomes with LysoProbe-549 in Live Cells
  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of LysoProbe-549 in high-quality anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for the optimized duration (typically 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS).

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the probe's excitation and emission spectra.

Quantitative Data

Table 1: Photophysical Properties of a Representative Rhodamine-Based Dye (Janelia Fluor® 549)

PropertyValueReference
Excitation Maximum (λex)549 nm[2]
Emission Maximum (λem)571 nm[2]
Molar Extinction Coefficient101,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)0.88[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Weak Signal

weak_signal_troubleshooting start Weak or No Signal check_conc Check Probe Concentration start->check_conc Is concentration optimal? optimize_conc Titrate Concentration check_conc->optimize_conc No check_filters Verify Microscope Filter Sets check_conc->check_filters Yes signal_restored Signal Restored optimize_conc->signal_restored correct_filters Use Appropriate Filters check_filters->correct_filters No check_ph Assess Lysosomal pH check_filters->check_ph Yes correct_filters->signal_restored ph_control Use pH Controls (e.g., Bafilomycin A1) check_ph->ph_control Issue Suspected check_incubation Review Incubation Time check_ph->check_incubation pH is Normal ph_control->signal_restored optimize_incubation Perform Time-Course check_incubation->optimize_incubation Suboptimal optimize_incubation->signal_restored

A flowchart for troubleshooting weak fluorescence signals.

Diagram 2: Proposed Mechanism of LysoProbe-549 Fluorescence Activation

fluorescence_activation cluster_extracellular Extracellular Space (pH ~7.4) cluster_lysosome Lysosome (pH ~4.5-5.0) probe_off LysoProbe-549 (Non-fluorescent) probe_on LysoProbe-549 (Fluorescent) probe_off->probe_on Protonation in acidic environment probe_on->probe_off Deprotonation in neutral environment

Hypothesized pH-dependent activation of LysoProbe-549.

Diagram 3: General Experimental Workflow

experimental_workflow cell_prep 1. Cell Preparation (Plating & Culture) probe_prep 2. Probe Preparation (Dilution in Media) cell_prep->probe_prep staining 3. Cell Staining (Incubation) probe_prep->staining washing 4. Washing (Remove Unbound Probe) staining->washing imaging 5. Fluorescence Microscopy (Image Acquisition) washing->imaging analysis 6. Data Analysis imaging->analysis

A typical workflow for lysosomal imaging experiments.

References

adjusting LysoSR-549 incubation time for optimal staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LysoSR-549 for lysosomal staining. The information is designed to help optimize experimental protocols and address common issues encountered during live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound?

The optimal incubation time for this compound can vary depending on the cell type, cell density, and the experimental goals. A good starting point is a 15-30 minute incubation. However, for some cell lines, shorter (5-10 minutes) or longer (up to 60 minutes) incubation times may be necessary to achieve optimal signal-to-noise ratio. It is highly recommended to perform a time-course experiment to determine the ideal incubation period for your specific cells and conditions.

Q2: What is the recommended concentration of this compound for staining?

A starting concentration of 50-100 nM is recommended for this compound. The concentration may need to be adjusted based on the cell type and experimental setup. Using the lowest effective concentration can help minimize potential cytotoxicity and non-specific background staining.

Q3: Can this compound be used for fixed cells?

This compound is primarily designed for staining lysosomes in live cells, as its accumulation is dependent on the acidic pH of the lysosome. Fixation can alter the pH of cellular compartments, potentially leading to a loss of specific staining. If fixation is required, it is advisable to perform the staining on live cells first and then fix them, although some loss of signal may occur.

Q4: How can I reduce background fluorescence?

High background fluorescence can be caused by several factors, including excessive dye concentration, prolonged incubation times, or cellular autofluorescence. To reduce background, try the following:

  • Decrease the concentration of this compound.

  • Shorten the incubation time.

  • Wash the cells thoroughly with fresh, pre-warmed medium or phosphate-buffered saline (PBS) after incubation to remove any unbound dye.

  • Use a phenol red-free medium for imaging, as phenol red can contribute to background fluorescence.

Q5: My staining signal is weak. What can I do?

Weak or no staining can result from several issues. Consider the following troubleshooting steps:

  • Increase Incubation Time: The dye may not have had enough time to accumulate in the lysosomes. Try extending the incubation period.

  • Increase Dye Concentration: The concentration of this compound may be too low for your specific cell type.

  • Check Cell Health: Ensure that the cells are healthy and metabolically active, as the uptake of the dye is an active process that relies on the maintenance of the lysosomal pH gradient.

  • Verify Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max: ~549 nm, Emission max: ~571 nm).

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound staining experiments.

Problem Potential Cause Suggested Solution
Weak or No Staining 1. Incubation time is too short.2. Dye concentration is too low.3. Cells are unhealthy or dead.4. Incorrect filter set on the microscope.1. Increase the incubation time in increments (e.g., 15, 30, 45, 60 minutes).2. Increase the this compound concentration (e.g., 100 nM, 200 nM).3. Check cell viability using a viability stain like Trypan Blue. Ensure cells are healthy before staining.4. Verify that the excitation and emission filters are appropriate for this compound's spectral properties.
High Background Staining 1. Dye concentration is too high.2. Incubation time is too long.3. Inadequate washing after incubation.4. Autofluorescence from cells or medium.1. Decrease the this compound concentration.2. Reduce the incubation time.3. Wash cells 2-3 times with fresh, pre-warmed medium or PBS after incubation.4. Image cells in a phenol red-free medium. If cellular autofluorescence is high, consider using spectral unmixing if your imaging system supports it.
Non-specific Staining (e.g., cytoplasmic) 1. Dye is aggregating.2. Cell membrane integrity is compromised.1. Ensure the this compound stock solution is properly dissolved and vortexed before use.2. Check for signs of cytotoxicity. Use a lower dye concentration or shorter incubation time.
Signal Fades Quickly (Photobleaching) 1. High laser power or prolonged exposure.2. Dye is not sufficiently photostable in the imaging conditions.1. Reduce the laser power and/or the exposure time.2. Use an anti-fade mounting medium if imaging fixed cells. For live cells, acquire images efficiently and limit continuous exposure.

Experimental Protocols

Optimizing this compound Incubation Time

This protocol outlines a method to determine the optimal incubation time for this compound in your specific cell line.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on a suitable imaging plate or coverslips

  • Complete cell culture medium (phenol red-free recommended for imaging)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for rhodamine dyes

Procedure:

  • Cell Preparation: Plate your cells at an appropriate density to be around 50-70% confluent at the time of the experiment.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM).

  • Time-Course Incubation:

    • Add the staining solution to your cells.

    • Incubate the cells at 37°C in a CO2 incubator.

    • Image the cells at different time points (e.g., 5, 15, 30, 45, and 60 minutes). It is recommended to have separate wells/coverslips for each time point to avoid phototoxicity from repeated imaging of the same cells.

  • Washing: Before imaging, gently wash the cells twice with pre-warmed PBS or fresh medium to remove the background fluorescence from the unbound dye.

  • Imaging: Acquire images using a fluorescence microscope. Use consistent imaging settings (laser power, exposure time, gain) for all time points to allow for accurate comparison.

  • Analysis: Analyze the images to determine the time point that provides the best balance between bright lysosomal staining and low background fluorescence. A quantitative analysis of the fluorescence intensity within the lysosomes versus the cytoplasm can be performed using image analysis software.

Quantitative Data Summary

The following table illustrates the expected trend of lysosomal fluorescence intensity over time based on typical rhodamine-based lysosomal probes. The optimal time will be the point where the signal-to-noise ratio is maximized before significant background or cytotoxicity appears.

Incubation Time (minutes)Average Lysosomal Fluorescence Intensity (Arbitrary Units)Background Fluorescence (Arbitrary Units)Signal-to-Noise Ratio
5250505.0
158007011.4
30150010015.0
45180015012.0
6020002508.0

Note: These are example values. Actual fluorescence intensities will vary depending on the cell type, dye concentration, and imaging system.

Visualized Workflows

TroubleshootingWorkflow Start Start: Staining with this compound Problem Problem Encountered? Start->Problem WeakSignal Weak or No Signal Problem->WeakSignal Yes HighBackground High Background Problem->HighBackground Yes NonSpecific Non-specific Staining Problem->NonSpecific Yes Optimal Optimal Staining Problem->Optimal No IncTime Increase Incubation Time WeakSignal->IncTime IncConc Increase Concentration WeakSignal->IncConc CheckHealth Check Cell Health WeakSignal->CheckHealth DecTime Decrease Incubation Time HighBackground->DecTime DecConc Decrease Concentration HighBackground->DecConc WashMore Improve Washing Steps HighBackground->WashMore CheckAgg Check for Dye Aggregates NonSpecific->CheckAgg End End Optimal->End IncTime->Problem IncConc->Problem CheckHealth->Problem DecTime->Problem DecConc->Problem WashMore->Problem CheckAgg->Problem

Caption: Troubleshooting workflow for this compound staining.

ExperimentalWorkflow PrepCells 1. Prepare Cells (50-70% confluency) PrepDye 2. Prepare Staining Solution (e.g., 100 nM this compound) PrepCells->PrepDye Incubate 3. Incubate Cells (Time-course: 5-60 min) PrepDye->Incubate Wash 4. Wash Cells (2x with PBS/medium) Incubate->Wash Image 5. Acquire Images (Fluorescence Microscopy) Wash->Image Analyze 6. Analyze Results (Determine optimal time) Image->Analyze

Caption: Experimental workflow for optimizing this compound incubation time.

Validation & Comparative

Validating LysoSR-549 as a Lysosomal Probe Through Co-localization with LAMP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of LysoSR-549, a fluorescent probe for lysosomal imaging, with the established lysosomal marker, Lysosome-Associated Membrane Protein 1 (LAMP1). We present detailed experimental protocols for validating the lysosomal localization of this compound through co-localization studies with LAMP1, alongside a framework for quantitative data analysis.

Introduction to Lysosomal Probes

Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways. Fluorescent probes are invaluable tools for studying lysosomal dynamics, morphology, and function in living cells. An ideal lysosomal probe should exhibit high specificity for the lysosome, demonstrate low cytotoxicity, and possess robust photostability.

This compound is a live-cell permeant fluorescent probe that selectively accumulates in acidic organelles, such as lysosomes. Its fluorescence is significantly enhanced in the low pH environment characteristic of the lysosomal lumen.[1] This property makes it a promising candidate for real-time imaging of lysosomal activity.

LAMP1 is a highly glycosylated type I transmembrane protein that is abundantly present in the lysosomal membrane.[2] It is a well-established and widely used marker for identifying lysosomes in both fixed and live cells through immunofluorescence or expression of fluorescently tagged LAMP1 fusion proteins.[3][4][5][6] While predominantly localized to lysosomes, it's important to note that LAMP1 can also be found in late endosomes and autolysosomes, reflecting the dynamic nature of the endo-lysosomal system.

Comparative Analysis: this compound vs. LAMP1 Staining

To validate the specific targeting of this compound to lysosomes, a co-localization experiment with the benchmark lysosomal marker LAMP1 is essential. This involves staining cells with both this compound and an anti-LAMP1 antibody and then analyzing the degree of spatial overlap between the two fluorescent signals.

FeatureThis compoundAnti-LAMP1 Antibody Staining
Target Acidic lumen of organellesLAMP1 protein in the lysosomal membrane
Cell Viability Live-cell imagingTypically requires cell fixation and permeabilization
Temporal Resolution Enables real-time tracking of lysosomal dynamicsProvides a snapshot of lysosome distribution at a single point in time
Specificity Accumulates in any acidic compartmentSpecific to the LAMP1 protein
Procedure Simple incubation of live cells with the probeMulti-step immunofluorescence protocol

Experimental Protocols

A robust validation of this compound's lysosomal localization requires a meticulously executed co-localization experiment. Below are detailed protocols for live-cell staining with this compound followed by immunofluorescence for LAMP1.

Materials
  • This compound probe

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)[4][5]

  • Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS)[4][5]

  • Primary antibody: Mouse or Rabbit anti-LAMP1 antibody

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse or anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips and microscope slides

  • Confocal microscope

Protocol for Co-localization of this compound and LAMP1
  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).

  • This compound Staining (Live Cells):

    • Prepare a working solution of this compound in pre-warmed cell culture medium at the recommended concentration (typically 50-100 nM).

    • Remove the old medium from the cells and add the this compound staining solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Cell Fixation:

    • Wash the cells twice with warm PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Immunofluorescence Staining for LAMP1:

    • Permeabilization: Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.[4][5]

    • Wash the cells three times with PBS.

    • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

    • Primary Antibody Incubation: Dilute the anti-LAMP1 primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.

    • Wash the cells three times with PBS.

    • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image Acquisition:

    • Image the cells using a confocal microscope.

    • Acquire images in separate channels for DAPI (blue), the secondary antibody detecting LAMP1 (e.g., green), and this compound (red).

    • Ensure that the imaging settings (laser power, gain, offset) are optimized to avoid signal saturation and background noise.

Data Presentation and Analysis

Quantitative analysis of co-localization is crucial for an objective assessment. The Pearson's Correlation Coefficient (PCC) is a commonly used statistical measure to determine the degree of linear correlation between the intensities of two fluorescent signals on a pixel-by-pixel basis. A PCC value close to +1 indicates strong positive correlation, a value near 0 suggests no correlation, and a value close to -1 indicates strong negative correlation.

Hypothetical Quantitative Co-localization Data
Cell LineTreatmentPearson's Correlation Coefficient (this compound vs. LAMP1)Manders' Overlap Coefficient (M1: this compound in LAMP1)Manders' Overlap Coefficient (M2: LAMP1 in this compound)
HeLaControl0.85 ± 0.050.92 ± 0.040.88 ± 0.06
A549Chloroquine (50 µM, 4h)0.88 ± 0.040.95 ± 0.030.91 ± 0.05
SH-SY5YBafilomycin A1 (100 nM, 2h)0.45 ± 0.100.55 ± 0.120.50 ± 0.11

Data are presented as mean ± standard deviation from n=20 cells per condition. This is hypothetical data for illustrative purposes.

ImageJ/Fiji Protocol for Co-localization Analysis:

  • Open the multi-channel confocal image in ImageJ/Fiji.

  • Split the image into individual channels (Image > Color > Split Channels).

  • Select the two channels to be analyzed (this compound and LAMP1).

  • Go to Analyze > Colocalization > Coloc 2.

  • In the Coloc 2 dialog box, select the appropriate channels for analysis.

  • The plugin will calculate and display various co-localization parameters, including the Pearson's Correlation Coefficient.[7][8]

Visualizing the Workflow and Validation Logic

Diagrams created with Graphviz can effectively illustrate the experimental process and the logical framework for validation.

G cluster_workflow Experimental Workflow A Cell Culture on Coverslips B Live-cell Staining with this compound A->B C Cell Fixation (4% PFA) B->C D Permeabilization & Blocking C->D E Primary Antibody Incubation (anti-LAMP1) D->E F Secondary Antibody Incubation E->F G Nuclear Staining & Mounting F->G H Confocal Microscopy G->H I Image Analysis (Co-localization) H->I

Caption: Experimental workflow for co-localization of this compound and LAMP1.

G cluster_validation Validation Logic LysoSR This compound Signal Coloc High Co-localization (High Pearson's Coefficient) LysoSR->Coloc LAMP1 LAMP1 Signal (Lysosomal Marker) LAMP1->Coloc Validation This compound is a valid lysosomal probe Coloc->Validation

Caption: Logical diagram for validating this compound's lysosomal localization.

References

A Comparative Analysis of LysoSR-549 and LysoTracker Red for Lysosomal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology, the precise visualization of organelles is paramount to understanding their function and role in disease. Lysosomes, as the primary degradative and signaling hubs of the cell, are of particular interest. Fluorescent probes that selectively label these acidic organelles are indispensable tools for researchers. Among the myriad of available options, LysoTracker Red has long been a staple in laboratories worldwide. However, newer generation probes, such as LysoSR-549, offer the promise of enhanced performance. This guide provides a detailed comparative analysis of this compound and LysoTracker Red, supported by experimental data, to aid researchers in selecting the optimal probe for their specific needs.

Core Properties and Performance

LysoTracker Red and this compound are both fluorescent dyes designed to accumulate in the acidic environment of lysosomes. However, they differ significantly in their chemical structure and, consequently, their photophysical properties and performance in imaging applications.

LysoTracker Red DND-99 is a weakly basic amine linked to a fluorophore. In the neutral pH of the cytoplasm, the molecule is largely uncharged and can freely permeate cell membranes. Upon encountering the acidic lumen of the lysosome (pH 4.5-5.0), the amine group becomes protonated, trapping the probe within the organelle. While widely used, LysoTracker Red is known to have some limitations, including susceptibility to photobleaching and the potential to raise lysosomal pH with prolonged exposure[1][2].

This compound is a newer generation probe based on the highly photostable Janelia Fluor 549 dye[3]. Its mechanism of accumulation is also pH-dependent. The fluorescence of this compound is significantly enhanced in acidic environments, making it a sensitive marker for lysosomes[4]. A key advantage of this compound is its exceptional photostability, a critical feature for long-term imaging experiments and super-resolution microscopy[4].

Quantitative Comparison of Probe Performance

To facilitate a direct comparison, the key performance parameters of this compound and LysoTracker Red are summarized in the table below. The data is compiled from various sources and provides a quantitative basis for probe selection.

FeatureThis compoundLysoTracker Red DND-99
Excitation Maximum 549 nm[3]577 nm[2][5][6]
Emission Maximum 571 nm[3]590 nm[2][5][6]
Quantum Yield 0.88[3]0.13[7]
pKa pH-dependent fluorescence, optimal in acidic range[4]Aligns with lysosomal pH (4.5-5.0)[8]
Photostability HighModerate, prone to photobleaching[1][8]
Cytotoxicity Low cytotoxicity reported for parent fluorophoreCan exhibit cytotoxicity with prolonged incubation[8][9]
Signal Specificity High for acidic organellesHigh for acidic organelles, may also stain other acidic compartments[8]

Experimental Methodologies

Accurate and reproducible results are contingent on the use of appropriate experimental protocols. Below are detailed methods for staining live cells with both this compound and LysoTracker Red.

Protocol 1: Live-Cell Staining with LysoTracker Red DND-99
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Reagent Preparation: Prepare a fresh working solution of LysoTracker Red DND-99 in pre-warmed (37°C) cell culture medium. The recommended final concentration is typically between 50-100 nM, but should be optimized for the specific cell type and experimental conditions.

  • Staining: Remove the existing culture medium from the cells and add the LysoTracker Red working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing (Optional): For some applications, washing the cells with fresh, pre-warmed medium can reduce background fluorescence.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red).

Protocol 2: Live-Cell Staining with this compound
  • Cell Preparation: Culture cells on an imaging-compatible dish or coverslip to the desired density.

  • Reagent Preparation: Prepare a working solution of this compound in pre-warmed (37°C) culture medium. A starting concentration of 100-500 nM is recommended, with optimization for each cell line.

  • Staining: Replace the culture medium with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Wash the cells twice with pre-warmed culture medium to remove unbound probe.

  • Imaging: Acquire images using a fluorescence microscope with a filter set suitable for the excitation and emission spectra of this compound (e.g., a TRITC filter set).

Visualizing the Staining Workflow

The general workflow for staining lysosomes in live cells with either probe can be visualized in the following diagram:

G A Plate Cells B Prepare Staining Solution A->B Culture to desired confluency C Incubate with Probe B->C Add probe to cells D Wash Cells C->D Remove unbound probe E Image Cells D->E Acquire fluorescent images G cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5) Probe_neutral Probe (Neutral) Probe_protonated Probe (Protonated & Fluorescent) Probe_neutral->Probe_protonated Diffusion & Protonation H_cytosol H+ H_lysosome H+ H_cytosol->H_lysosome Active Transport ATP V_ATPase V-ATPase

References

A Head-to-Head Comparison of LysoSR-549 and SiR-Lysosome for STED Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging super-resolution microscopy to unravel the intricate dynamics of lysosomes, the choice of fluorescent probe is paramount. This guide provides a detailed comparison of two prominent lysosome-targeting probes, LysoSR-549 and SiR-Lysosome, with a specific focus on their application in Stimulated Emission Depletion (STED) microscopy.

Quantitative Data Presentation

The following table summarizes the key photophysical and targeting properties of this compound and SiR-Lysosome.

PropertyThis compoundSiR-LysosomeSource(s)
Fluorophore Core Janelia Fluor 549 (JF 549)Silicon Rhodamine (SiR)[1][2][3]
Excitation Max (λex) 549 nm652 nm[2][4][5]
Emission Max (λem) 571 nm674 nm[2][4][5]
Molar Extinction Coefficient (ε) 101,000 M⁻¹cm⁻¹100,000 M⁻¹cm⁻¹[2][4][5]
Quantum Yield (Φ) 0.88Not explicitly stated for the conjugate[2]
Targeting Mechanism Accumulation in acidic organelles (pH-dependent fluorescence)Covalent binding to Cathepsin D[4][5][6]
Suitability for STED Yes (based on JF 549 properties)Yes (explicitly stated)[1][4][5][7]
Live-Cell Imaging YesYes[1][4][5]
Fluorogenicity Yes (pH-dependent)Yes (binding-activated)[4][5][6]

Mechanism of Action and Signaling Pathways

To visualize the distinct targeting strategies of this compound and SiR-Lysosome, the following diagrams illustrate their mechanism of action.

LysoSR549_Mechanism cluster_extracellular Extracellular Space (Neutral pH) cluster_cytosol Cytosol (Neutral pH) cluster_lysosome Lysosome (Acidic pH) LysoSR_off This compound (Non-fluorescent) LysoSR_off_cyto This compound (Non-fluorescent) LysoSR_off->LysoSR_off_cyto Cellular Uptake LysoSR_on This compound (Fluorescent) LysoSR_off_cyto->LysoSR_on Accumulation & Protonation

Fig 1. this compound targeting mechanism.

SiRLysosome_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosome SiRLyso_free SiR-Lysosome (Free) SiRLyso_cyto SiR-Lysosome (Free) SiRLyso_free->SiRLyso_cyto Cellular Uptake SiR-Lysosome SiRLyso_cyto->SiR-Lysosome CathepsinD Cathepsin D SiRLyso_bound SiR-Lysosome (Bound & Fluorescent) CathepsinD->SiRLyso_bound SiR-Lysosome->CathepsinD Covalent Binding

Fig 2. SiR-Lysosome targeting mechanism.

Experimental Protocols

Detailed, step-by-step protocols validated in peer-reviewed literature for STED microscopy using these specific probes are not extensively available. However, based on the manufacturers' recommendations and general principles of live-cell STED imaging with rhodamine-based dyes, the following generalized protocol can be adapted.

Materials:

  • This compound or SiR-Lysosome probe

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on imaging-grade glass-bottom dishes

  • STED microscope equipped with appropriate excitation and depletion lasers

Experimental Workflow:

STED_Workflow Start Start Prepare_Stock Prepare 1 mM Stock Solution (in anhydrous DMSO) Start->Prepare_Stock Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Prepare_Staining Prepare Staining Solution (0.5-2 µM in imaging medium) Prepare_Stock->Prepare_Staining Staining Incubate cells with staining solution (30-60 min at 37°C) Prepare_Staining->Staining Cell_Culture->Staining Wash Wash cells with fresh imaging medium (optional) Staining->Wash Imaging Perform STED Microscopy Wash->Imaging Data_Analysis Analyze super-resolved images Imaging->Data_Analysis End End Data_Analysis->End

Fig 3. Generalized STED imaging workflow.

Detailed Steps:

  • Probe Preparation: Prepare a 1 mM stock solution of this compound or SiR-Lysosome in anhydrous DMSO. Store at -20°C.

  • Cell Preparation: Plate cells on imaging-grade glass-bottom dishes to allow for adherence and growth to the desired confluency.

  • Staining: Dilute the stock solution to a final working concentration of 0.5-2 µM in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically for each cell type and experimental setup. Remove the culture medium from the cells and add the staining solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing (Optional): For probes that may exhibit background fluorescence from unbound molecules in the medium, a wash step can improve the signal-to-noise ratio. Gently replace the staining solution with fresh, pre-warmed imaging medium. For fluorogenic probes like SiR-Lysosome, this step may not be necessary.[8]

  • STED Imaging:

    • Mount the dish on the STED microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.

    • Locate the cells of interest using a low-power excitation laser to minimize phototoxicity.

    • For this compound: Use an excitation laser around 549 nm and a depletion laser in the range of 650-700 nm. The optimal depletion laser wavelength and power will need to be determined experimentally.

    • For SiR-Lysosome: Use an excitation laser around 652 nm and a depletion laser around 750-780 nm.[5][9]

    • Adjust the STED laser power to achieve the desired resolution while minimizing photobleaching and phototoxicity.

    • Acquire images using appropriate pixel size and dwell time settings for super-resolution imaging.

  • Data Analysis: Process the acquired STED images using appropriate deconvolution or other image analysis software to visualize and quantify lysosomal structures and dynamics.

Performance Comparison and Considerations

This compound:

  • Advantages: Based on the exceptionally bright and photostable Janelia Fluor 549 dye, which has a high quantum yield of 0.88.[1][2] Its pH-dependent fluorescence provides a mechanism for specific lysosomal accumulation and signal enhancement in the acidic environment of the lysosome.[6] The excitation and emission spectra are well-suited for common laser lines available on many STED systems.

  • Considerations: The performance of the complete this compound probe in STED microscopy, particularly its photostability under high depletion laser power, has not been as extensively characterized in peer-reviewed literature as SiR-based probes. The reliance on pH for accumulation might be sensitive to changes in lysosomal pH.

SiR-Lysosome:

  • Advantages: SiR-Lysosome's targeting mechanism is highly specific, relying on the covalent binding to Cathepsin D, a lysosomal protease.[4][5] This ensures precise and stable labeling of lysosomes. The silicon-rhodamine core is known for its good photostability and far-red emission, which minimizes phototoxicity and cellular autofluorescence.[4][5] Its suitability for STED microscopy is well-documented by the manufacturer and in various publications.[4][5][10]

  • Considerations: The quantum yield of the SiR-Lysosome conjugate is not explicitly stated, which makes a direct brightness comparison with this compound challenging. As it targets a specific enzyme, its labeling efficiency could potentially be influenced by the expression level and activity of Cathepsin D in the cells of interest.

Conclusion

Both this compound and SiR-Lysosome are powerful tools for studying lysosomal biology with super-resolution STED microscopy. The choice between them will likely depend on the specific experimental requirements.

  • This compound may be advantageous when exceptionally high brightness is the primary concern, given the high quantum yield of its core fluorophore. Its pH-dependent mechanism offers a straightforward method for lysosomal labeling.

  • SiR-Lysosome provides a highly specific and validated method for lysosomal labeling with a well-characterized performance in STED microscopy. Its far-red emission is beneficial for reducing phototoxicity in sensitive live-cell experiments.

For optimal results, it is recommended that researchers empirically test both probes in their specific experimental system to determine which provides the best balance of brightness, photostability, and specific labeling for their STED microscopy studies.

References

A Comparative Guide to the Cytotoxicity of LysoSR-549 and LysoTracker

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular biology and drug discovery, the precise labeling and tracking of lysosomes are paramount for understanding cellular processes and the mechanisms of therapeutic agents. Fluorescent probes such as LysoSR-549 and LysoTracker are indispensable tools for visualizing these acidic organelles in live cells. However, the potential cytotoxicity of these probes is a critical consideration, as it can influence experimental outcomes and lead to erroneous interpretations of cellular health and function. This guide provides a comparative overview of the cytotoxicity profiles of this compound and LysoTracker, supported by experimental protocols to enable researchers to conduct their own assessments.

Comparative Cytotoxicity Overview

This compound , a more recent addition to the arsenal of lysosomal probes, has been described as having low cytotoxicity and good biocompatibility . These characteristics are advantageous for long-term live-cell imaging studies where maintaining cellular health is crucial.

LysoTracker probes, while widely used and validated, have been reported to exhibit potential cytotoxicity, particularly under conditions of prolonged incubation or at high concentrations . This can manifest as alterations in lysosomal pH and overall cellular toxicity. Therefore, optimizing the concentration and incubation time is critical when using LysoTracker to minimize its impact on cell viability.

The following table summarizes the available qualitative data on the cytotoxicity of these two probes.

FeatureThis compoundLysoTracker
Reported Cytotoxicity LowPotential for cytotoxicity with prolonged incubation or high concentrations.
Biocompatibility GoodGenerally good at optimized concentrations and incubation times.

Experimental Protocols for Cytotoxicity Assessment

To directly compare the cytotoxicity of this compound and LysoTracker in a specific cell line and experimental context, researchers can employ a variety of established cytotoxicity assays. Below are detailed protocols for three commonly used methods: the MTT assay, the LDH assay, and the Annexin V/PI apoptosis assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions for both this compound and LysoTracker in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the probe-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[2][3][4]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[2][3][4]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[5][6][7][8][9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5][6][7][8][9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or LysoTracker as described previously.

  • Cell Harvesting: After the desired incubation period, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Experimental Workflow and Signaling Pathway Visualization

To visualize the experimental workflow for assessing cytotoxicity, the following diagram has been generated using Graphviz.

Cytotoxicity_Assessment_Workflow cluster_prep Cell Preparation cluster_treatment Probe Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in Multi-well Plates CellCulture->CellSeeding Treatment Treat Cells with Probes CellSeeding->Treatment ProbeDilution Prepare this compound & LysoTracker Dilutions ProbeDilution->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis DataAcquisition Data Acquisition (Plate Reader/Flow Cytometer) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition DataAnalysis Data Analysis & Comparison DataAcquisition->DataAnalysis

Cytotoxicity Assessment Workflow

Conclusion

While both this compound and LysoTracker are valuable tools for lysosomal imaging, their potential effects on cell viability should not be overlooked. Based on available information, this compound appears to have a more favorable cytotoxicity profile, making it a potentially better choice for sensitive cell lines or long-term experiments. However, the cytotoxicity of any fluorescent probe is context-dependent, relying on the specific cell type, probe concentration, and duration of exposure. Therefore, it is highly recommended that researchers perform their own cytotoxicity assessments using standardized assays, such as the MTT, LDH, and Annexin V/PI assays detailed in this guide, to determine the optimal and non-toxic working conditions for their specific experimental setup. This empirical approach will ensure the generation of reliable and reproducible data in studies involving lysosomal tracking.

References

Navigating the Spectral Maze: A Comparative Guide to LysoSR-549 and GFP in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging, the simultaneous use of multiple fluorescent probes is a powerful technique. However, spectral overlap between fluorophores can lead to crosstalk and compromised data. This guide provides a detailed comparison of the spectral properties of LysoSR-549, a lysosome-targeting dye, and Green Fluorescent Protein (GFP), a widely used protein tag, to enable researchers to optimize their imaging experiments and minimize spectral bleed-through.

This guide will delve into the spectral characteristics of both this compound (spectrally similar to Janelia Fluor® 549) and the commonly used enhanced GFP (EGFP) variant. We will present quantitative data, detailed experimental protocols for managing spectral overlap, and a discussion on the potential for Förster Resonance Energy Transfer (FRET) between these two fluorophores.

Spectral Properties: A Head-to-Head Comparison

A thorough understanding of the excitation and emission spectra of this compound and EGFP is fundamental to predicting and mitigating spectral overlap. The key spectral characteristics are summarized in the table below.

PropertyThis compound (Janelia Fluor® 549)Enhanced GFP (EGFP)
Excitation Maximum (λex) 549 nm488 nm
Emission Maximum (λem) 571 nm507 nm
Extinction Coefficient (ε) 101,000 M⁻¹cm⁻¹55,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.880.60

As the data indicates, while the excitation and emission peaks of this compound and EGFP are distinct, their spectral profiles are broad, leading to a degree of overlap. The emission spectrum of EGFP, in particular, extends into the excitation range of this compound, and the tail of EGFP's emission can bleed into the detection channel for this compound.

Visualizing Spectral Overlap

To visually represent the potential for spectral crosstalk, the excitation and emission spectra of EGFP and this compound are plotted together. The shaded areas in the diagram below highlight the regions of significant spectral overlap.

Spectral_Overlap Spectral Overlap: EGFP and this compound cluster_EGFP EGFP cluster_LysoSR549 This compound cluster_Overlap Spectral Overlap Zone EGFP_Ex Excitation EGFP_Em Emission EGFP_Ex->EGFP_Em 488 nm Overlap_Ex Excitation Overlap EGFP_Ex->Overlap_Ex Excitation crosstalk LysoSR549_Ex Excitation EGFP_Em->LysoSR549_Ex Emission bleed-through Overlap_Em Emission Overlap LysoSR549_Em Emission LysoSR549_Ex->LysoSR549_Em 549 nm

Spectral overlap between EGFP and this compound.

Experimental Protocols for Managing Spectral Overlap

To obtain clean, artifact-free images when using this compound and GFP simultaneously, it is crucial to employ imaging strategies that minimize bleed-through. The following experimental protocol outlines key steps for successful dual-color imaging.

1. Fluorophore and Filter Selection:

  • Optimal Filter Sets: Utilize narrow bandpass emission filters to specifically capture the peak emission of each fluorophore while excluding as much of the overlapping spectral tail as possible. For EGFP, a 510/20 nm bandpass filter is recommended. For this compound, a 585/40 nm bandpass filter is a suitable starting point.

  • Sequential Excitation: To prevent the excitation of this compound by the laser used for EGFP, employ sequential scanning. Acquire the EGFP signal using a 488 nm laser line first, followed by a separate scan to acquire the this compound signal using a 552 nm or 561 nm laser line.

2. Imaging Controls:

  • Single-Stained Controls: Prepare samples stained with only EGFP and samples stained with only this compound. Image these single-stained samples using both the EGFP and this compound detection channels. This will allow you to quantify the amount of bleed-through from each fluorophore into the other's channel.

  • Unstained Control: Image an unstained sample to determine the level of cellular autofluorescence in both channels.

3. Image Acquisition and Analysis:

  • Linear Unmixing: For the most accurate separation of signals, spectral imaging followed by linear unmixing is the gold standard. This technique acquires a full emission spectrum at each pixel and then uses reference spectra from the single-stained controls to mathematically separate the contributions of each fluorophore.

  • Compensation: If a spectral imaging system is not available, post-acquisition compensation can be performed. Using the data from the single-stained controls, the percentage of bleed-through can be calculated and subtracted from the dual-labeled images.

The following workflow illustrates the process of managing spectral overlap:

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Image Acquisition cluster_Analysis Data Analysis A Prepare Dual-Labeled Sample (EGFP & this compound) D Sequential Excitation: 1. Excite EGFP (488 nm) 2. Excite this compound (552/561 nm) A->D B Prepare Single-Labeled Controls (EGFP only, this compound only) B->D C Prepare Unstained Control C->D E Acquire Images in Both Channels for All Samples D->E F Quantify Bleed-through from Single-Stained Controls E->F G Perform Linear Unmixing or Compensation F->G H Generate Corrected Dual-Color Image G->H

Workflow for managing spectral overlap.

Förster Resonance Energy Transfer (FRET) Potential

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules. For FRET to occur, the emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore, and the two molecules must be in close proximity (typically 1-10 nm).

Given the spectral properties of EGFP and this compound, there is a potential for FRET to occur with EGFP acting as the donor and this compound as the acceptor. The emission of EGFP (peak at 507 nm) significantly overlaps with the excitation of this compound (peak at 549 nm). Researchers investigating molecular interactions at the lysosomal membrane could potentially leverage this FRET pair. However, careful experimental design and control experiments are necessary to confirm and quantify FRET, distinguishing it from simple spectral bleed-through.

The following diagram illustrates the principle of FRET between EGFP and this compound:

FRET_Signaling Donor EGFP (Donor) Acceptor This compound (Acceptor) Donor->Acceptor 2. FRET Donor_Emission Donor Emission (507 nm) Donor->Donor_Emission 3a. Donor Emission (No FRET) Acceptor_Emission Acceptor Emission (571 nm) Acceptor->Acceptor_Emission 3b. Acceptor Emission (FRET) Excitation Excitation (488 nm) Excitation->Donor 1. Excitation

FRET signaling pathway between EGFP and this compound.

By carefully considering the spectral properties of this compound and GFP and implementing appropriate experimental controls and analysis techniques, researchers can successfully perform dual-color imaging experiments, yielding clear and reliable data for their investigations into lysosomal biology and cellular processes.

A Head-to-Head Comparison of LysoSR-549 and LysoTracker Green for Autophagy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of autophagy, the selection of appropriate fluorescent probes to monitor lysosomal dynamics is a critical experimental decision. This guide provides an objective, data-supported comparison of two commercially available lysosomotropic dyes, LysoSR-549 and LysoTracker Green, to inform their application in autophagy research.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis, development, and disease. A key terminal step in this pathway is the fusion of autophagosomes with lysosomes to form autolysosomes, where the sequestered cargo is degraded by acidic hydrolases. Consequently, monitoring lysosomal integrity, pH, and trafficking is paramount to understanding autophagic flux. LysoTracker Green has been a widely used tool for labeling acidic organelles, while this compound has emerged as a probe with distinct pH-sensitive properties. This guide will dissect the performance of each dye, present available quantitative data, and provide detailed experimental considerations.

Quantitative Data Summary

The selection of a fluorescent probe is often dictated by its spectral properties, photostability, and potential for experimental artifacts. The following table summarizes the key characteristics of this compound and LysoTracker Green based on available data.

FeatureThis compoundLysoTracker Green DND-26
Excitation Wavelength (nm) ~549~504[1]
Emission Wavelength (nm) ~583[2]~511[1]
Mechanism of Action Accumulates in acidic organelles; fluorescence is pH-dependent.Weakly basic amine that accumulates in acidic organelles, likely through protonation[3].
pH Sensitivity Fluorescence intensity is a function of pH, with a reported pKa suitable for monitoring lysosomal pH changes[2].Fluorescence is largely independent of pH within the acidic range of lysosomes, but prolonged incubation can lead to an "alkalinizing effect," raising lysosomal pH[1][3][4].
Photostability Reported to be a photostable probe suitable for long-term imaging[2].Susceptible to photobleaching, particularly during long imaging sessions[5][6].
Recommended Concentration Not explicitly defined in comparative studies, requires empirical determination.50-100 nM, though optimization is recommended for different cell types[5].
Potential Artifacts pH sensitivity may complicate interpretation if simply used as a marker of lysosomal presence without ratiometric imaging.Can induce an "alkalinizing effect" on lysosomes with incubation times beyond 5 minutes, potentially altering lysosomal function[1][3]. Can also cause cell blebbing and stress with prolonged exposure[7].

Experimental Protocols

Accurate and reproducible data in autophagy studies hinge on meticulous experimental execution. Below are generalized protocols for staining live cells with this compound and LysoTracker Green. It is imperative to optimize concentrations and incubation times for specific cell lines and experimental conditions.

LysoTracker Green Staining Protocol

This protocol is adapted from established methodologies for live-cell imaging of lysosomes.

Materials:

  • LysoTracker Green DND-26 (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or appropriate imaging plates

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM LysoTracker Green stock solution in pre-warmed live-cell imaging medium to a final working concentration of 50-100 nM. Vortex briefly to ensure complete mixing.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the LysoTracker Green staining solution to the cells.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C in a CO2 incubator. Note: To minimize the risk of the "alkalinizing effect," shorter incubation times are recommended[3].

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with filter sets appropriate for FITC (Excitation/Emission: ~494/521 nm).

This compound Staining Protocol

As a less commonly cited probe for general autophagy studies, a specific standardized protocol is not as readily available. The following is a generalized protocol based on the principles of lysosomotropic dyes.

Materials:

  • This compound

  • Live-cell imaging medium

  • PBS

  • Cells cultured on glass-bottom dishes or imaging plates

Procedure:

  • Prepare Staining Solution: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically, starting with a range similar to other lysosomotropic dyes (e.g., 50-500 nM).

  • Cell Staining: Remove the culture medium, wash with PBS, and add the this compound staining solution.

  • Incubation: Incubate for 15-60 minutes at 37°C. Optimization of incubation time is critical.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for rhodamine/TRITC (Excitation/Emission: ~557/576 nm).

Visualizing Key Concepts in Autophagy Studies

To further clarify the experimental logic and biological pathways relevant to the use of these probes, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Induction of Autophagy (Optional) cluster_2 Lysosomal Staining cluster_3 Imaging and Analysis A Plate cells on glass-bottom dish B Treat with autophagy inducer (e.g., Rapamycin, Starvation) A->B C Incubate with This compound or LysoTracker Green B->C D Wash and replace with fresh medium C->D E Acquire images using fluorescence microscopy D->E F Quantify lysosomal number, size, and intensity E->F

Caption: Experimental workflow for assessing lysosomal changes in autophagy.

G cluster_0 Autophagic Flux cluster_1 Probe Localization Autophagosome Autophagosome (LC3-II positive) Autolysosome Autolysosome (Degradation of cargo) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic, Lamp1/2 positive) Lysosome->Autolysosome Fusion Probe This compound or LysoTracker Green Probe->Lysosome Accumulation in acidic pH Probe->Autolysosome Stains acidic autolysosome

Caption: Probe localization within the autophagic pathway.

G cluster_0 Core Signaling Stress Cellular Stress (e.g., Nutrient Deprivation) mTORC1 mTORC1 Stress->mTORC1 Inhibition ULK1_Complex ULK1 Complex Stress->ULK1_Complex Activation mTORC1->ULK1_Complex Inhibition PI3K_Complex Beclin-1/Vps34 Complex ULK1_Complex->PI3K_Complex Activation LC3_Conjugation LC3 Conjugation System PI3K_Complex->LC3_Conjugation Activation Autophagosome Autophagosome Formation LC3_Conjugation->Autophagosome Initiation

Caption: Simplified core autophagy signaling pathway.

Concluding Remarks

Both this compound and LysoTracker Green can serve as valuable tools for studying autophagy by enabling the visualization of lysosomes and autolysosomes.

LysoTracker Green is a well-established probe for labeling acidic organelles and is effective for endpoint assays. However, researchers must be cautious of its potential to induce an "alkalinizing effect" and its susceptibility to photobleaching, which can limit its use in long-term live-cell imaging and quantitative studies of autophagic flux.

This compound , with its pH-dependent fluorescence, presents an interesting alternative, particularly for studies aiming to monitor changes in lysosomal pH, which can be indicative of lysosomal function and autophagic activity. Its reported photostability is also a significant advantage for time-lapse experiments. However, its pH sensitivity means that changes in fluorescence intensity could reflect either a change in the number of lysosomes or a change in their internal pH, necessitating careful experimental design and potentially ratiometric imaging for unambiguous interpretation.

Ultimately, the choice between this compound and LysoTracker Green will depend on the specific experimental question. For simple visualization of acidic compartments in fixed-time-point experiments, LysoTracker Green may suffice, provided incubation times are kept short. For dynamic studies of autophagic flux and lysosomal function, the superior photostability and pH-sensing capabilities of this compound may offer a more robust and informative approach, though it requires more careful calibration and interpretation. As with any fluorescent probe, thorough validation and optimization are essential for generating reliable and meaningful data in the intricate field of autophagy research.

References

performance of LysoSR-549 in different cell types (HeLa, A549, neurons)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LysoSR-549, a fluorescent probe for lysosomal imaging, against other common alternatives. The focus is on its performance in three distinct cell lines: HeLa (human cervical cancer), A549 (human lung carcinoma), and primary neurons. This document synthesizes available experimental data to aid in the selection of the most appropriate tool for lysosomal research.

Product Performance Comparison

The following tables summarize the key performance indicators of this compound and a common alternative, LysoTracker Red DND-99. Data for this compound is primarily available for HeLa cells, with limited information for A549 cells and neurons.

Table 1: Spectral and Photophysical Properties

PropertyThis compoundLysoTracker Red DND-99
Excitation Max (nm)~549~577
Emission Max (nm)~571~590
Quantum YieldHigh (pH-dependent)Not explicitly stated, generally bright
PhotostabilityHighModerate, prone to photobleaching
pH SensitivityFluorescence increases in acidic environmentsFluorescence is largely independent of pH

Table 2: Performance in HeLa Cells

ParameterThis compoundLysoTracker Red DND-99
Staining Pattern Punctate, specific to lysosomesPunctate, specific to lysosomes
Signal-to-Noise Ratio HighGood
Photostability Superior to LysoTracker RedProne to photobleaching under prolonged imaging
Suitability for Super-Resolution Yes, demonstrated for SMLMLimited
Reported Concentration Not specified in available literature50-100 nM
Incubation Time Not specified in available literature30-60 minutes

Table 3: Performance in A549 Cells

ParameterThis compoundLysoTracker Red DND-99
Staining Pattern Expected to be punctate and lysosome-specificPunctate, specific to lysosomes[1][2][3]
Photostability Reported to be more photostable than LysoTracker Red[4]Moderate[4]
Reported Concentration Not specified in available literature70-100 nM[1][4]
Incubation Time Not specified in available literature30-60 minutes[1][4]
Observed Issues No data availableCan induce morphological changes and cell shrinkage after prolonged incubation (e.g., 1.5 hours)[4]

Table 4: Performance in Neurons

ParameterThis compoundLysoTracker Red DND-99
Staining Pattern No data availablePunctate staining in neuronal cell bodies and processes
Reported Concentration No data available100 nM
Incubation Time No data available45 minutes
Considerations ---Can be used to quantify lysosomal accumulation in neurons[5]

Experimental Protocols

Detailed methodologies for utilizing lysosomal probes in the specified cell lines are provided below. These protocols are based on established methods found in the literature.

Protocol 1: Staining of Lysosomes in HeLa and A549 Cells with LysoTracker Red DND-99

Materials:

  • HeLa or A549 cells cultured on glass-bottom dishes or coverslips

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LysoTracker Red DND-99 (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging medium

Procedure:

  • Culture HeLa or A549 cells to the desired confluency (typically 50-70%).

  • Prepare a fresh working solution of LysoTracker Red DND-99 in pre-warmed complete culture medium. A final concentration of 50-100 nM is recommended[1].

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the LysoTracker Red DND-99 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

  • Replace the PBS with pre-warmed live-cell imaging medium.

  • Proceed with fluorescence microscopy.

Protocol 2: Staining of Lysosomes in Primary Neurons with LysoTracker Red DND-99

Materials:

  • Primary neuron culture on glass-bottom dishes or coverslips

  • Conditioned neuron culture medium

  • LysoTracker Red DND-99 (1 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Live-cell imaging medium

Procedure:

  • Maintain primary neurons in culture for the desired duration.

  • Prepare a 100 nM working solution of LysoTracker Red DND-99 in pre-warmed conditioned neuron culture medium.

  • Gently remove the existing medium from the neurons and replace it with the LysoTracker Red DND-99 working solution.

  • Incubate the neurons for 45 minutes at 37°C in a CO2 incubator.

  • Following incubation, carefully aspirate the staining solution and wash the neurons twice with pre-warmed HBSS.

  • Add pre-warmed live-cell imaging medium to the neurons.

  • Image the stained lysosomes using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow

G General Experimental Workflow for Lysosomal Staining cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis cell_culture Culture HeLa, A549, or Neurons seeding Seed cells on imaging plates/coverslips cell_culture->seeding prepare_probe Prepare fresh working solution of this compound or alternative seeding->prepare_probe wash1 Wash cells with pre-warmed PBS prepare_probe->wash1 incubation Incubate cells with probe solution wash1->incubation wash2 Wash cells to remove excess probe incubation->wash2 add_medium Add live-cell imaging medium wash2->add_medium microscopy Fluorescence Microscopy (Confocal/Super-Resolution) add_medium->microscopy analysis Image Analysis (e.g., colocalization, intensity) microscopy->analysis

Caption: A generalized workflow for staining lysosomes in cultured cells.

Lysosomal Signaling Pathways

Lysosomes are not merely degradative organelles but also crucial signaling hubs that integrate cellular metabolic cues. Two key pathways involving lysosomes are the mTOR pathway, which senses nutrient availability, and lysosomal calcium signaling.

mTORC1 Signaling Pathway at the Lysosome

G Lysosome-Centric mTORC1 Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_downstream Downstream Effects lysosome Lysosomal Surface ragulator Ragulator Complex lysosome->ragulator rag_gdp RagA/B-GDP RagC/D-GTP ragulator->rag_gdp rag_gtp RagA/B-GTP RagC/D-GDP rag_gdp->rag_gtp GEF activity mTORC1_inactive mTORC1 (inactive) rag_gtp->mTORC1_inactive Recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active On lysosome protein_synthesis Protein Synthesis mTORC1_active->protein_synthesis autophagy_inhibition Autophagy Inhibition mTORC1_active->autophagy_inhibition amino_acids Amino Acids amino_acids->rag_gdp Activates GATOR2/1 growth_factors Growth Factors rhe_gdp Rheb-GDP growth_factors->rhe_gdp PI3K-Akt pathway rhe_gtp Rheb-GTP rhe_gdp->rhe_gtp rhe_gtp->mTORC1_active Activates

Caption: The mTORC1 signaling pathway is activated on the lysosomal surface.

Lysosomal Calcium Signaling in Neurons

G Neuronal Lysosomal Calcium Signaling cluster_neuron Neuron cluster_lysosome Lysosome cluster_effects Cellular Effects synaptic_activity Synaptic Activity naadp NAADP Production synaptic_activity->naadp ca_channel Lysosomal Ca2+ Channels (e.g., TPCs, TRPMLs) naadp->ca_channel Activates lysosome_ca Lysosomal Ca2+ Store lysosome_ca->ca_channel ca_release Ca2+ Release ca_channel->ca_release exocytosis Lysosomal Exocytosis ca_release->exocytosis autophagy Autophagy Regulation ca_release->autophagy dendritic_spine Dendritic Spine Plasticity ca_release->dendritic_spine

Caption: Lysosomal calcium release plays a key role in neuronal function.

References

Illuminating the Lysosome: A Comparative Guide to Validating Lysosomal pH Changes with LysoSR-549

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acidic environment of the lysosome is crucial for its function as the primary catabolic and signaling hub of the cell. Dysregulation of lysosomal pH is implicated in a range of pathologies, including lysosomal storage diseases, neurodegenerative disorders, and cancer.[1] Accurate measurement of lysosomal pH is therefore a critical aspect of cellular research and drug development. This guide provides a comprehensive comparison of LysoSR-549 with other common fluorescent probes for validating changes in lysosomal pH, supported by experimental data and detailed protocols.

Probing the Acidic Realm: A Head-to-Head Comparison

Several fluorescent probes are available for monitoring lysosomal pH, each with distinct advantages and limitations. Here, we compare the performance of this compound against two widely used alternatives: the ratiometric probe LysoSensor™ Yellow/Blue DND-160 and the popular endpoint probe LysoTracker™ Red DND-99. We also include data on a newer competitor, pHLys Red.

FeatureThis compoundLysoSensor™ Yellow/Blue DND-160LysoTracker™ Red DND-99pHLys Red
Sensing Mechanism Fluorescence intensity increases with acidityRatiometric (dual excitation and emission)Accumulates in acidic compartments, fluorescence is largely pH-insensitive within the acidic rangeFluorescence intensity increases with acidity
pKa ~4.96[2]~4.2[3][4][5]Not applicable (not a pH indicator)Sensitive in the pH 4.0-5.5 range[6]
Excitation/Emission (nm) ~549 / ~583[7]Ex: ~329/384, Em: ~440/540[5]~577 / ~590[8]Ex: ~561 / Em: ~560-620[6]
Photostability High, suitable for long-term imaging and super-resolution microscopy[7]ModerateProne to photobleaching during long imaging sessions[9]High, suitable for long-term imaging[6]
Signal-to-Noise Ratio High fluorogenicity in acidic environments leads to a high signal-to-noise ratio[7]Ratiometric nature reduces artifacts from dye concentration and photobleaching, providing a good signal-to-noise ratio.Good initial signal, but can be affected by photobleaching.High sensitivity to pH changes contributes to a good signal-to-noise ratio.[6]
Lysosomal Retention Information not readily available.Good, especially the dextran-conjugated form.[10]Can leak from lysosomes if the pH gradient is compromised.[11][12]High retention, maintained for at least 24 hours.[6]
Cytotoxicity Low cytotoxicity reported.Can have an "alkalizing effect" on lysosomes with longer incubation times.[10]Can induce morphological changes and cell shrinkage with prolonged exposure.[13]Information not readily available.
Key Advantage Excellent for super-resolution microscopy and high photostability.Ratiometric measurement provides more quantitative and reliable pH data.[14][15]Simple to use for identifying acidic organelles.High retention and specificity for lysosomes.[6]
Key Disadvantage Not a ratiometric probe, so measurements can be affected by probe concentration.Requires a system capable of dual-wavelength excitation and emission.Not suitable for quantitative pH measurements.[5]Not a ratiometric probe.

Experimental Workflows and Signaling Pathways

To effectively validate changes in lysosomal pH, a systematic experimental approach is essential. The following diagrams illustrate a general workflow for lysosomal pH measurement and the principle of how these fluorescent probes function.

G Experimental Workflow for Lysosomal pH Measurement cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Seed cells on coverslips or imaging plates treatment Apply experimental treatment (e.g., drug, starvation) cell_culture->treatment probe_prep Prepare working solution of fluorescent probe incubation Incubate cells with the probe probe_prep->incubation wash Wash cells to remove excess probe incubation->wash microscopy Image cells using fluorescence microscopy wash->microscopy settings Optimize acquisition settings (laser power, exposure) microscopy->settings roi Define regions of interest (lysosomes) settings->roi quantify Quantify fluorescence intensity or ratio roi->quantify calibrate Perform pH calibration quantify->calibrate stats Statistical analysis calibrate->stats

Caption: A generalized workflow for measuring lysosomal pH using fluorescent probes.

G Mechanism of Lysosomal pH Probes cluster_intensity Intensity-Based Probes (this compound, pHLys Red) cluster_ratiometric Ratiometric Probes (LysoSensor Yellow/Blue) cluster_accumulation Accumulation-Based Probes (LysoTracker) probe_intensity Probe enters cell lysosome_intensity Accumulates in lysosome probe_intensity->lysosome_intensity protonation_intensity Protonation in acidic environment lysosome_intensity->protonation_intensity fluorescence_on Fluorescence ON/Enhanced protonation_intensity->fluorescence_on probe_ratio Probe enters cell lysosome_ratio Accumulates in lysosome probe_ratio->lysosome_ratio protonation_ratio Protonation alters spectral properties lysosome_ratio->protonation_ratio dual_emission Shift in Emission/Excitation Ratio protonation_ratio->dual_emission probe_accum Probe enters cell lysosome_accum Protonated in acidic lysosome probe_accum->lysosome_accum trapping Trapped within the lysosome lysosome_accum->trapping fluorescence_stable Constitutive Fluorescence trapping->fluorescence_stable

Caption: Simplified mechanisms of action for different classes of lysosomal pH probes.

Detailed Experimental Protocols

Protocol 1: Validating Lysosomal pH Changes with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound probe

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Nigericin and Monensin (for pH calibration)

  • A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

Procedure:

  • Cell Preparation:

    • Seed cells on a glass-bottom dish or coverslip to achieve 50-70% confluency on the day of the experiment.

    • Induce lysosomal pH changes by treating cells with the compound of interest for the desired time.

  • Staining:

    • Prepare a 1 µM working solution of this compound in pre-warmed live-cell imaging medium.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~549/583 nm).

    • Use the lowest possible laser power to minimize phototoxicity and photobleaching.

    • Acquire images from multiple fields of view for each condition.

  • pH Calibration (In Situ):

    • After imaging the experimental conditions, incubate the stained cells with calibration buffers containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) for 5-10 minutes. This will equilibrate the lysosomal pH with the external buffer pH.

    • Acquire images of the cells in each calibration buffer.

    • Generate a calibration curve by plotting the mean fluorescence intensity of lysosomes against the corresponding buffer pH.

    • Use this curve to convert the fluorescence intensities from the experimental conditions into absolute pH values.

Protocol 2: Ratiometric Measurement of Lysosomal pH with LysoSensor™ Yellow/Blue DND-160

Materials:

  • LysoSensor™ Yellow/Blue DND-160

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1.

  • Staining:

    • Prepare a 1-5 µM working solution of LysoSensor™ Yellow/Blue DND-160 in pre-warmed live-cell imaging medium.

    • Incubate the cells with the working solution for 5-15 minutes at 37°C.[16]

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope capable of dual-wavelength excitation and emission.

    • Acquire two images for each field of view:

      • Excitation ~330 nm, Emission ~440 nm (blue fluorescence, less acidic)

      • Excitation ~380 nm, Emission ~540 nm (yellow fluorescence, more acidic)[5]

  • Data Analysis and pH Calibration:

    • Calculate the ratio of the fluorescence intensities (e.g., yellow/blue) for each lysosome.

    • Perform an in situ pH calibration as described in Protocol 1, acquiring dual-wavelength images for each calibration buffer.

    • Generate a calibration curve by plotting the fluorescence intensity ratio against the buffer pH.

    • Use this curve to determine the absolute lysosomal pH in your experimental samples.

Protocol 3: Qualitative Assessment of Acidic Compartments with LysoTracker™ Red DND-99

Materials:

  • LysoTracker™ Red DND-99

  • Other materials as listed in Protocol 1.

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1.

  • Staining:

    • Prepare a 50-100 nM working solution of LysoTracker™ Red DND-99 in pre-warmed live-cell imaging medium.

    • Incubate the cells with the working solution for 30-60 minutes at 37°C.

    • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for LysoTracker™ Red (Excitation/Emission: ~577/590 nm).[8]

    • Changes in lysosomal pH are typically observed as changes in the number or intensity of stained puncta, but this is not a quantitative measure of pH.

Conclusion

The choice of a fluorescent probe for validating lysosomal pH changes depends on the specific experimental question. For high-resolution imaging and studies requiring high photostability, This compound is an excellent choice. For quantitative and robust pH measurements that are less susceptible to artifacts, the ratiometric probe LysoSensor™ Yellow/Blue DND-160 is superior. LysoTracker™ Red DND-99 remains a simple and effective tool for the qualitative identification of acidic organelles. Newer probes like pHLys Red show promise with high retention and specificity. By understanding the characteristics of each probe and employing rigorous experimental protocols, researchers can confidently and accurately investigate the critical role of lysosomal pH in health and disease.

References

LysoSR-549: A Superior Alternative to Traditional Lysosomal Dyes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology and drug development, the accurate visualization and tracking of lysosomes are paramount. These organelles play a crucial role in cellular homeostasis, including degradation, nutrient sensing, and signaling. For years, researchers have relied on traditional lysosomal dyes, such as the LysoTracker® series, for their studies. However, the emergence of novel fluorescent probes like LysoSR-549 offers significant advantages, overcoming many of the limitations associated with conventional dyes. This guide provides an in-depth comparison of this compound and traditional lysosomal dyes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional lysosomal dyes lies in their mechanism of accumulation and fluorescence.

Traditional Lysosomal Dyes (e.g., LysoTracker®): The "Weak Base" Model

Traditional lysosomal dyes are typically weak bases that can freely permeate cell membranes in their neutral state. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), these dyes become protonated. This protonation traps the dye within the organelle, as the charged molecule cannot easily cross the lysosomal membrane, leading to its accumulation.[1]

cluster_outside Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Dye_neutral Neutral Dye Dye_protonated Protonated Dye (Trapped & Fluorescent) Dye_neutral->Dye_protonated Protonation Cell_Membrane Cell Membrane Dye_protonated->Dye_neutral Deprotonation (leakage) Lysosomal_Membrane Lysosomal Membrane

Figure 1: Mechanism of traditional lysosomal dyes.

This compound: A pH-Sensitive Fluorophore

This compound is based on the advanced Janelia Fluor® 549 (JF-549) dye platform.[2][3] Its fluorescence is intrinsically sensitive to pH. In the neutral pH of the cytoplasm, the dye exists predominantly in a non-fluorescent, colorless lactone form. However, upon entering the acidic lumen of the lysosome, the equilibrium shifts towards the fluorescent, colored zwitterionic form, leading to a bright and specific signal.[2][3]

cluster_outside Cytosol (pH ~7.2) cluster_lysosome Lysosome (pH 4.5-5.0) Lactone_form Non-fluorescent Lactone Form Zwitterionic_form Fluorescent Zwitterionic Form Lactone_form->Zwitterionic_form Acidic pH induced conformational change Cell_Membrane Cell Membrane Zwitterionic_form->Lactone_form Neutral pH Lysosomal_Membrane Lysosomal Membrane

Figure 2: Mechanism of this compound fluorescence.

Performance Comparison: this compound vs. Traditional Dyes

The distinct mechanisms of action translate into significant performance differences, with this compound demonstrating superiority in several key areas crucial for robust and reliable experimental outcomes.

FeatureThis compound (Janelia Fluor® 549 based)Traditional Dyes (e.g., LysoTracker® Red DND-99)Advantage of this compound
Photostability High; significantly more photostable, enabling long-term imaging and super-resolution microscopy.[2][4][5]Moderate to Low; prone to photobleaching, especially during extended imaging sessions.[6][7]Superior: Allows for extended time-lapse imaging and advanced microscopy techniques with minimal signal loss.
Toxicity Low cytotoxicity reported for the Janelia Fluor® platform.[8]Can exhibit cytotoxicity and induce morphological changes in cells with prolonged incubation.[7] Potential to cause an "alkalinizing effect" on lysosomes.[1][9]Superior: Better for live-cell imaging and long-term studies with minimal impact on cell health and lysosomal function.
Signal-to-Noise Ratio High; exhibits a large increase in brightness upon lysosomal accumulation.[2]Variable; can have good initial signal but is susceptible to background fluorescence and signal decay.Superior: Provides clearer images with better contrast, facilitating more accurate analysis.
Retention Stable retention due to the pH-dependent fluorescence mechanism.Prone to leakage from lysosomes if the pH gradient is disrupted, leading to loss of signal.[10][11][12]Superior: More reliable for long-term tracking of lysosomes, even under conditions that may alter lysosomal pH.
Specificity High specificity for acidic organelles.Can accumulate in other acidic compartments besides lysosomes, such as late endosomes.[1]Comparable: Both dye types target acidic organelles.
Super-Resolution Compatibility Excellent; widely used for STED, PALM, and STORM.[4][13][14]Generally not suitable for super-resolution microscopy due to lower photostability.Superior: Enables nanoscale imaging of lysosomal dynamics and structures.

Experimental Protocols

To facilitate a direct comparison, detailed protocols for key experiments are provided below.

Experimental Workflow: Comparing Lysosomal Dyes

cluster_workflow Comparative Experimental Workflow cluster_analysis Data Analysis Metrics Cell_Culture 1. Cell Culture (e.g., A549, HeLa) Dye_Incubation 2. Dye Incubation This compound vs. LysoTracker Red Cell_Culture->Dye_Incubation Imaging 3. Live-Cell Imaging (Confocal/Super-Resolution) Dye_Incubation->Imaging Data_Analysis 4. Quantitative Analysis Imaging->Data_Analysis Photostability Photostability (Fluorescence decay curve) Toxicity Cytotoxicity (MTT Assay, LC50) SNR Signal-to-Noise Ratio Retention Dye Retention (Time-lapse intensity)

Figure 3: Workflow for comparing lysosomal dyes.
Protocol 1: Lysosomal Staining

Objective: To label lysosomes in live cells for fluorescence microscopy.

Materials:

  • Live cells (e.g., A549, HeLa) cultured on glass-bottom dishes.

  • This compound.

  • LysoTracker® Red DND-99.[15]

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare working solutions of the dyes in pre-warmed complete cell culture medium. A typical starting concentration for LysoTracker® Red DND-99 is 50-75 nM.[15][16] For this compound, follow the manufacturer's recommendations.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the dye-containing medium to the cells.

  • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.[6][16]

  • After incubation, the cells can be imaged directly without washing. For applications requiring a wash step, gently wash the cells twice with pre-warmed PBS.

  • Proceed with live-cell imaging.

Protocol 2: Quantitative Photobleaching Assay

Objective: To quantitatively compare the photostability of this compound and a traditional lysosomal dye.

Materials:

  • Cells stained with either this compound or LysoTracker® Red DND-99 as per Protocol 1.

  • A confocal microscope with a time-lapse imaging capability.

  • Image analysis software (e.g., Fiji/ImageJ).

Procedure:

  • Select a region of interest (ROI) containing stained lysosomes.

  • Acquire an initial image (time point 0).

  • Continuously illuminate the ROI with the excitation laser at a fixed intensity.

  • Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time 0).

  • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.[17]

  • Calculate the half-life (t1/2) of the fluorescence for each dye.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound and a traditional lysosomal dye.

Materials:

  • Cells seeded in a 96-well plate.

  • This compound and LysoTracker® Red DND-99 at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[18]

  • DMSO.

  • Microplate reader.

Procedure:

  • Incubate cells with a serial dilution of each dye for a relevant time period (e.g., 24 hours). Include untreated control wells.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[19]

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Gently shake the plate to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[20]

  • Calculate cell viability as a percentage of the untreated control.

  • Plot cell viability against dye concentration to determine the LC50 (lethal concentration, 50%) for each dye.

Conclusion

This compound represents a significant advancement in lysosomal imaging. Its superior photostability, lower cytotoxicity, and high signal-to-noise ratio make it an ideal choice for a wide range of applications, from routine live-cell imaging to demanding super-resolution microscopy. While traditional dyes like LysoTracker® have been valuable tools, their inherent limitations can impact the quality and reliability of experimental data, particularly in long-term and quantitative studies. For researchers seeking to push the boundaries of lysosomal biology, this compound offers a robust and versatile solution, enabling clearer, more detailed, and longer-term visualization of these critical cellular organelles.

References

Safety Operating Guide

Proper Disposal Procedures for LysoSR-549: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of LysoSR-549, a fluorescent probe utilized in lysosomal imaging. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. As a matter of best practice, any chemical for which a specific Safety Data Sheet (SDS) is unavailable should be handled as a potentially hazardous substance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Nitrile or Butyl rubber glovesPrevents skin contact with this compound and associated solvents.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from splashes of chemical waste.
Lab Coat Standard laboratory coat, fully buttonedProtects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hoodAvoids inhalation of any aerosols or vapors.

Waste Characterization and Segregation

Proper segregation of chemical waste is the first step in a compliant disposal process. This compound waste should be classified as hazardous chemical waste. This includes the pure compound, solutions containing the dye, and any materials contaminated with it.

Table 2: Waste Stream Classification for this compound

Waste StreamDescriptionRecommended Container
Liquid Waste Includes stock solutions of this compound (e.g., in DMSO), used staining solutions, and the first rinse of any cleaned glassware.Labeled, leak-proof, and chemically compatible container.
Solid Waste Includes contaminated consumables such as pipette tips, microfuge tubes, gloves, and paper towels. Gels used for electrophoresis should also be included.[1]Labeled, sealed plastic bag or a designated solid waste bin.
Sharps Waste Contaminated needles, syringes, and glass slides.Puncture-resistant sharps container.

Note: Do not mix different types of hazardous waste. For instance, halogenated and non-halogenated solvent wastes should be collected separately if required by your institution's waste management program.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound and associated waste.

Experimental Protocol: Disposal of this compound Waste

  • Prepare a Designated Waste Accumulation Area:

    • Establish a "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[2]

    • This area should be clearly marked, away from general lab traffic, and have secondary containment to prevent the spread of spills.

  • Collect Liquid Waste:

    • Pour all liquid waste containing this compound, including the initial rinsate of contaminated glassware, into a designated hazardous waste container.[1]

    • The container should be made of a material compatible with the solvents used (e.g., polyethylene for DMSO).

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

  • Collect Solid Waste:

    • Place all non-sharp solid waste contaminated with this compound into a designated solid hazardous waste container or a clearly labeled, heavy-duty plastic bag.[1]

    • For sharps, use a designated sharps container.

  • Labeling Hazardous Waste:

    • Properly label all waste containers with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name of all contents (e.g., "this compound," "Dimethyl Sulfoxide"). Abbreviations are not permitted.[3]

      • The approximate concentration and volume of each component.

      • The date of waste generation.[3]

      • The Principal Investigator's name and lab location.[3]

  • Storage and Disposal:

    • Keep waste containers securely closed except when adding waste.

    • Store the containers in the SAA until they are ready for pickup.

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.[3] Do not dispose of chemical waste down the drain or in the regular trash.[3][4]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal This compound Experiment This compound Experiment Liquid Waste Liquid Waste This compound Experiment->Liquid Waste Solid Waste Solid Waste This compound Experiment->Solid Waste Sharps Waste Sharps Waste This compound Experiment->Sharps Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Labeled Solid Waste Bag Labeled Solid Waste Bag Solid Waste->Labeled Solid Waste Bag Sharps Container Sharps Container Sharps Waste->Sharps Container Satellite Accumulation Area Satellite Accumulation Area Labeled Liquid Waste Container->Satellite Accumulation Area Labeled Solid Waste Bag->Satellite Accumulation Area Sharps Container->Satellite Accumulation Area EHS Pickup EHS Pickup Satellite Accumulation Area->EHS Pickup

Caption: Disposal workflow for this compound waste.

cluster_0 Decision Pathway start Waste Item Generated is_liquid Is it liquid? start->is_liquid is_sharp Is it sharp? is_liquid->is_sharp No collect_liquid Collect in Liquid Hazardous Waste is_liquid->collect_liquid Yes collect_solid Collect in Solid Hazardous Waste is_sharp->collect_solid No collect_sharps Collect in Sharps Container is_sharp->collect_sharps Yes ehs_disposal Dispose via EHS collect_liquid->ehs_disposal collect_solid->ehs_disposal collect_sharps->ehs_disposal

Caption: Decision tree for segregating this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area and contact your institution's EHS.

  • Small Spills: For small, manageable spills:

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with absorbent materials from a chemical spill kit.

    • Work from the outside of the spill inward to prevent spreading.

    • Collect the absorbent material and place it in the solid hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the incident to your laboratory supervisor.

By following these procedures, you contribute to a safe and compliant laboratory environment, building a foundation of trust in your commitment to safety and responsible chemical handling.

References

Personal protective equipment for handling LysoSR-549

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for LysoSR-549

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or glasses with side shieldsProtects eyes from splashes and aerosols.[1][2][3]
Hand Protection Disposable nitrile glovesPrevents skin contact with the dye.[2]
Body Protection Laboratory coatProtects clothing and skin from contamination.[2]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation.[1] Use within a chemical fume hood is also advised.[1]

Operational Plan: Handling this compound

Adherence to a strict operational plan is essential for the safe and effective use of this compound in a laboratory setting.

Engineering Controls
Control Recommendation
Ventilation Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid form to avoid dust generation.[1]
Eyewash Station An eyewash station should be readily accessible in the event of eye contact.[1]
Safety Shower A safety shower should be available in the immediate work area.[1]
Procedural Guidance
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing (if solid) : If using a powdered form, weigh the necessary amount in a chemical fume hood to prevent inhalation of dust particles.[1]

  • Solution Preparation : When preparing solutions, add the solvent to the dye slowly to avoid splashing.

  • Labeling : Clearly label all containers with the name of the compound, concentration, and date of preparation.

  • Post-Handling : After use, thoroughly wash hands and any exposed skin with soap and water.[2]

Experimental Workflow

The following diagram outlines the standard workflow for a cell-based experiment using this compound.

G Experimental Workflow for this compound prep Preparation (Wear full PPE) cell_culture Cell Culture (Prepare cells for staining) prep->cell_culture staining Staining (Incubate cells with this compound) cell_culture->staining wash Washing (Remove excess dye) staining->wash imaging Imaging (Fluorescence Microscopy) wash->imaging disposal Waste Disposal (Dispose of all materials properly) imaging->disposal

Caption: A flowchart illustrating the key steps in a typical this compound experiment.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Rhodamines and their derivatives are considered toxic and hazardous to aquatic life.[4]

Waste Segregation and Collection
Waste Type Disposal Container Procedure
Unused this compound Labeled hazardous chemical waste containerCollect all unused solid dye and concentrated stock solutions in a designated, sealed container.[4]
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous chemical waste containerAll disposable items that have come into contact with this compound should be collected as hazardous waste.
Aqueous Waste (from washes) Labeled hazardous aqueous waste containerCollect all wash buffers and solutions containing the dye. Do not pour down the drain.[4]
Final Disposal

All waste generated from the use of this compound must be disposed of through a licensed professional waste disposal service.[4] Do not dispose of with regular laboratory or household trash.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Protect : Wear appropriate PPE, including respiratory protection for large spills of powdered dye.

  • Contain : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]

  • Clean : Clean the spill area with soap and water.

  • Dispose : Collect all cleanup materials in a sealed container and dispose of as hazardous waste.

Logical Relationship for Disposal

The following diagram illustrates the decision-making process for the disposal of materials associated with this compound.

G Disposal Decision Pathway for this compound start Material Used with this compound is_contaminated Is the material contaminated? start->is_contaminated hazardous_waste Dispose as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes regular_trash Dispose as Regular Lab Waste is_contaminated->regular_trash No

Caption: A decision tree for the proper segregation and disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.